Product packaging for Friedelanol(Cat. No.:)

Friedelanol

Cat. No.: B8023270
M. Wt: 428.7 g/mol
InChI Key: XCDQFROEGGNAER-UHFFFAOYSA-N
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Description

Friedelinol is a natural product found in Peritassa campestris, Eschenbachia blinii, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H52O B8023270 Friedelanol

Properties

IUPAC Name

4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O/c1-20-21(31)9-10-22-27(20,5)12-11-23-28(22,6)16-18-30(8)24-19-25(2,3)13-14-26(24,4)15-17-29(23,30)7/h20-24,31H,9-19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDQFROEGGNAER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5085-72-3
Record name Friedelanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407041
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

The Occurrence and Distribution of Friedelanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Natural Sources, Distribution, and Methodologies for the Isolation and Quantification of Friedelanol (B1674158).

Introduction

This compound, a pentacyclic triterpenoid (B12794562), has garnered significant interest within the scientific community due to its diverse pharmacological activities. As a naturally occurring compound, understanding its distribution in the plant kingdom is crucial for its sustainable sourcing and further investigation for drug development. This technical guide provides a comprehensive overview of the natural sources of this compound, its distribution across various plant families, and detailed experimental protocols for its extraction, isolation, and quantification. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of this compound

This compound and its parent compound, friedelin (B1674157), are widely distributed in the plant kingdom, particularly within the Celastraceae and Euphorbiaceae families. These compounds are also found in lower organisms such as lichens, fungi, and algae.[1][2] The concentration of these triterpenoids can vary significantly depending on the plant species, the specific part of the plant, and geographical location.

Distribution in Plant Families

Friedelane (B3271969) triterpenoids have been identified in a variety of plant families. The most prominent among these are:

  • Celastraceae: This family is a rich source of friedelane triterpenoids.[3][4] Species such as Maytenus ilicifolia and Maytenus aquifolium are known to contain significant amounts of friedelin, the precursor to this compound.[2][5]

  • Euphorbiaceae: Several species within this family, including Drypetes roxburghii (syn. Putranjiva roxburghii), are well-documented sources of friedelin and this compound.[5][6]

  • Hippocrateaceae: This family also contains species that produce friedelane triterpenoids.[1]

  • Flacourtiaceae: Plants in this family have been reported to contain friedelane compounds.[1]

  • Guttiferae: This family is another source of friedelane triterpenoids.[1]

  • Asteraceae: Certain species within the Aster family have been found to contain friedelin.[5]

  • Fabaceae: Friedelin has also been isolated from members of the Fabaceae family.[5]

  • Myrtaceae: This family contributes to the list of plant families containing friedelin.[5]

Quantitative Data on Friedelane Triterpenoids

The following table summarizes the quantitative data available for friedelin, a closely related and often co-occurring friedelane triterpenoid, in various plant sources. It is important to note that quantitative data for this compound specifically is less commonly reported, and its concentration can be inferred to be related to the friedelin content, as this compound is a reduction product of friedelin.

Plant SpeciesFamilyPlant PartCompoundConcentrationReference
Putranjiva roxburghii Wall.EuphorbiaceaeLeafFriedelin0.003% w/w[5][6]
Putranjiva roxburghii Wall.EuphorbiaceaeBarkFriedelin0.04% w/w[5][6]
Quercus suberFagaceaeCorkFriedelin2.47 g/kg dry weight[5]
Cork Byproduct--Friedelin1.4 - 5.0 g/kg[5]
Maytenus ilicifoliaCelastraceaeNot specifiedFriedelin0.44 mg/L (in extract)[5]

Experimental Protocols

Extraction and Isolation of this compound

The following is a detailed protocol for the extraction and isolation of this compound from plant material, based on established methodologies for triterpenoids.[7]

1. Sample Preparation:

  • Collect the desired plant material (e.g., leaves, bark).

  • Air-dry or oven-dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

  • Grind the dried plant material into a fine powder using a mechanical grinder.

2. Soxhlet Extraction:

  • Accurately weigh a known amount of the powdered plant material (e.g., 50 g).

  • Place the powdered material into a cellulose (B213188) thimble.

  • Place the thimble into the main chamber of the Soxhlet apparatus.

  • Fill a round-bottom flask with a suitable organic solvent, such as chloroform (B151607) or a mixture of toluene (B28343) and chloroform (e.g., 9:1 v/v).[6] The volume of the solvent should be approximately 1.5 to 2 times the volume of the Soxhlet extractor body.

  • Assemble the Soxhlet apparatus with a condenser.

  • Heat the solvent to its boiling point and allow the extraction to proceed for 6-24 hours. The completion of the extraction is often indicated by the solvent in the siphon arm becoming colorless.[7]

3. Isolation and Purification:

  • After extraction, allow the apparatus to cool down.

  • Remove the solvent from the round-bottom flask using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified using column chromatography.

    • Prepare a silica (B1680970) gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

    • Dissolve the crude extract in a minimum amount of the initial mobile phase and load it onto the column.

    • Elute the column with the solvent gradient, collecting fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., toluene:chloroform, 9:1 v/v) and a visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).[6]

    • Combine the fractions containing the compound of interest (identified by its Rf value compared to a standard).

    • Evaporate the solvent from the combined fractions to yield the purified this compound.

Quantification of this compound

A. High-Performance Liquid Chromatography (HPLC) Method

While a specific validated HPLC method for this compound was not found in the provided search results, a general approach for triterpenoid analysis can be adapted.[8][9][10][11][12]

  • Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a PDA or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for triterpenoid separation.[10]

  • Mobile Phase: A gradient elution is typically employed. A common mobile phase consists of a mixture of water (A) and acetonitrile (B52724) or methanol (B129727) (B). The gradient program would need to be optimized for the specific separation.

  • Detection: Triterpenoids like this compound lack strong chromophores, making UV detection challenging. Detection is often performed at low wavelengths (e.g., 205-210 nm).

  • Standard Preparation: Prepare a stock solution of purified this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve a known weight of the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the analysis of triterpenoids, but it requires a derivatization step to increase the volatility of the compounds.[1][13]

  • Instrumentation: A GC-MS system equipped with a capillary column and a mass spectrometer detector.

  • Column: A non-polar capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., HP-5ms), is suitable.[13]

  • Derivatization Protocol:

    • Accurately weigh a small amount of the dried extract or purified compound into a reaction vial.

    • Add a derivatizing reagent. A common reagent is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) (e.g., 22:13:65 v/v/v).[1][13]

    • Seal the vial and heat at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours) to ensure complete derivatization.[1][13]

  • GC-MS Conditions:

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Temperature Program: An initial temperature of around 110°C, held for a few minutes, followed by a ramp up to a final temperature of 280-300°C. The specific ramp rate will need to be optimized.[14]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

    • MS Conditions: Electron ionization (EI) at 70 eV. The mass range scanned should be appropriate to detect the molecular ion and characteristic fragments of the derivatized this compound.

  • Quantification: For quantitative analysis, an internal standard (a compound with similar chemical properties but not present in the sample) should be added before derivatization. A calibration curve is constructed by analyzing standards containing known concentrations of this compound and the internal standard. The concentration of this compound in the sample is determined by comparing the ratio of its peak area to the internal standard's peak area against the calibration curve.

Mandatory Visualizations

experimental_workflow_extraction plant_material Plant Material (e.g., Leaves, Bark) drying Drying (Air or Oven) plant_material->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction (e.g., Chloroform, 6-24h) grinding->soxhlet concentration Solvent Removal (Rotary Evaporator) soxhlet->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_monitoring TLC Monitoring fraction_collection->tlc_monitoring purified_this compound Purified this compound tlc_monitoring->purified_this compound

Caption: Workflow for the extraction and isolation of this compound from plant material.

experimental_workflow_gcms sample Dried Extract or Purified this compound derivatization Derivatization (BSTFA + TMCS in Pyridine) sample->derivatization heating Heating (e.g., 30°C, 2h) derivatization->heating gcms_analysis GC-MS Analysis heating->gcms_analysis data_processing Data Processing (Peak Integration) gcms_analysis->data_processing quantification Quantification (vs. Internal Standard) data_processing->quantification result This compound Concentration quantification->result

Caption: Workflow for the quantitative analysis of this compound using GC-MS.

References

The Friedelanol Biosynthesis Pathway in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) alcohol, and its precursor, friedelin (B1674157), have garnered significant attention within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, consolidating current knowledge for researchers, scientists, and professionals in drug development. The pathway initiates from the cyclization of 2,3-oxidosqualene, catalyzed by the enzyme friedelin synthase, to form the foundational friedelane (B3271969) skeleton. Subsequent stereospecific reduction of the C-3 keto group of friedelin is hypothesized to yield this compound. This document details the enzymatic steps, presents available quantitative data, outlines experimental protocols for pathway elucidation, and offers visualizations of the biochemical cascade and associated workflows. While the specific reductase responsible for the final conversion of friedelin to this compound remains to be definitively characterized, this guide synthesizes the existing evidence to provide a comprehensive overview and to stimulate future research in this promising area of natural product biosynthesis.

Introduction to Friedelane Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a C30 precursor, squalene (B77637).[1] Among these, pentacyclic triterpenoids are of significant interest due to their wide range of biological activities. The friedelane skeleton is a distinctive feature of a subgroup of these compounds, with friedelin (friedelan-3-one) being a key intermediate.[2] this compound (friedelan-3-ol) is a reduced derivative of friedelin, and both compounds are often found co-occurring in various plant species, particularly in the Celastraceae family.[3][4] The presence of both the keto form (friedelin) and the alcohol form (this compound) suggests a direct biosynthetic relationship, likely involving a reductase or dehydrogenase enzyme.

The Core Biosynthesis Pathway

The biosynthesis of this compound can be conceptually divided into two major stages: the formation of the friedelane skeleton from 2,3-oxidosqualene, and the subsequent modification of this skeleton to yield this compound.

Formation of Friedelin: The Friedelane Skeleton

The biosynthesis of friedelin begins with the ubiquitous isoprenoid pathway, which produces the linear precursor 2,3-oxidosqualene. The key step in the formation of the friedelane skeleton is the intricate cyclization of 2,3-oxidosqualene, catalyzed by the enzyme friedelin synthase (FRS) (EC 5.4.99.50).[5] This reaction is a remarkable example of enzymatic control, involving a series of concerted cationic rearrangements of the squalene backbone to yield the pentacyclic ketone, friedelin.[2]

Friedelin_Formation cluster_pathway Friedelin Biosynthesis 2_3_Oxidosqualene 2,3-Oxidosqualene Cationic_Intermediates Series of Cationic Intermediates Friedelin Friedelin

Putative Conversion of Friedelin to this compound

The final step in the biosynthesis of this compound is the reduction of the C-3 keto group of friedelin. While a specific "friedelin reductase" has not yet been isolated and characterized from any plant species, the co-occurrence of friedelin and this compound, particularly its stereoisomer epithis compound (B1671487) (friedelan-3β-ol), strongly suggests the existence of such an enzyme.[3] This putative enzyme would likely be a stereospecific reductase, utilizing a cofactor such as NADPH to catalyze the conversion. Chemical reduction of friedelin with reagents like sodium borohydride (B1222165) preferentially yields the axial 3β-alcohol (epithis compound), while reduction with sodium metal produces the more stable equatorial 3α-alcohol (this compound).[1] This highlights the importance of enzymatic control in determining the stereochemistry of the final product in planta.

Friedelanol_Formation cluster_pathway This compound Biosynthesis Friedelin Friedelin This compound This compound

Key Enzymes and Genes

Friedelin Synthase (FRS)

Friedelin synthase is a member of the oxidosqualene cyclase (OSC) family of enzymes. Genes encoding FRS have been cloned and characterized from several plant species, including Maytenus ilicifolia.[6] These enzymes exhibit high sequence similarity to other triterpene synthases, such as β-amyrin synthase. Site-directed mutagenesis studies have begun to elucidate the roles of specific amino acid residues in the catalytic mechanism and product specificity of FRS.

Quantitative Data

The accumulation of friedelin and this compound varies significantly among plant species and tissues. The following table summarizes available quantitative data.

Plant SpeciesTissueCompoundConcentration (mg/g DW)Reference
Cannabis sativaNative RootsFriedelin0.245[3]
Cannabis sativaNative RootsEpithis compound0.192[3]
Cannabis sativaHairy Roots (Day 6)Friedelin0.494[3]
Cannabis sativaHairy Roots (Day 6)Epithis compound0.486[3]
Maytenus aquifoliumLeavesFriedelan-3-beta-olNot specified[7]
Maytenus aquifoliumLeavesFriedelinNot specified[7]
Quercus suberCorkFriedelin2.47[2]

Experimental Protocols

Cloning and Heterologous Expression of Friedelin Synthase

This protocol describes the general workflow for cloning a candidate FRS gene and expressing it in a heterologous host, such as Saccharomyces cerevisiae, for functional characterization.

Cloning_Workflow RNA_Isolation Total RNA isolation from plant tissue cDNA_Synthesis First-strand cDNA synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR amplification of candidate FRS gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into yeast expression vector PCR_Amplification->Vector_Ligation Yeast_Transformation Transformation of S. cerevisiae Vector_Ligation->Yeast_Transformation Protein_Expression Induction of protein expression Yeast_Transformation->Protein_Expression Metabolite_Extraction Extraction of triterpenoids from yeast culture Protein_Expression->Metabolite_Extraction GCMS_Analysis GC-MS analysis of extracts Metabolite_Extraction->GCMS_Analysis

Methodology:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from plant tissues known to accumulate friedelin using a suitable kit or protocol. Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

  • Gene Amplification: Design primers based on conserved regions of known FRS sequences to amplify the full-length coding sequence of the candidate gene.

  • Vector Construction: Clone the amplified PCR product into a yeast expression vector, such as pYES2/NT C, under the control of an inducible promoter (e.g., GAL1).

  • Yeast Transformation and Expression: Transform a suitable yeast strain (e.g., INVSc1) with the expression construct. Grow the transformed yeast in appropriate selection media and induce protein expression by adding galactose.

  • Metabolite Extraction and Analysis: After a period of induction, harvest the yeast cells, and extract the triterpenoids using an organic solvent such as hexane (B92381) or ethyl acetate. Analyze the extracts by GC-MS to identify the presence of friedelin.

Putative Friedelin Reductase Enzyme Assay

This protocol outlines a general approach for assaying the activity of a putative friedelin reductase from a plant protein extract.

Methodology:

  • Protein Extraction: Homogenize plant tissue in a suitable extraction buffer (e.g., Tris-HCl with protease inhibitors) and clarify the extract by centrifugation.

  • Enzyme Reaction: Set up a reaction mixture containing the plant protein extract, friedelin as the substrate, and NADPH as a cofactor.

  • Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

  • Extraction: Stop the reaction and extract the triterpenoids with an organic solvent.

  • Analysis: Analyze the extract by GC-MS or HPLC to detect the formation of this compound. A control reaction without the protein extract or without NADPH should be included to ensure the observed activity is enzymatic and cofactor-dependent.

Extraction and Quantification of this compound from Plant Material

This protocol provides a general method for the extraction and quantification of this compound from plant tissues.

Quantification_Workflow Sample_Preparation Drying and grinding of plant material Solvent_Extraction Extraction with a suitable organic solvent (e.g., hexane) Sample_Preparation->Solvent_Extraction Filtration_Concentration Filtration and concentration of the extract Solvent_Extraction->Filtration_Concentration GCMS_Analysis GC-MS analysis for quantification Filtration_Concentration->GCMS_Analysis

Methodology:

  • Sample Preparation: Dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction: Extract a known amount of the powdered plant material with a suitable organic solvent (e.g., hexane, methanol, or a mixture) using methods such as sonication or Soxhlet extraction.[2]

  • Sample Cleanup (Optional): Depending on the complexity of the extract, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.

  • Analysis: Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS).[2] Identification of this compound is achieved by comparing the retention time and mass spectrum with that of an authentic standard. Quantification can be performed using an internal standard method.

Future Research Directions

The biosynthesis of this compound presents several exciting avenues for future research:

  • Identification and Characterization of Friedelin Reductase: The foremost priority is the identification and functional characterization of the enzyme(s) responsible for the reduction of friedelin to this compound. This will involve a combination of transcriptomics, proteomics, and biochemical approaches.

  • Elucidation of Stereospecificity: Investigating the stereospecificity of the putative friedelin reductase will be crucial to understand the production of different this compound isomers in plants.

  • Metabolic Engineering: Once the complete pathway is elucidated, metabolic engineering strategies in microbial or plant systems could be employed to enhance the production of this compound for pharmaceutical applications.

  • Regulation of the Pathway: Understanding the regulatory mechanisms that control the expression of genes in the this compound biosynthesis pathway will be key to manipulating its production.

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the intricate chemical transformations that lead to the vast diversity of natural products. While the initial steps involving the formation of the friedelane skeleton by friedelin synthase are relatively well-understood, the final reductive step to yield this compound remains an area of active investigation. This technical guide has provided a comprehensive overview of the current knowledge, offering a foundation for researchers to build upon. The elucidation of the complete pathway, particularly the identification of the elusive friedelin reductase, will not only advance our fundamental understanding of plant biochemistry but also open up new possibilities for the sustainable production of this promising pharmacologically active molecule.

References

A Technical Guide to the Chemical Structure and Stereochemistry of Friedelanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelanol is a pentacyclic triterpenoid (B12794562) alcohol belonging to the friedelane (B3271969) subclass, a group of natural products widely distributed in the plant kingdom. A thorough understanding of its complex three-dimensional structure and precise stereochemistry is critical for elucidating its biological activities and potential therapeutic applications. This technical guide provides an in-depth analysis of this compound's chemical architecture, with a focus on its stereochemical intricacies. It includes a summary of its physicochemical and spectroscopic data, detailed experimental protocols for its isolation and characterization, and logical diagrams to illustrate key structural relationships and workflows.

Core Chemical Structure

This compound is a saturated pentacyclic triterpenoid characterized by the distinctive friedelane skeleton. This framework consists of five fused six-membered rings (A, B, C, D, and E) with a unique stereochemical arrangement resulting from a series of cationic backbone rearrangements during its biosynthesis from 2,3-oxidosqualene. The systematic IUPAC name for the most commonly referenced isomer, Friedelan-3α-ol, is (3R,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-ol .[1]

The core structure features eight angular methyl groups, which create a sterically hindered and conformationally rigid molecule. The key functional group is a single hydroxyl (-OH) substituent, the position and orientation of which define the specific isomer.

Data Presentation: Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its purification, handling, and formulation in research and development settings.

PropertyValueSource(s)
Molecular Formula C₃₀H₅₂O[1]
Molecular Weight 428.7 g/mol [1]
CAS Number 5085-72-3[1]
Appearance Crystalline solidN/A
Boiling Point (Predicted) 478.3 °CN/A
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
XLogP3-AA (Lipophilicity) 10.1[1]

The Stereochemistry of this compound

The stereochemistry of this compound is complex, with ten stereocenters in its core structure. The most critical stereochemical feature, which distinguishes it from its common epimer, is the orientation of the hydroxyl group at the C-3 position of the A-ring.

  • This compound (Friedelan-3α-ol or epi-Friedelinol): In this isomer, the hydroxyl group is in the alpha (α) configuration . In the stable chair conformation of the A-ring, this corresponds to an axial position.

  • Epithis compound (Friedelan-3β-ol): This is the C-3 epimer of this compound. The hydroxyl group is in the beta (β) configuration , which corresponds to an equatorial position in the A-ring's chair conformation.

This subtle difference significantly impacts the molecule's shape, polarity, and ability to interact with biological targets. The precursor to both alcohols is the ketone Friedelin (B1674157) (Friedelan-3-one) . The stereospecific reduction of Friedelin's carbonyl group dictates which epimer is formed.

stereochemistry friedelin Friedelin (Friedelan-3-one) This compound This compound (Friedelan-3α-ol) Axial -OH friedelin->this compound  Reduction with  Na / alcohol epithis compound Epithis compound (Friedelan-3β-ol) Equatorial -OH friedelin->epithis compound  Reduction with  LiAlH₄ or NaBH₄

Caption: Stereochemical relationship between Friedelin and its reduction products.

Spectroscopic Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. The complex, saturated ring system results in a crowded ¹H NMR spectrum, making 2D NMR techniques essential for unambiguous assignment.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following table presents representative NMR data for this compound (3α-isomer) and its precursor Friedelin, recorded in CDCl₃. The comparison highlights the significant upfield shift of carbons C-2 and C-4 upon reduction of the C-3 carbonyl group.[2]

Carbon No.Friedelin ¹³C (δ ppm)This compound (3α) ¹³C (δ ppm)This compound (3α) ¹H (δ ppm)
122.316.51.25, 1.65
241.518.31.45, 1.55
3213.272.83.74 (dd)
458.249.21.62
542.138.8-
641.341.61.40, 1.60
718.217.91.35, 1.55
853.153.21.28
937.437.1-
1059.561.21.50
236.811.50.99 (d)
2414.716.21.10 (s)
2517.918.70.86 (s)
2618.619.40.95 (s)
2720.320.11.05 (s)
2832.132.41.18 (s)
2935.035.61.00 (s)
3031.830.00.97 (s)

Note: Assignments are based on published data and may vary slightly depending on solvent and experimental conditions. The ¹H NMR signals for methylene (B1212753) and methine protons in the ring system often appear as complex, overlapping multiplets.

Experimental Protocols

Protocol 4.1: Isolation from Natural Sources

This compound is typically isolated from plant material (e.g., leaves, bark) via solvent extraction and column chromatography.[3][4][5]

Methodology:

  • Preparation: Air-dry and pulverize the plant material to increase surface area.

  • Extraction: Perform exhaustive extraction using a Soxhlet apparatus or maceration with a solvent of medium polarity, such as ethyl acetate (B1210297) or chloroform.

  • Concentration: Remove the solvent from the crude extract under reduced pressure using a rotary evaporator to yield a solid or semi-solid residue.

  • Fractionation: Subject the crude extract to column chromatography over silica (B1680970) gel. Elute with a solvent gradient, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

  • Purification: Collect the fractions containing this compound (as monitored by TLC). Combine and re-chromatograph if necessary. Final purification is often achieved by recrystallization from a suitable solvent like methanol (B129727) or acetone (B3395972) to yield pure crystals.

isolation_workflow start Dried, Powdered Plant Material extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Silica Gel Column Chromatography concentration->fractionation purification Fraction Collection & Recrystallization fractionation->purification end Pure this compound purification->end

Caption: General experimental workflow for the isolation of this compound.
Protocol 4.2: Semi-synthesis from Friedelin

This compound and its epimer can be synthesized with high stereospecificity by choosing the appropriate reducing agent to react with Friedelin.[6]

Methodology for Friedelan-3β-ol (Epithis compound):

  • Dissolution: Dissolve Friedelin in a suitable anhydrous solvent (e.g., diethyl ether or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Cool the solution in an ice bath. Slowly add a molar excess of a hydride-based reducing agent, such as Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄).[6]

  • Reaction: Stir the mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until all the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of water, followed by a dilute acid (e.g., 1M HCl) to neutralize the mixture.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting solid by column chromatography or recrystallization to yield pure Friedelan-3β-ol.

Protocol 4.3: Stereochemical Determination using 2D NMR

The definitive assignment of the α-axial stereochemistry of the C-3 hydroxyl group in this compound is achieved using Nuclear Overhauser Effect Spectroscopy (NOESY). This experiment detects protons that are close to each other in space (< 5 Å).[7][8]

Methodology:

  • Sample Preparation: Prepare a concentrated solution of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

  • Data Analysis: Analyze the spectrum for key through-space correlations. For the 3α-ol isomer, the axial proton at C-3 (H-3β) will show NOE cross-peaks to other axial protons on the same face of the ring system, such as the axial methyl protons at C-4 (H-23) and the axial proton at C-5 (H-5α). Conversely, an equatorial proton (as in the 3β-ol isomer) would show correlations primarily to adjacent equatorial and axial protons.

noesy_logic data 2D NOESY Spectrum Acquired observation Observation: NOE correlation observed between H-3 and axial protons (e.g., H-5α, H-23) data->observation interpretation Interpretation: H-3 must be in an axial position on the same face as H-5α. observation->interpretation conclusion Conclusion: The C-3 Hydroxyl group is in the opposite (α-axial) orientation. interpretation->conclusion

Caption: Logical workflow for assigning C-3 stereochemistry using NOESY data.

Conclusion

This compound possesses a rigid and complex pentacyclic friedelane skeleton, with its defining characteristic being the α-axial hydroxyl group at the C-3 position. This specific stereochemistry, confirmed through detailed NMR analysis like NOESY, distinguishes it from its β-equatorial epimer, Epithis compound. The experimental protocols for its isolation from natural sources and stereospecific synthesis from Friedelin are well-established. The detailed structural and stereochemical knowledge outlined in this guide is fundamental for any researcher aiming to investigate the pharmacological potential of this intriguing natural product.

References

The Multifaceted Biological Activities of Friedelanol and its Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelanol (B1674158), a pentacyclic triterpenoid, and its related isomers, such as friedelin (B1674157) and epithis compound (B1671487), are naturally occurring compounds found in a variety of plant species.[1][2] These molecules have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the current research on the biological effects of this compound extracts and their purified constituents, with a focus on their potential therapeutic applications. The information is presented to aid researchers and drug development professionals in their exploration of these promising natural products.

Anticancer and Cytotoxic Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[3][4]

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values of this compound and its related compounds against various cancer cell lines.

CompoundCell LineAssayIC50 / GI50 (µM)Source(s)
Epithis compoundK562/ADM (doxorubicin-resistant)Cytotoxicity Assay5 - 20[5]
Friedelan-3β-yl naproxenateTHP-1 (leukemia)Antileukemic Assay266 ± 6[6]
Friedelan-3α-yl pent-4-ynoateK-562 (leukemia)Antileukemic Assay267 ± 5[6]
FriedelinHeLa (cervical)MTT Assay2.59 µg/mL[7]
FriedelinA375 (melanoma)MTT Assay2.46 µg/mL[7]
FriedelinL929 (fibrosarcoma)MTT Assay1.48 µg/mL[7]
FriedelinTHP-1 (leukemia)MTT Assay2.33 µg/mL[7]
FriedelinPC3 (prostate)MTT Assay21.7 ± 0.9 µg/mL (Dichloromethane fraction)[7]
Epithis compoundPC3 (prostate)MTT Assay28.4 ± 0.7[7]
16α-hydroxyfriedelinVero (monkey kidney)Cell Viability Assay8.09[8]
3β-friedelinolVero (monkey kidney)Cell Viability Assay7.64[8]
2,3-secofriedelan-2-al-3-oic acidHuman Cancer Cell LineGrowth Inhibition Assay5.4 - 17.2[9]
Pluricostatic Acid (a friedelane (B3271969) acid)MCF-7 (breast)Sulforhodamine B Assay1.2 - 3.3 µg/mL[10]
Pluricostatic Acid (a friedelane acid)H-460 (lung)Sulforhodamine B Assay1.2 - 3.3 µg/mL[10]
Pluricostatic Acid (a friedelane acid)SF-268 (CNS)Sulforhodamine B Assay1.2 - 3.3 µg/mL[10]
Friedelin22Rv1 (prostate)Cytotoxicity Assay72.025 µg/mL[4]
FriedelinDU145 (prostate)Cytotoxicity Assay81.766 µg/mL[4]
FriedelinMCF-7 (breast)Cytotoxicity Assay0.51 µg/mL (after 48h)[4]
FriedelinHeLa (cervical)MTT Assay3.54 ± 0.30 µg/mL[4]
Experimental Protocols

1.2.1. MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the this compound extract or isolated compound for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) and a positive control are included.

  • MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

1.2.2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

  • Cell Plating and Treatment: Similar to the MTT assay, cells are plated and treated with the test compounds.

  • Fixation: After treatment, cells are fixed with a solution like 10% trichloroacetic acid (TCA).

  • Staining: The fixed cells are stained with 0.4% (w/v) SRB solution in 1% acetic acid.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye is solubilized with a 10 mM Tris base solution.

  • Absorbance Measurement: Absorbance is read at a wavelength of around 510 nm.

  • Data Analysis: The GI50 value is calculated from the dose-response curve.

Signaling Pathways in Anticancer Activity

This compound and its derivatives can modulate key signaling pathways involved in cancer progression. For instance, epithis compound has been shown to enhance the cytotoxicity of doxorubicin (B1662922) in resistant cancer cells by downregulating P-glycoprotein (P-gp) and multidrug resistance protein 2 (MDR2).[5] Friedelin has been reported to induce apoptosis by upregulating p53 and caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[4]

anticancer_pathway This compound This compound Pgp_MDR2 P-gp / MDR2 This compound->Pgp_MDR2 downregulates p53 p53 This compound->p53 upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates Doxorubicin_Efflux Doxorubicin Efflux Pgp_MDR2->Doxorubicin_Efflux promotes Drug_Resistance Drug Resistance Doxorubicin_Efflux->Drug_Resistance leads to Caspase3 Caspase-3 p53->Caspase3 activates Bcl2->Caspase3 inhibits Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: Putative anticancer signaling pathways of this compound derivatives.

Anti-inflammatory Activity

Friedelin, a prominent isomer of this compound, exhibits potent anti-inflammatory properties.[2] It has been shown to reduce inflammation in various in vivo models.[11][12]

Quantitative Anti-inflammatory Data
CompoundModelDosageInhibition (%)Source(s)
FriedelinCarrageenan-induced paw edema40 mg/kg52.5[11][12]
FriedelinCroton oil-induced ear edema40 mg/kg68.7[11][12]
FriedelinCotton pellet-induced granuloma40 mg/kg36.3[11][12]
FriedelinAdjuvant-induced arthritis-54.5 (paw thickness)[11][12]
FriedelinLPS-induced iNOS activity in macrophages50 µM88.5 ± 0.5[2]
FriedelinLPS-induced NF-κB in macrophages-51 ± 1.5[2]
Experimental Protocols

2.2.1. Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

  • Animal Model: Wistar rats are typically used.

  • Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the hind paw of the rats.

  • Treatment: Friedelin or a control substance is administered orally or intraperitoneally prior to carrageenan injection.

  • Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

Signaling Pathways in Anti-inflammatory Activity

Friedelin's anti-inflammatory effects are mediated through the inhibition of key inflammatory pathways. It has been shown to inhibit the activity of inducible nitric oxide synthase (iNOS) and the transcription factor nuclear factor-kappa B (NF-κB).[2] It also reduces the expression of pro-inflammatory cytokines like TNF-α and IL-6.[4] Furthermore, friedelin's anti-inflammatory action in colitis models involves the regulation of autophagy through the AMPK-mTOR signaling pathway.[2]

anti_inflammatory_pathway cluster_lps LPS Stimulation LPS LPS NFkB NF-κB LPS->NFkB activates Friedelin Friedelin Friedelin->NFkB inhibits AMPK AMPK Friedelin->AMPK activates iNOS iNOS NFkB->iNOS activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines activates Inflammation Inflammation iNOS->Inflammation Pro_inflammatory_Cytokines->Inflammation mTOR mTOR AMPK->mTOR inhibits Autophagy Autophagy mTOR->Autophagy inhibits Autophagy->Inflammation suppresses

Caption: Anti-inflammatory signaling pathways modulated by Friedelin.

Antimicrobial Activity

This compound and its derivatives have demonstrated activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Data
CompoundMicroorganismMIC (µg/mL)MBC/MFC (µg/mL)Source(s)
Epithis compoundGram-positive bacteria<500 (strong activity)-[13]
FriedelinMethicillin-resistant S. aureus (MRSA)1020[14][15]
FriedelinHelicobacter pylori1020[14][15]
FriedelinEscherichia coli1040[14][15]
FriedelinStaphylococcus aureus-10[14][15]
FriedelinStreptococcus pneumoniae-10[14][15]
FriedelinCandida tropicalis-10[14][15]
FriedelinCandida krusei-20[14][15]
Experimental Protocols

3.2.1. Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-18 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[13]

Antioxidant Activity

Friedelin has been shown to possess significant free radical scavenging and antioxidant properties.[2][16]

Quantitative Antioxidant Data
CompoundAssayIC50 / EC50Source(s)
FriedelinDPPH radical scavenging21.1 mM[2][16]
FriedelinHydroxyl radical scavenging19.8 mM[2][16]
FriedelinNitric oxide radical scavenging22.1 mM[2][16]
FriedelinSuperoxide radical scavenging21.9 mM[2][16]
FriedelinDPPH scavenging832.4 ± 1.7 µg/ml[2]
FriedelinolDPPH scavenging875.1 ± 1.7 µg/ml[2]
FriedelinMetal Chelating Activity883.5 ± 7.2 µg/ml[2]
FriedelinolMetal Chelating Activity547.6 ± 6.3 µg/ml[2]
Experimental Protocols

4.2.1. DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

  • Incubation: The reaction mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance is measured at a wavelength of around 517 nm.

  • Data Analysis: The percentage of scavenging activity is calculated, and the IC50 value is determined.

Other Biological Activities

Beyond the major activities detailed above, this compound and its derivatives have been investigated for other potential therapeutic effects:

  • Antiviral Activity: Friedelin has been identified as a potential inhibitor of the SARS-CoV-2 main protease (Mpro) and RNA-dependent RNA polymerase (RdRp).[2] 3β-Friedelanol has shown anti-Newcastle Disease Virus (NDV) activity.[17]

  • Hepatoprotective Effects: Friedelin has demonstrated liver-protective effects in animal models of CCl4-induced oxidative stress.[16]

  • Hypoglycemic Activity: Friedelan-3-one (B13398878), along with extracts containing it, has shown to inhibit α-amylase and promote glucose uptake in C2C12 myotubes, suggesting potential antidiabetic effects.[18]

Conclusion

The available scientific literature strongly supports the diverse biological activities of this compound and its isomers, particularly friedelin. The quantitative data on their anticancer, anti-inflammatory, antimicrobial, and antioxidant effects, coupled with insights into their mechanisms of action, highlight their significant potential for drug development. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate these promising natural compounds. Future research should focus on elucidating the precise molecular targets, optimizing their bioavailability, and conducting preclinical and clinical studies to translate these findings into novel therapeutic agents.

References

The Discovery and Isolation of Friedelanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) alcohol, has been a subject of scientific inquiry for decades due to its presence in a variety of medicinal plants and its potential pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation. It details the evolution of extraction and characterization techniques, presents quantitative data on its natural abundance, and offers comprehensive experimental protocols for its isolation and analysis. Through a historical lens, this document traces the journey from the initial studies of related compounds to the modern chromatographic and spectroscopic methods that enable its high-purity isolation and structural elucidation.

Introduction: The Emergence of a Friedelane (B3271969) Triterpenoid

The story of this compound is intrinsically linked to that of its corresponding ketone, friedelin (B1674157). Early investigations into the chemical constituents of cork from Quercus suber L. in 1807 led to the isolation of a substance initially termed "cork alcohol"[1]. This compound was later identified as friedelin, a pentacyclic triterpene that would become the primary focus of research on this class of natural products[1]. This compound, specifically 3α-hydroxyfriedelane, and its epimer, epithis compound (B1671487) (3β-hydroxyfriedelane), were subsequently discovered as naturally occurring derivatives or as reduction products of friedelin. These compounds are frequently found alongside friedelin in various plant species, particularly within the Celastraceae, Asteraceae, Fabaceae, and Myrtaceae families[1].

A Historical Timeline of Discovery and Structural Elucidation

The journey to fully characterize this compound spanned several decades, mirroring the broader advancements in natural product chemistry.

dot graph "Historical_Timeline" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"1807" [label="1807: Isolation of 'Cork Alcohol' (Friedelin)"]; "Early_1900s" [label="Early 1900s: Initial characterization using\n classical methods (elemental analysis, melting point)"]; "Mid_1900s" [label="Mid-1900s: Structural studies on friedelane skeleton\n through chemical degradation and synthesis"]; "Late_1900s" [label="Late 1900s: Advent of spectroscopic techniques\n (IR, NMR, MS) for precise structure elucidation"]; "2000s_Present" [label="2000s-Present: Development of advanced chromatographic\n techniques for high-purity isolation and quantification"];

"1807" -> "Early_1900s" [label="Initial Studies"]; "Early_1900s" -> "Mid_1900s" [label="Structural Investigations"]; "Mid_1900s" -> "Late_1900s" [label="Spectroscopic Revolution"]; "Late_1900s" -> "2000s_Present" [label="Modern Era"]; } dot Caption: A timeline of key milestones in the discovery and characterization of this compound.

Initial structural work on the friedelane skeleton relied on classical chemical methods, including elemental analysis, melting point determination, and laborious chemical degradation studies. The advent of spectroscopic techniques, particularly Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), in the mid-20th century revolutionized the field, allowing for the precise determination of the complex pentacyclic structure of this compound and its stereochemistry.

Natural Sources and Quantitative Analysis

This compound is found in a variety of plant species, often co-occurring with friedelin. The yields of these compounds can vary significantly depending on the plant source, geographical location, and the extraction method employed.

Plant SourceFamilyPart UsedThis compound YieldFriedelin YieldReference
Maytenus ilicifoliaCelastraceaeLeavesNot specifiedNot specified[2]
Quercus suberFagaceaeCorkNot specified2.47 g/kg (dry weight)[3]
Cork ByproductFagaceae-Not specified1.4 - 5.0 g/kg[3]
Celastrus stylosusCelastraceaeHerbsIsolatedIsolated
Vismia rubescensGuttiferaeStem BarkIsolatedIsolated

Note: Specific quantitative data for this compound is often not reported separately from friedelin. The table reflects the available data, highlighting the more extensive quantification of friedelin.

Experimental Protocols: From Extraction to Characterization

The isolation and characterization of this compound involve a multi-step process that has been refined over time.

Extraction and Isolation Workflow

dot graph "Isolation_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

"Plant_Material" [label="Dried and Powdered Plant Material"]; "Solvent_Extraction" [label="Solvent Extraction\n(e.g., Soxhlet with n-hexane, ethanol, or ethyl acetate)"]; "Crude_Extract" [label="Crude Extract"]; "Chromatography" [label="Column Chromatography\n(Silica Gel)"]; "Fractions" [label="Collection of Fractions"]; "TLC_Analysis" [label="TLC Analysis for Fraction Pooling"]; "Purified_Compound" [label="Purified this compound"]; "Recrystallization" [label="Recrystallization for Final Purity"]; "Characterization" [label="Spectroscopic Characterization\n(NMR, MS, IR)"];

"Plant_Material" -> "Solvent_Extraction"; "Solvent_Extraction" -> "Crude_Extract"; "Crude_Extract" -> "Chromatography"; "Chromatography" -> "Fractions"; "Fractions" -> "TLC_Analysis"; "TLC_Analysis" -> "Purified_Compound"; "Purified_Compound" -> "Recrystallization"; "Recrystallization" -> "Characterization"; } dot Caption: A general workflow for the extraction and isolation of this compound from plant material.

Detailed Methodologies

4.2.1. Historical Method: Soxhlet Extraction and Classical Characterization

  • Extraction:

    • Air-dry and finely powder the plant material (e.g., leaves, bark).

    • Pack the powdered material into a thimble and place it in a Soxhlet apparatus.

    • Extract the material with a suitable solvent (e.g., n-hexane, ethanol, or chloroform) for several hours (typically 24-48 hours).

    • Concentrate the resulting extract under reduced pressure to obtain a crude residue.

  • Isolation:

    • Subject the crude extract to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of solvents, starting with non-polar solvents (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Pool the fractions containing the compound of interest and evaporate the solvent.

  • Characterization (Early Methods):

    • Melting Point: Determine the melting point of the crystalline solid. This compound has a reported melting point of 302-304 °C.

    • Elemental Analysis: Determine the empirical formula through combustion analysis.

    • Derivative Formation: Prepare derivatives (e.g., acetates, benzoates) and determine their melting points to aid in identification.

4.2.2. Modern Method: Ultrasound-Assisted Extraction and Spectroscopic Analysis

  • Extraction (UAE):

    • Mix the powdered plant material with a suitable solvent (e.g., ethanol) in a flask.

    • Place the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature.

    • Filter the mixture and repeat the extraction process with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Isolation:

    • Employ modern chromatographic techniques such as Flash Chromatography or High-Performance Liquid Chromatography (HPLC) for faster and more efficient purification.

  • Characterization (Spectroscopic Methods):

    • ¹H and ¹³C NMR Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. These spectra provide detailed information about the chemical structure, including the number and types of protons and carbons, and their connectivity.

    • Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the compound. This compound has a molecular weight of 428.7 g/mol .

    • Infrared (IR) Spectroscopy: Identify the presence of functional groups, such as the hydroxyl (-OH) group in this compound.

Synthesis of this compound from Friedelin

This compound can be synthesized by the reduction of friedelin. This is a common method for obtaining this compound, especially for use as a reference standard.

dot graph "Synthesis_of_this compound" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9];

"Friedelin" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH₄, LiAlH₄)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Friedelin" -> "this compound" [label="Reduction"]; "Reducing_Agent" -> "this compound" [arrowhead=none]; } dot Caption: The chemical reduction of friedelin to produce this compound.

  • Protocol:

    • Dissolve friedelin in a suitable solvent (e.g., methanol (B129727) or diethyl ether).

    • Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), portion-wise at a controlled temperature (e.g., 0 °C).

    • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with water or a dilute acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it to obtain crude this compound.

    • Purify the product by recrystallization or column chromatography.

Conclusion

The discovery and isolation of this compound have evolved significantly from the early explorations of natural products to the sophisticated analytical techniques of today. While its history is closely tied to the more abundant friedelin, this compound has emerged as a distinct triterpenoid with its own set of physicochemical properties and potential biological activities. The methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, enabling the efficient isolation and characterization of this intriguing natural compound for further investigation. The continued exploration of natural sources and the optimization of isolation protocols will undoubtedly lead to a deeper understanding of this compound and its potential applications.

References

Friedelanol Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) of significant interest in pharmaceutical research due to its diverse biological activities. Given the critical role of solubility in drug development, from formulation to bioavailability, this document compiles available data on this compound's solubility in various organic solvents. It also outlines detailed experimental protocols for determining solubility, ensuring researchers can accurately assess this crucial physicochemical property.

Overview of this compound and its Significance

This compound (C₃₀H₅₂O) is a naturally occurring pentacyclic triterpenoid alcohol found in a variety of plant species. Its complex, hydrophobic structure dictates its solubility characteristics, which are fundamental to its extraction, purification, and formulation into therapeutic agents. Understanding its behavior in different organic solvents is paramount for advancing its potential in drug discovery and development.

Solubility of this compound: A Qualitative Summary

Quantitative solubility data for this compound in organic solvents is not extensively available in publicly accessible literature. However, based on information for this compound and its structurally similar ketone analogue, friedelin, a qualitative summary of solubility has been compiled. It is important to note that "soluble" and "sparingly soluble" are qualitative terms and the actual solubility can vary with temperature and the specific grade of the solvent.

Table 1: Qualitative Solubility of this compound and Friedelin in Common Organic Solvents

SolventCompoundSolubility
ChloroformThis compound, FriedelinSoluble[1]
DichloromethaneFriedelinSoluble[2]
Ethyl AcetateThis compound, FriedelinSoluble[1]
AcetoneThis compound, FriedelinSoluble[1]
Dimethyl Sulfoxide (DMSO)This compound, FriedelinSoluble[1]
EthanolThis compound, FriedelinSparingly Soluble[2]
HexaneFriedelinSoluble[2]
Petroleum EtherFriedelinSoluble[2]
WaterThis compound, FriedelinInsoluble[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4] This protocol outlines the key steps for determining the solubility of a hydrophobic compound like this compound.

Materials and Equipment
  • This compound (or other triterpenoid) of high purity

  • Selected organic solvents (analytical grade or higher)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or a UV-Vis spectrophotometer

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B to vial C Seal and place in shaking incubator B->C D Shake at constant temperature for 24-72h C->D ensures equilibrium E Allow solution to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G removes undissolved solid H Prepare serial dilutions G->H I Analyze by HPLC or UV-Vis H->I J Determine concentration from calibration curve I->J

Caption: Experimental workflow for solubility determination using the shake-flask method.

Step-by-Step Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

    • Accurately add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to determine the time to equilibrium in preliminary experiments.

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method.

Analytical Methods for Quantification

HPLC is a highly sensitive and specific method for quantifying triterpenoids.[5][6][7][8]

  • Column: A C18 or C30 reversed-phase column is typically suitable for the separation of triterpenoids.[5]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is commonly used.

  • Detection:

    • UV-Vis Detector: Triterpenoids like this compound lack a strong chromophore, making detection at low wavelengths (e.g., 210 nm) necessary, which can sometimes compromise sensitivity.[5][8]

    • Charged Aerosol Detector (CAD): This detector offers a more universal response for non-volatile analytes and can provide better sensitivity for compounds with poor UV absorbance.[5][6]

  • Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

For a more rapid but potentially less specific measurement, UV-Vis spectrophotometry can be used, particularly if the triterpenoid has a characteristic absorption maximum or if a colorimetric reaction is employed.[9][10][11][12]

  • Direct Measurement: The absorbance of the filtered solution is measured at the wavelength of maximum absorbance (λmax) for this compound.

  • Colorimetric Method: A colorimetric reagent (e.g., vanillin-sulfuric acid) can be reacted with the triterpenoid to produce a colored product that can be measured at a specific wavelength in the visible range.[10][11]

  • Quantification: A calibration curve is constructed by plotting the absorbance of the standard solutions versus their concentrations. The concentration of the unknown sample is then determined from this curve.

Logical Relationships in Solubility Studies

The following diagram illustrates the logical flow and key considerations in a comprehensive solubility study.

G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_application Application Compound Pure Compound (this compound) Protocol Shake-Flask Method Compound->Protocol Solvents Selection of Organic Solvents Solvents->Protocol Temperature Controlled Temperature Temperature->Protocol Analysis Analytical Quantification (HPLC/UV-Vis) Protocol->Analysis Data Quantitative Solubility Data (e.g., mg/mL) Analysis->Data Interpretation Solubility Profile Data->Interpretation Formulation Formulation Development Interpretation->Formulation Bioavailability Bioavailability Assessment Interpretation->Bioavailability Purification Purification Strategy Interpretation->Purification

Caption: Logical flow from experimental inputs to applications in drug development.

Conclusion

While quantitative solubility data for this compound remains scarce, this guide provides a framework for its determination through established methodologies. The qualitative data presented offers a starting point for solvent selection. The detailed shake-flask protocol, coupled with robust analytical techniques like HPLC, empowers researchers to generate reliable and accurate solubility data. Such data is indispensable for the rational design of formulation strategies, ultimately facilitating the translation of promising bioactive compounds like this compound from the laboratory to clinical applications.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Friedelanol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelanol (B1674158) is a pentacyclic triterpenoid (B12794562) compound found in various plant species, notably within the Celastraceae family, including the genus Maytenus. This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties, particularly its anti-inflammatory effects. Research has indicated that this compound may exert its anti-inflammatory action through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3][4] This document provides a comprehensive overview of the extraction and purification protocols for this compound from plant materials, quantitative data on its yield, and a visualization of its implicated signaling pathway.

Data Presentation: Quantitative Yield of this compound and Related Triterpenoids

The yield of this compound and the closely related triterpenoid, friedelin (B1674157), can vary significantly depending on the plant species, the part of the plant used, and the extraction method employed. The following table summarizes reported yields from various sources.

Plant SpeciesPlant PartCompoundExtraction MethodYieldReference
Maytenus ilicifoliaLeavesFriedelan-3-β-ol (this compound)Not specifiedNot quantified, but isolated[5]
Maytenus aquifoliumLeavesFriedelan-3-β-ol (this compound)Hexane extractionQuantified by HRGC and HT-CGC[6]
Maytenus robustaLeavesβ-friedelinol (this compound)Hexane extractNot quantified, but isolated[7]
Maytenus quadrangulataLeavesFriedelan-3β-ol (this compound)Hexane extract, column chromatography0.05% of Hexane Extract[8]
Cannabis sativa (aeroponically grown)RootsEpithis compoundEthanolic extract21.3 mg/kg[9]
Clusia minor L.LeavesEpifriedelinolMethanol (B129727) extract, GC/MS analysis23.7% of extract
Quercus suber L.Cork byproductFriedelinGC-MS1.4-5.0 g/kg[2]
Maytenus ilicifoliaLeavesFriedelinNot specifiedNot quantified, but isolated[5]
Maytenus robustaLeavesFriedelinHexane extractNot quantified, but isolated[7]
Maytenus quadrangulataLeavesFriedelinHexane extract, column chromatographyNot quantified, but isolated[8]
Cannabis sativa (aeroponically grown)RootsFriedelinEthanolic extract12.8 mg/kg[9]
Clusia minor L.LeavesFriedelinMethanol extract, GC/MS analysis12.7% of extract

Experimental Protocols

The following protocols are generalized procedures for the extraction and purification of this compound from plant material, based on common laboratory practices for the isolation of triterpenoids.

Protocol 1: Maceration and Solvent Extraction

This protocol is a common and straightforward method for the initial extraction of this compound.

1. Plant Material Preparation:

  • Collect the desired plant material (e.g., leaves, bark).

  • Air-dry or freeze-dry the plant material to remove moisture.

  • Grind the dried material into a fine powder to increase the surface area for extraction.

2. Maceration:

  • Weigh the powdered plant material and place it in a large container with a lid.

  • Add a suitable solvent, such as methanol or a mixture of chloroform (B151607) and methanol (e.g., 1:1 v/v), to completely submerge the powder.[10]

  • Seal the container and allow the mixture to stand at room temperature for a period of 24 to 72 hours, with occasional shaking or stirring.

3. Filtration and Concentration:

  • After the maceration period, filter the mixture through cheesecloth or filter paper to separate the solid plant material from the liquid extract.

  • Wash the solid residue with a fresh portion of the extraction solvent to ensure maximum recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent. The resulting crude extract can then be used for purification.

Protocol 2: Soxhlet Extraction

Soxhlet extraction is a continuous extraction method that can be more efficient than maceration for certain plant materials.

1. Plant Material Preparation:

  • Prepare the dried and powdered plant material as described in Protocol 1.

2. Soxhlet Extraction:

  • Place the powdered plant material in a thimble made of porous material (e.g., cellulose).

  • Place the thimble in the main chamber of the Soxhlet extractor.

  • Fill the distillation flask with the extraction solvent (e.g., hexane, chloroform, or ethanol).[2]

  • Heat the solvent to its boiling point. The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the plant material.

  • The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the distillation flask, carrying the extracted compounds with it.

  • This process is repeated for several hours (typically 6-24 hours) until the extraction is complete.

3. Concentration:

  • After extraction, cool the apparatus and remove the solvent from the distillation flask using a rotary evaporator to obtain the crude extract.

Protocol 3: Purification by Column Chromatography

Column chromatography is a standard technique for separating and purifying individual compounds from a crude extract.[11]

1. Preparation of the Column:

  • Select a glass column of appropriate size.

  • Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.

  • Prepare a slurry of the stationary phase (typically silica (B1680970) gel, 60-120 or 230-400 mesh) in a non-polar solvent (e.g., hexane).[11]

  • Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel to protect the surface.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or the initial mobile phase).

  • Carefully apply the dissolved sample to the top of the column.

3. Elution:

  • Begin the elution process by adding the mobile phase to the top of the column. A typical mobile phase for this compound purification starts with a non-polar solvent like hexane, gradually increasing the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or chloroform in a stepwise or gradient manner.[8]

  • Collect the eluting solvent in fractions (e.g., in test tubes or flasks).

4. Fraction Analysis and Compound Isolation:

  • Monitor the separation by spotting the collected fractions on a Thin Layer Chromatography (TLC) plate and visualizing the spots under UV light or with a suitable staining reagent.

  • Combine the fractions that contain the pure compound (as determined by TLC).

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Protocol 4: Recrystallization for Final Purification

Recrystallization is often used as a final step to obtain highly pure crystalline this compound.[7]

1. Dissolution:

  • Dissolve the partially purified this compound from the column chromatography step in a minimal amount of a hot solvent in which it is soluble at high temperatures but less soluble at low temperatures (e.g., a mixture of dichloromethane (B109758) and ethyl acetate).[5]

2. Cooling and Crystallization:

  • Allow the hot solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, and it will start to form crystals.

  • The cooling process can be further enhanced by placing the solution in an ice bath.

3. Filtration and Drying:

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Friedelanol_Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification plant_material Plant Material (e.g., Maytenus leaves) drying Drying (Air or Freeze-drying) plant_material->drying grinding Grinding to Fine Powder drying->grinding extraction_method Solvent Extraction (Maceration or Soxhlet) grinding->extraction_method filtration Filtration extraction_method->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions recrystallization Recrystallization combine_fractions->recrystallization pure_this compound Pure this compound recrystallization->pure_this compound

Caption: Workflow for the extraction and purification of this compound from plant material.

Signaling Pathway of this compound's Anti-inflammatory Activity

Friedelanol_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathways Intracellular Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_transcription Nuclear Transcription cluster_response Inflammatory Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IkB_NFkB IκBα-NF-κB Complex LPS->IkB_NFkB p_MAPK p-MAPK MAPK->p_MAPK Phosphorylation NFkB NF-κB (p65) p_MAPK->NFkB IkB IκBα NFkB_nucleus NF-κB Translocation to Nucleus NFkB->NFkB_nucleus p_IkB p-IκBα IkB_NFkB->p_IkB Phosphorylation p_IkB->NFkB NF-κB Release gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->gene_expression inflammation Inflammation gene_expression->inflammation This compound This compound This compound->p_MAPK Inhibition This compound->p_IkB Inhibition

Caption: Anti-inflammatory mechanism of this compound via inhibition of MAPK and NF-κB pathways.

References

Quantification of Friedelanol in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) alcohol, and its corresponding ketone, friedelin, are naturally occurring compounds found in a variety of plant species.[1] These compounds have garnered significant interest within the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1] The therapeutic potential of this compound necessitates accurate and reliable quantitative methods to determine its concentration in plant extracts for quality control, standardization of herbal preparations, and pharmacokinetic studies.

This document provides detailed application notes and protocols for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

I. Quantitative Data Summary

The concentration of this compound and its related compound, friedelin, can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following tables summarize quantitative data from various studies.

Table 1: Quantification of Friedelin/Friedelanol in Various Plant Extracts

Plant SpeciesPlant PartExtraction MethodAnalytical MethodConcentrationReference
Putranjiva roxburghiiLeafNot SpecifiedHPTLC0.003% w/w (friedelin)[2]
Putranjiva roxburghiiBarkNot SpecifiedHPTLC0.04% w/w (friedelin)[2]
Quercus suber (Cork)CorkSupercritical Fluid Extraction (SFE) with CO2 + 10% Methanol (B129727)Not Specified6.10 ± 0.75 mg/g (friedelin)[1]
Quercus suber (Cork)Supercritical Fluid Extraction (SFE) with CO2 + 10% EthanolNot Specified6.00 ± 0.97 mg/g (friedelin)[1]
Polyherbal Formulation (Femi-forte)TabletNot SpecifiedHPTLC0.002% (friedelin)[2]
Polyherbal Formulation (Femiplex)TabletNot SpecifiedHPTLC0.035% (friedelin)[2]

Table 2: Performance Characteristics of a Validated HPTLC Method for Friedelin Quantification

ParameterResultReference
Linearity Range100–500 ng/band[1]
Correlation Coefficient (r²)0.9892[1]
Limit of Detection (LOD)32.15 ng/band[1]
Limit of Quantification (LOQ)97.44 ng/band[1]
Recovery98.55%[1]
Intraday Precision (%RSD)0.78%[1]
Interday Precision (%RSD)0.9%[1]

II. Experimental Protocols

A. Extraction of this compound from Plant Material

The choice of extraction method and solvent is critical for the efficient recovery of this compound. Being a non-polar compound, solvents such as hexane (B92381), chloroform (B151607), and ethyl acetate (B1210297) are effective.

Protocol 1: Maceration

  • Sample Preparation: Air-dry the plant material (e.g., leaves, bark) at room temperature and grind it into a fine powder.

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a conical flask.

    • Add 100 mL of a suitable solvent (e.g., methanol, ethanol, or chloroform).

    • Seal the flask and keep it at room temperature for 72 hours with occasional shaking.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure at 40°C to obtain the crude extract.

  • Storage: Store the dried extract at 4°C for further analysis.

Protocol 2: Soxhlet Extraction

  • Sample Preparation: Prepare the plant material as described in the maceration protocol.

  • Extraction:

    • Place 10 g of the powdered plant material in a thimble and place the thimble in a Soxhlet extractor.

    • Add 250 mL of chloroform or hexane to the round-bottom flask.

    • Heat the solvent to its boiling point and carry out the extraction for 6-8 hours.

  • Concentration and Storage: Concentrate the extract and store it as described in the maceration protocol.

B. Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization based on the specific plant matrix and available instrumentation.

1. Sample Preparation:

  • Accurately weigh 10 mg of the dried plant extract.

  • Dissolve the extract in 10 mL of HPLC-grade methanol or acetonitrile.

  • Vortex the solution for 1 minute and then sonicate for 15 minutes.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: A gradient elution is often used for complex plant extracts. A typical gradient could be:

    • Solvent A: 0.1% formic acid in water.[3]

    • Solvent B: Acetonitrile.[3]

    • Gradient Program: Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the run time to elute compounds of increasing non-polarity.[3][4]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30-40°C.[3]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. Detection is often performed at low UV wavelengths (e.g., 210 nm). Derivatization to introduce a chromophore can also be considered.

3. Calibration Curve:

  • Prepare a stock solution of pure this compound standard (e.g., 1 mg/mL) in methanol.

  • Prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution.

  • Inject each standard solution into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration.

4. Quantification:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the this compound peak based on the retention time of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

C. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like triterpenoids. A derivatization step is often necessary to increase the volatility of this compound.[5][6]

1. Sample Preparation and Derivatization:

  • Dissolve 1 mg of the dried plant extract in 1 mL of methanol.

  • Transfer 100 µL of the methanolic solution to a GC vial and evaporate to dryness under a gentle stream of nitrogen.[6]

  • Derivatization:

    • Add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[5]

    • Seal the vial and heat at 70°C for 30-60 minutes.[5]

    • Cool the vial to room temperature before injection.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as HP-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[5]

  • Injector Temperature: 250-280°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C for 1 minute.

    • Ramp: Increase to 280°C at a rate of 20°C/min.

    • Ramp 2: Increase to 330°C at a rate of 5°C/min and hold for 6 minutes.[6]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.[7]

3. Calibration and Quantification:

  • Prepare and derivatize a series of this compound standard solutions as described for the sample.

  • Construct a calibration curve by plotting the peak area of a characteristic ion of the derivatized this compound against concentration.

  • Analyze the derivatized sample and quantify this compound using the calibration curve.

D. Quantification by High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a simple, rapid, and cost-effective method for the quantification of phytochemicals.[8][9][10]

1. Sample and Standard Preparation:

  • Prepare sample solutions (e.g., 1 mg/mL) and a stock solution of this compound standard (e.g., 1 mg/mL) in a suitable solvent like chloroform or methanol.

  • Prepare a series of standard solutions of different concentrations for the calibration curve.

2. HPTLC Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).[8]

  • Sample Application: Apply the samples and standards as bands (e.g., 8 mm width) using an automated TLC sampler.[11]

  • Mobile Phase: A mixture of non-polar and moderately polar solvents. A common system for triterpenoids is Toluene:Ethyl acetate (9:1, v/v) or similar combinations.[9]

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.[11]

  • Drying: Dry the plate in an oven or with a stream of warm air.

3. Derivatization and Densitometric Analysis:

  • Derivatization:

    • Spray the dried plate with a suitable derivatizing reagent, such as Anisaldehyde-Sulfuric acid reagent.[9]

    • Heat the plate at 100-110°C for 5-10 minutes until the spots are clearly visible.

  • Densitometric Scanning:

    • Scan the plate using a TLC scanner in absorbance or fluorescence mode at a specific wavelength (e.g., 550 nm for the derivatized spots).

    • Record the peak areas of the standards and samples.

4. Calibration and Quantification:

  • Construct a calibration curve by plotting the peak area of the standard spots against their corresponding concentrations.

  • Quantify this compound in the sample by comparing its peak area with the calibration curve.

III. Visualization of Workflows and Signaling Pathways

Experimental Workflow for this compound Quantification

experimental_workflow cluster_extraction Plant Material Processing & Extraction cluster_analysis Analytical Quantification cluster_hplc HPLC Protocol cluster_gcms GC-MS Protocol cluster_hptlc HPTLC Protocol cluster_result Result plant_material Dried & Powdered Plant Material extraction Extraction (Maceration or Soxhlet) plant_material->extraction crude_extract Crude Plant Extract extraction->crude_extract hplc HPLC Analysis crude_extract->hplc gcms GC-MS Analysis crude_extract->gcms hptlc HPTLC Analysis crude_extract->hptlc hplc_prep Sample Preparation (Dissolve & Filter) hplc_run Chromatographic Separation (C18 Column) hplc_prep->hplc_run hplc_detect Detection (DAD/UV at 210 nm) hplc_run->hplc_detect hplc_quant Quantification hplc_detect->hplc_quant result This compound Concentration hplc_quant->result gcms_prep Sample Preparation gcms_deriv Derivatization (e.g., with BSTFA) gcms_prep->gcms_deriv gcms_run Chromatographic Separation (HP-5ms Column) gcms_deriv->gcms_run gcms_detect Mass Spectrometric Detection gcms_run->gcms_detect gcms_quant Quantification gcms_detect->gcms_quant gcms_quant->result hptlc_prep Sample & Standard Application hptlc_dev Chromatogram Development hptlc_prep->hptlc_dev hptlc_deriv Post-chromatographic Derivatization hptlc_dev->hptlc_deriv hptlc_scan Densitometric Scanning hptlc_deriv->hptlc_scan hptlc_quant Quantification hptlc_scan->hptlc_quant hptlc_quant->result

Caption: Experimental workflow for the quantification of this compound in plant extracts.

This compound and the NF-κB Signaling Pathway

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

This compound and the AMPK/mTOR Signaling Pathway

AMPK_mTOR_Pathway cluster_cellular_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_cellular_response Cellular Response stress e.g., Low ATP/AMP ratio ampk AMPK stress->ampk Activates This compound This compound This compound->ampk Activates? mTORC1 mTORC1 ampk->mTORC1 Inhibits autophagy_init Autophagy Initiation (ULK1 complex) ampk->autophagy_init Activates mTORC1->autophagy_init Inhibits protein_syn Protein Synthesis (S6K, 4E-BP1) mTORC1->protein_syn Activates response Increased Autophagy & Decreased Protein Synthesis autophagy_init->response

References

Application Notes and Protocols: Synthesis and Bioactivity of Friedelanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various Friedelanol (B1674158) derivatives and the subsequent evaluation of their biological activities. This compound, a pentacyclic triterpenoid, and its derivatives have garnered significant interest due to their potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document outlines step-by-step procedures for chemical modifications of the this compound scaffold and standardized assays to assess the bioactivity of the resulting compounds.

Data Presentation

The following tables summarize the biological activities of representative this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundDerivative TypeCell LineIC50 (µM)Reference
1 Friedelan-3β-yl naproxenateTHP-1266 ± 6[3]
2 Friedelan-3α-yl pent-4-ynoateK-562267 ± 5[3]
3 Epithis compoundK562/ADMEnhances doxorubicin (B1662922) cytotoxicity at 5-20 µM[4]

Table 2: Anti-inflammatory Activity of Friedelin (a related Friedelane triterpenoid)

CompoundAssayDosage% InhibitionReference
FriedelinCarrageenan-induced paw edema40 mg/kg52.5[2]
FriedelinCroton oil-induced ear edema40 mg/kg68.7[2]
FriedelinAcetic acid-induced vascular permeability40 mg/kgSignificant inhibition[2]
FriedelinCotton pellet-induced granuloma40 mg/kg36.3[2]
FriedelinAdjuvant-induced arthritis40 mg/kg54.5[2]

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundDerivative TypeMicroorganismMIC (µg/mL)Reference
Indolototarol DerivativeA-ring modified heterocyclic derivativeS. aureus6.25[5]
Indolototarol DerivativeA-ring modified heterocyclic derivativeMRSA5.5[5]

Experimental Protocols

Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of this compound esters.

Materials:

  • This compound

  • Carboxylic acid (e.g., Naproxen)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene (B28343) or Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous toluene or DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add the carboxylic acid (1.2 equivalents).

  • Carefully add a catalytic amount of concentrated H₂SO₄ or p-TsOH (0.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient system to obtain the pure this compound ester.

This protocol provides a general method for the synthesis of this compound ethers.

Materials:

  • This compound

  • Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., Ethyl iodide)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF or THF in a round-bottom flask under a nitrogen atmosphere, add NaH (1.5 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes to 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane-ethyl acetate gradient) to yield the pure this compound ether.

This protocol outlines a general procedure for synthesizing A-ring fused heterocyclic derivatives of this compound. This example uses a 3-oxo-friedelanol intermediate.

Materials:

  • 3-Oxo-friedelanol (can be synthesized by oxidation of this compound)

  • Substituted hydrazine (B178648) (e.g., phenylhydrazine)

  • Ethanol (B145695) or Acetic Acid

  • Sodium acetate (if using hydrochloride salt of hydrazine)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 3-oxo-friedelanol (1 equivalent) in ethanol or acetic acid in a round-bottom flask.

  • Add the substituted hydrazine (1.1 equivalents). If using a hydrochloride salt, add sodium acetate (1.2 equivalents).

  • Heat the mixture to reflux for 4-12 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the desired heterocyclic derivative.

Bioactivity Assessment Protocols

This protocol is for assessing the cytotoxicity of this compound derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, K-562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of the this compound derivatives in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the prepared dilutions of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

This in vivo assay evaluates the acute anti-inflammatory activity of the synthesized compounds.

Materials:

  • Wistar rats or Swiss albino mice

  • This compound derivatives suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in sterile saline)

  • Pletysmometer or digital calipers

  • Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the animals into groups: vehicle control, standard drug, and test groups (different doses of this compound derivatives).

  • Measure the initial paw volume of the right hind paw of each animal.

  • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

  • After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO (stock solution)

  • Standard antimicrobial agent (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Resazurin (B115843) or p-iodonitrotetrazolium violet (INT) solution (optional, as a growth indicator)

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth.

  • In a 96-well plate, add 50 µL of broth to all wells.

  • Add 50 µL of the stock solution of the this compound derivative to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 50 µL of the standardized inoculum to each well, resulting in a final volume of 100 µL.

  • Include a positive control (broth with inoculum), a negative control (broth only), and a standard antibiotic control.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration that shows no turbidity. The addition of a growth indicator like resazurin can aid in the visualization.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioactivity Bioactivity Screening cluster_analysis Data Analysis Start This compound Synth Chemical Modification (Esterification, Etherification, etc.) Start->Synth Purify Purification (Column Chromatography) Synth->Purify Characterize Structural Characterization (NMR, MS, IR) Purify->Characterize Anticancer Anticancer Assays (e.g., MTT) Characterize->Anticancer AntiInflam Anti-inflammatory Assays (e.g., Carrageenan-induced edema) Characterize->AntiInflam Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterize->Antimicrobial Data Quantitative Data Analysis (IC50, % Inhibition, MIC) Anticancer->Data AntiInflam->Data Antimicrobial->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

NFkB_Pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS, TNF-α, IL-1β IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_active NF-κB (p50/p65) IkB->NFkB_active releases NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB bound to This compound This compound Derivatives This compound->IKK inhibits This compound->IkB prevents degradation This compound->NFkB_active inhibits nuclear translocation DNA κB DNA Binding Site NFkB_active->DNA binds to Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α, IL-6) DNA->Genes activates

Nrf2_Pathway cluster_stimuli Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 oxidizes Cys residues Nrf2_inactive Nrf2 Keap1->Nrf2_inactive sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 recruits Nrf2_active Nrf2 Keap1->Nrf2_active releases Proteasome Proteasome Nrf2_inactive->Proteasome degradation Cul3->Nrf2_inactive ubiquitinates This compound This compound Derivatives This compound->Keap1 modifies ARE Antioxidant Response Element (ARE) Nrf2_active->ARE binds to Genes Antioxidant Gene Transcription (HO-1, NQO1, GCLC) ARE->Genes activates

References

Application Notes and Protocols for In Vitro Evaluation of Friedelanol's Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro assays used to characterize the anticancer properties of Friedelanol, a pentacyclic triterpenoid (B12794562) natural product. The following sections detail the methodologies for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways.

Data Presentation: Summary of Quantitative Anticancer Activity of this compound

The cytotoxic effects of this compound have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Please note that in much of the available literature, the compound "Friedelin" is referenced; for the purpose of these notes, it is assumed that the activity is comparable to this compound, a closely related triterpenoid.

Cell LineCancer TypeTime Point (hours)IC50 (µM)Reference
A375 Human Melanoma4861.52[1]
L929 Mouse Fibrosarcoma4836.94[1]
HeLa Human Cervical Cancer2461.25[1]
HeLa Human Cervical Cancer4864.69[1][2]
THP-1 Human Acute Monocytic Leukemia4858.04[1]
U87MG Human GlioblastomaNot Specified46.38 (mg/L)[3][4]
KB Human Oral Cancer24117.25[5]
KB Human Oral Cancer4858.72[5]
PC3 Human Prostate CancerNot Specified3.54 - 8.32 (µg/mL)[1]

Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay methodology.

Experimental Protocols

Detailed protocols for key in vitro experiments to assess the anticancer activity of this compound are provided below.

Cell Viability and Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[6] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)[6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[6]

  • This compound (stock solution in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in sterile PBS)[7]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-Buffered Saline (PBS)[6]

  • 96-well flat-bottom sterile microplates[6]

  • Multichannel pipette[6]

  • Microplate reader[6]

  • Humidified incubator (37°C, 5% CO2)[6]

Protocol:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) in a humidified incubator.[10]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10] The formation of purple formazan crystals will be visible.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4][6]

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of this compound.

Apoptosis Detection - Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[11]

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Seed cells and treat with different concentrations of this compound for the desired time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.[11]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis - Propidium Iodide Staining

Flow cytometry analysis of propidium iodide (PI) stained cells is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15][16]

Materials:

  • Cancer cells treated with this compound

  • Cold PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting: Culture and treat cells with this compound as described previously.

  • Harvest the cells and wash twice with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[17]

Protein Expression Analysis - Western Blotting

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathways involved in cancer progression.[18] This involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.[18]

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, caspases, proteins of the MAPK pathway)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[19]

  • Gel Electrophoresis: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.[19]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[19]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start Seed Cancer Cells treat Treat with this compound start->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Staining (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle Analysis) treat->cell_cycle western Western Blot (Protein Expression) treat->western ic50 Determine IC50 mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_level Analyze Protein Levels western->protein_level end Anticancer Activity Profile of this compound ic50->end Cytotoxicity Profile apoptosis_quant->end Apoptotic Induction cell_cycle_dist->end Cell Cycle Arrest protein_level->end Signaling Pathway Modulation

Caption: Experimental workflow for assessing the anticancer activity of this compound.

Signaling Pathway Diagram: Potential Mechanism of this compound

Studies suggest that triterpenoids like this compound may exert their anticancer effects by modulating key signaling pathways such as the MAPK pathway.[5][20][21] The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating cell proliferation, differentiation, and apoptosis.[20][22]

friedelanol_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras Activation This compound This compound raf Raf This compound->raf Inhibition ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factors Transcription Factors (e.g., c-Jun, c-Fos) erk->transcription_factors proliferation Cell Proliferation (Downregulated) transcription_factors->proliferation apoptosis Apoptosis (Upregulated) transcription_factors->apoptosis

References

Unveiling the Anti-inflammatory Potential of Friedelanol: Application Notes and Protocols for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to investigating the anti-inflammatory effects of Friedelanol in cell culture. This compound, a pentacyclic triterpenoid, is a subject of growing interest for its potential therapeutic properties. This document outlines its known anti-inflammatory activities, presents detailed protocols for key experimental assays, and summarizes available quantitative data. Due to the limited specific research on this compound, data from its close structural analog, Friedelin, is also included to provide a broader context and suggest potential avenues for investigation.

Mechanism of Action: Modulating Inflammatory Pathways

This compound is believed to exert its anti-inflammatory effects by targeting key enzymes and signaling cascades involved in the inflammatory response. While research specifically on this compound is emerging, studies on the closely related compound, Friedelin, suggest that these triterpenoids can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and modulate the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] The underlying mechanism likely involves the suppression of major inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Data Presentation: Quantitative Analysis of Anti-inflammatory Effects

The following tables summarize the available quantitative data on the in vitro anti-inflammatory activities of this compound and its structural analog, Friedelin.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay TargetCell LineConcentrationResultReference
COX-1 InhibitionNot Specified250 µg/mL43.1% inhibition[1]

Table 2: In Vitro Anti-inflammatory Activity of Friedelin (Structural Analog)

Assay TargetCell LineConcentrationResultReference
Nitrite (B80452) (NO) ProductionLPS-induced Macrophages50 µM88.5 ± 0.5% inhibition[1]
NF-κB InhibitionLPS-induced MacrophagesNot Specified51 ± 1.5% inhibition[1]
TNF-α ReleaseLPS-stimulated RAW264.7100 µM23.5% inhibition[1]
Protein DenaturationEgg Albumin100-500 µg/mL15.6% - 78.94% inhibition[1]
Soybean Lipoxygenase (SBL)Enzyme AssayNot SpecifiedIC50: 35.8 µM

Mandatory Visualizations

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays Anti-inflammatory Assays cluster_analysis Data Analysis cell_culture Seed RAW 264.7 Macrophages pre_treat Pre-treat with this compound cell_culture->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate griess Nitric Oxide (NO) Assay (Griess Reagent) stimulate->griess Supernatant elisa Cytokine Measurement (ELISA for TNF-α, IL-6) stimulate->elisa Supernatant western Protein Expression (Western Blot for iNOS, COX-2, NF-κB) stimulate->western Cell Lysate quantify Quantify Results griess->quantify elisa->quantify western->quantify interpret Interpret Data & Draw Conclusions quantify->interpret

General workflow for evaluating the in vitro anti-inflammatory effects of this compound.

signaling_pathway cluster_this compound Inhibition by this compound cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_inflammatory Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK This compound This compound This compound->MAPK This compound->IKK AP1 AP-1 MAPK->AP1 iNOS iNOS AP1->iNOS COX2 COX-2 AP1->COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) AP1->Cytokines IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (nuclear) NFkB->NFkB_nuc translocation NFkB_nuc->iNOS NFkB_nuc->COX2 NFkB_nuc->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs

Putative anti-inflammatory signaling pathway modulated by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound in cell culture.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response. Include untreated and vehicle-treated controls.

    • Incubate for the desired time period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Cell Viability Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To measure the effect of this compound on NO production.

  • Protocol:

    • After cell treatment in a 96-well plate, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a sodium nitrite standard curve.

Cytokine Production Assay (ELISA)
  • Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).

  • Protocol:

    • Collect the cell culture supernatant after treatment.

    • Measure the concentration of the target cytokine using a commercial ELISA kit, following the manufacturer's instructions.

    • Briefly, coat a 96-well plate with a capture antibody, add the supernatant, then a detection antibody, followed by a substrate for colorimetric detection.

    • Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Western Blot Analysis
  • Objective: To investigate the effect of this compound on the expression of key inflammatory proteins (iNOS, COX-2) and signaling proteins (e.g., phospho-p65, phospho-IκBα, phospho-p38).

  • Protocol:

    • After treatment, lyse the cells in RIPA buffer with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the proteins of interest overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

These protocols provide a robust framework for elucidating the anti-inflammatory properties of this compound in a cell culture model. The combined use of these assays will enable a comprehensive understanding of its mechanism of action and its potential as a novel anti-inflammatory agent.

References

Application Notes and Protocols: Antimicrobial Activity of Friedelanol Against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known antimicrobial activity of Friedelanol and its close structural analogs against various pathogenic bacteria. Detailed protocols for key in vitro experiments are provided to enable researchers to evaluate the efficacy of this compound and similar compounds.

Introduction

This compound is a pentacyclic triterpenoid (B12794562) natural product that has been investigated for various pharmacological activities. Its structural analogs, such as friedelan-3-one (B13398878) and epithis compound, have demonstrated notable antimicrobial properties against a range of clinically relevant bacteria. Triterpenoids, as a class of compounds, are known to exert their antimicrobial effects through various mechanisms, including disruption of the bacterial cell membrane, inhibition of protein synthesis, and interference with biofilm formation. These notes are intended to serve as a guide for researchers investigating the potential of this compound as a novel antimicrobial agent.

Data Presentation

The following tables summarize the quantitative data on the antimicrobial activity of this compound analogs. It is important to note that while this data provides a strong indication of the potential of this compound, further studies on the pure compound are warranted for conclusive evidence.

Table 1: Minimum Inhibitory Concentration (MIC) of Friedelan-3-one Against Pathogenic Bacteria [1][2][3]

Bacterial SpeciesStrain TypeMIC (µg/mL)
Staphylococcus aureus (MRSA)Clinical Isolate10
Staphylococcus aureusClinical Isolate10
Streptococcus pneumoniaeClinical Isolate10
Helicobacter pyloriClinical Isolate10
Escherichia coliClinical Isolate10
Corynebacterium ulceransClinical Isolate>20
Campylobacter jejuniClinical Isolate>20
Shigella dysenteriaeClinical Isolate>20

Table 2: Minimum Bactericidal Concentration (MBC) of Friedelan-3-one Against Pathogenic Bacteria [1][2][3]

Bacterial SpeciesStrain TypeMBC (µg/mL)
Staphylococcus aureusClinical Isolate10
Streptococcus pneumoniaeClinical Isolate10
Staphylococcus aureus (MRSA)Clinical Isolate20
Helicobacter pyloriClinical Isolate20
Escherichia coliClinical Isolate40

Mandatory Visualization

antimicrobial_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_analysis Data Analysis Compound This compound Stock Solution Preparation MIC MIC Determination (Broth Microdilution) Compound->MIC Biofilm Biofilm Inhibition Assay Compound->Biofilm Inoculum Bacterial Inoculum Preparation (0.5 McFarland) Inoculum->MIC TimeKill Time-Kill Kinetic Assay Inoculum->TimeKill Inoculum->Biofilm MIC->TimeKill Informs Concentrations (e.g., 1x, 2x, 4x MIC) MIC_Result Determine Lowest Concentration Inhibiting Visible Growth MIC->MIC_Result TimeKill_Result Plot log10 CFU/mL vs. Time TimeKill->TimeKill_Result Biofilm_Result Quantify Biofilm (Crystal Violet Staining) Biofilm->Biofilm_Result

Caption: Experimental workflow for assessing the antimicrobial activity of this compound.

logical_relationship cluster_mechanisms Potential Mechanisms of Action cluster_effects Resulting Cellular Effects This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Protein Inhibition of Protein Synthesis This compound->Protein Biofilm Biofilm Formation Inhibition This compound->Biofilm Leakage Leakage of Intracellular Components Membrane->Leakage Growth_Inhibition Bacteriostatic/Bactericidal Effect Protein->Growth_Inhibition Reduced_Adhesion Reduced Surface Adhesion and Biofilm Matrix Integrity Biofilm->Reduced_Adhesion

Caption: Hypothetical mechanisms of antimicrobial action for this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard clinical laboratory methods and is suitable for determining the MIC of this compound against a panel of pathogenic bacteria.

Materials:

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a series of twofold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 50 µL. The concentration range should be selected to encompass the expected MIC.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well containing the this compound dilutions, as well as to a positive control well (containing only CAMHB and inoculum) and a negative control well (containing only CAMHB).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • CAMHB

  • Bacterial inoculum prepared as in Protocol 1

  • Sterile test tubes or flasks

  • Shaking incubator (37°C)

  • Sterile PBS for serial dilutions

  • Tryptic Soy Agar (TSA) plates

  • Micropipettes and sterile tips

Procedure:

  • Assay Setup:

    • Prepare test tubes containing CAMHB with this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.

    • Include a growth control tube (no this compound) and a sterility control tube (no bacteria).

  • Inoculation:

    • Inoculate the test and growth control tubes with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform serial tenfold dilutions of each aliquot in sterile PBS.

    • Plate a defined volume of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on each plate and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL against time for each concentration of this compound and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Protocol 3: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound stock solution

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial inoculum prepared as in Protocol 1, adjusted to approximately 1 x 10⁶ CFU/mL in the appropriate medium

  • 0.1% Crystal Violet solution

  • 95% Ethanol (B145695) or 30% Acetic Acid

  • Microplate reader

Procedure:

  • Assay Setup:

    • Add 100 µL of sterile TSB to each well of a 96-well plate.

    • Add 100 µL of twofold serial dilutions of this compound to the wells.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension to each well (except the negative control).

  • Incubation:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Biofilm Staining:

    • Carefully remove the planktonic cells by gently aspirating the medium from each well.

    • Wash the wells three times with sterile PBS to remove non-adherent cells.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS until the washings are clear.

    • Air dry the plate.

  • Quantification:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.

    • Incubate for 10-15 minutes.

    • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.

References

Application Notes & Protocols: Friedelanol as a Potential Therapeutic Agent for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Friedelanol is a pentacyclic triterpenoid (B12794562) compound isolated from various plant sources.[1] Along with its close structural relative, friedelin (B1674157), it has garnered significant interest in pharmacological research due to its diverse biological activities.[2][3] Preclinical studies have highlighted its potential as a therapeutic agent, particularly in the context of inflammatory disorders, cancer, and conditions associated with oxidative stress.[1][4] The mode of action for this compound and related friedelane-type triterpenoids often involves the modulation of key signaling pathways that regulate inflammation and cell proliferation.[1][5] This document provides a summary of its demonstrated anti-inflammatory efficacy, detailed protocols for its evaluation, and an overview of its mechanistic basis.

Quantitative Data Summary

The anti-inflammatory and antioxidant activities of friedelin, a closely related and often co-studied compound, have been quantified in several preclinical models. The data presented below is for friedelin, which serves as a strong proxy for the potential of friedelane-type triterpenoids like this compound.

Table 1: In Vivo Anti-inflammatory Activity of Friedelin

Experimental Model Species Dose Efficacy Metric Result (% Inhibition) Reference
Carrageenan-Induced Paw Edema Rat 40 mg/kg Paw Edema Inhibition 52.5% [6][7]
Croton Oil-Induced Ear Edema Rat 40 mg/kg Ear Edema Inhibition 68.7% [6][7]
Cotton Pellet-Induced Granuloma Rat 40 mg/kg Granuloma Tissue Reduction 36.3% [6][7]

| Adjuvant-Induced Arthritis | Rat | 40 mg/kg | Paw Thickness Reduction | 54.5% |[6] |

Table 2: In Vitro Anti-inflammatory & Antioxidant Activity of Friedelin

Assay System Concentration Efficacy Metric Result Reference
iNOS Activity Inhibition LPS-induced Macrophages 50 µM Nitrite Level Reduction 88.5 ± 0.5% [2]
NF-κB Inhibition LPS-induced Macrophages 50 µM NF-κB Inhibition 51 ± 1.5% [2]
DPPH Radical Scavenging Cell-free - IC50 21.1 mM [2]
Hydroxyl Radical Scavenging Cell-free - IC50 19.8 mM [2]
Nitric Oxide (NO) Scavenging Cell-free - IC50 22.1 mM [2]

| Superoxide Radical Scavenging | Cell-free | - | IC50 | 21.9 mM |[2] |

Mechanism of Action & Signaling Pathways

Friedelane-type triterpenoids exert their anti-inflammatory effects by modulating multiple signaling pathways. Evidence suggests that these compounds can interfere with the nuclear factor kappa B (NF-κB) pathway, a central regulator of inflammation.[2][5] In lipopolysaccharide (LPS)-stimulated macrophages, friedelin has been shown to inhibit NF-κB, which in turn suppresses the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cytokines such as TNF-α, IL-1β, and IL-6.[2][4][5]

Furthermore, some friedelane (B3271969) triterpenoids can activate the Nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which upregulates antioxidant genes like heme oxygenase-1 (HO-1).[5] These compounds have also been found to target the inflammasome, reducing the processing of caspase-1 and the subsequent cleavage and release of the pro-inflammatory cytokine IL-1β.[5]

G cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Inflammasome NLRP3 Inflammasome Activation LPS->Inflammasome IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Cytokines Inflammatory Mediators Genes->Cytokines Expression This compound This compound This compound->IKK Inhibits This compound->Inflammasome Inhibits Casp1 Caspase-1 Inflammasome->Casp1 Activates proIL1b pro-IL-1β Casp1->proIL1b Cleaves IL1b IL-1β Release proIL1b->IL1b

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Protocols

The following are generalized protocols for assessing the in vivo and in vitro anti-inflammatory potential of this compound, based on methodologies cited in the literature.[2][6][7]

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to evaluate the effect of a compound on acute inflammation.

Materials:

  • Wistar rats (150-200g)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • 1% (w/v) λ-Carrageenan solution in sterile saline

  • Plethysmometer

  • Standard drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle control

Procedure:

  • Animal Acclimatization: Acclimatize animals for one week under standard laboratory conditions. Fast animals overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug, and this compound treatment groups (e.g., 10, 20, 40 mg/kg).

  • Compound Administration: Administer this compound, standard drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, 4, and 5 h) using a plethysmometer.

  • Data Analysis: Calculate the percentage inhibition of edema for each group relative to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Protocol 2: Cotton Pellet-Induced Granuloma in Rats

This model assesses the effect of a compound on the proliferative phase of inflammation.

Materials:

  • Wistar rats (180-220g)

  • Sterile cotton pellets (e.g., 50 ± 1 mg)

  • This compound, standard drug (e.g., Indomethacin), and vehicle

  • Anesthetic (e.g., ketamine/xylazine)

  • Antibiotic powder

Procedure:

  • Pellet Implantation: Anesthetize the rats. Make a small incision on the back or in the groin region. Subcutaneously implant two sterile cotton pellets, one on each side.

  • Suturing: Suture the incisions and apply antibiotic powder to prevent infection.

  • Treatment: Administer this compound, standard drug, or vehicle daily for 7 consecutive days, starting from the day of pellet implantation.

  • Pellet Excision: On day 8, sacrifice the animals. Dissect out the cotton pellets along with the surrounding granuloma tissue.

  • Drying and Weighing: Remove any extraneous tissue from the pellets. Dry the pellets in a hot air oven at 60°C until a constant weight is achieved.

  • Data Analysis: Record the final dry weight of the pellets. The difference between the initial and final dry weights represents the weight of the granulomatous tissue formed. Calculate the percentage inhibition of granuloma formation for each group compared to the vehicle control.

Experimental Workflow Visualization

The logical flow for evaluating a novel compound like this compound for its anti-inflammatory properties typically follows a standardized path from initial screening to mechanistic studies.

G A Isolation & Purification of this compound B In Vitro Screening (e.g., NO Inhibition Assay, Radical Scavenging) A->B C Acute In Vivo Models (e.g., Carrageenan Paw Edema) B->C Promising Results D Chronic In Vivo Models (e.g., Cotton Pellet Granuloma, Adjuvant Arthritis) C->D E Lead Candidate Selection D->E F Mechanism of Action Studies (Western Blot for NF-κB, Nrf2; ELISA for Cytokines) E->F G Toxicology & Safety Pharmacology E->G H Preclinical Development F->H G->H

Caption: General experimental workflow for anti-inflammatory drug discovery.

Conclusion: this compound and related friedelane triterpenoids demonstrate significant anti-inflammatory properties in a variety of preclinical models.[6][7] Their ability to modulate key inflammatory pathways like NF-κB and the inflammasome makes them attractive candidates for further investigation.[2][5] The protocols and data presented here provide a framework for researchers to systematically evaluate this compound's therapeutic potential for treating inflammatory diseases. Future studies should focus on elucidating more detailed molecular targets, optimizing its pharmacokinetic profile, and assessing its safety in advanced preclinical models.

References

Application Notes and Protocols for Friedelanol as a Chemical Marker in Phytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Friedelanol as a chemical marker in phytochemistry. This document includes information on its natural occurrence, analytical quantification, and protocols for its extraction and isolation. Furthermore, it explores its role in modulating key signaling pathways, highlighting its potential in drug discovery and development.

Introduction to this compound

This compound is a pentacyclic triterpenoid (B12794562) alcohol found in various plant species. As a phytochemical marker, it is valuable for the standardization of herbal extracts and the quality control of botanical products. Its presence and concentration can vary depending on the plant species, geographical location, and harvesting time. This compound and its structurally related ketone, friedelin (B1674157), often co-exist in plants and share similar biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Quantitative Data of this compound and Friedelin in Plant Species

The concentration of this compound and the related compound Friedelin varies significantly across different plant species and even within different parts of the same plant. The following tables summarize the quantitative data available in the literature.

Table 1: Quantitative Analysis of this compound (Epithis compound) in Cannabis sativa L. Roots

Plant MaterialExtraction MethodAnalytical MethodConcentration (mg/g Dry Weight)Reference
Hairy Roots (Day 3)Not specifiedNot specified0.383[1]
Hairy Roots (Day 6)Not specifiedNot specified0.486[1]
Native RootsNot specifiedNot specified0.192[1]
Roots (Mexico)Not specifiedNot specified0.213[2]
Roots (Canada)Not specifiedNot specified0.33 - 0.92[2]
Roots (France)Supercritical CO₂Not specified0.05 - 0.205[1]
Hairy Roots (with 75 μM Salicylic Acid)Not specifiedNot specified0.685[1]

Table 2: Quantitative Analysis of Friedelin in Various Plant Sources

Plant MaterialExtraction MethodAnalytical MethodConcentrationReference
Cannabis sativa L. Roots (Hairy, Day 3)Not specifiedNot specified0.394 mg/g DW[1]
Cannabis sativa L. Roots (Hairy, Day 6)Not specifiedNot specified0.494 mg/g DW[1]
Cannabis sativa L. Roots (Native)Not specifiedNot specified0.245 mg/g DW[1]
Cannabis sativa L. Roots (Mexico)Not specifiedNot specified0.128 mg/g[2]
Cannabis sativa L. Roots (Canada)Not specifiedNot specified0.83 - 1.35 mg/g[2]
Cannabis sativa L. Roots (France)Supercritical CO₂Not specified0.100 - 0.709 mg/g[2]
Cannabis sativa L. RootsHexane (B92381) ExtractionTLC-Densitometry0.025% w/w[3]
Maytenus ilicifoliaNot specifiedGC-FID0.44 mg/L (in extract)[4]
Quercus suber Cork ByproductNot specifiedGC-MS1.4 - 5.0 g/kg[4]
Quercus suber CorkNot specifiedGC-MS2.47 g/kg DW[4]

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from plant material, primarily based on methods used for triterpenoids.[5][6]

Objective: To extract and isolate this compound from dried plant material.

Materials:

  • Dried and powdered plant material (e.g., roots of Cannabis sativa or leaves of Maytenus species)

  • Hexane

  • Methanol (B129727)

  • Silica (B1680970) gel for column chromatography (60-120 mesh)

  • Glass column for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Filter paper

Protocol:

  • Maceration:

    • Weigh 100 g of the dried and powdered plant material.

    • Place the plant material in a large flask.

    • Add 500 mL of hexane to the flask.

    • Seal the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.[6]

    • After the maceration period, filter the mixture through filter paper to separate the extract from the plant debris.

    • Collect the filtrate (hexane extract).

    • Repeat the extraction process with the plant residue two more times with fresh hexane to ensure complete extraction.

    • Combine all the hexane filtrates.

  • Concentration:

    • Concentrate the combined hexane extract using a rotary evaporator at a temperature not exceeding 40°C until a crude extract is obtained.

  • Column Chromatography:

    • Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

    • Dissolve the crude extract in a minimal amount of hexane and load it onto the top of the silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis and Isolation:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A reference standard of this compound is required for comparison.

    • Combine the fractions that show the presence of this compound.

    • Evaporate the solvent from the combined fractions to obtain the isolated this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound.

Quantification of this compound by HPLC-UV

The following protocol outlines a general method for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection. As triterpenoids like this compound lack strong chromophores, detection is typically performed at low wavelengths (around 210 nm).

Objective: To quantify the amount of this compound in a plant extract.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Plant extract containing this compound

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard Solutions:

    • Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.

    • Prepare a series of standard solutions of different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the plant extract and dissolve it in methanol to a known volume to obtain a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) can be used. A typical gradient might be:

      • 0-20 min: 80% A to 100% A

      • 20-25 min: 100% A

      • 25-30 min: 100% A to 80% A

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Detection Wavelength: 210 nm

  • Analysis and Quantification:

    • Inject the standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.

    • Inject the prepared sample solution into the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.

Objective: To quantify the amount of this compound in a plant extract.

Materials and Equipment:

  • GC-MS system

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas)

  • This compound reference standard

  • Plant extract containing this compound

  • Hexane (GC grade)

  • Syringe filters (0.45 µm)

Protocol:

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of this compound reference standard in hexane (e.g., 1 mg/mL).

    • Prepare a series of standard solutions by diluting the stock solution with hexane to create a calibration curve.

    • Dissolve a known amount of the plant extract in hexane to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • GC-MS Operating Conditions:

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 min

      • Ramp to 280°C at 10°C/min

      • Hold at 280°C for 10 min

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Transfer Line Temperature: 290°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 50-550

  • Analysis and Quantification:

    • Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion of this compound.

    • Inject the sample solution.

    • Identify this compound in the sample by comparing its retention time and mass spectrum with the reference standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Signaling Pathways and Biological Activities

This compound and its related compounds have been shown to modulate several key signaling pathways, contributing to their anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

While specific studies on this compound are limited, research on a non-polar lipid extract named "Frondanol" has demonstrated potent anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[2][7] These pathways are central to the inflammatory response.

  • NF-κB Pathway: Frondanol has been shown to inhibit the activation of NF-κB by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[2][7] This leads to a decrease in the expression of pro-inflammatory genes.

  • MAPK Pathway: The extract also downregulates the phosphorylation of key mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and p38.[2][7] The inhibition of these pathways further contributes to the reduction of inflammatory mediators.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK Complex TLR4->IKK NFkB NF-κB (Active) MAPK_pathway->NFkB activates IkB_p p-IκB (Degraded) IKK->IkB_p IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IKK phosphorylation NFkB_n NF-κB NFkB->NFkB_n translocation IkB_p->NFkB releases This compound This compound This compound->MAPK_pathway This compound->IKK Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_n->Pro_inflammatory_Genes activates transcription

Caption: this compound's Anti-inflammatory Pathway.

Apoptosis Induction in Cancer Cells

Studies on Friedelin, a close structural analog of this compound, have revealed its ability to induce apoptosis in cancer cells through the intrinsic pathway.[8]

  • Modulation of Bcl-2 Family Proteins: Friedelin upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability.

  • Mitochondrial Pathway: The change in mitochondrial membrane potential results in the release of cytochrome c into the cytoplasm.

  • Caspase Activation: Cytochrome c, along with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.

  • p53-mediated Signaling: Friedelin has also been shown to upregulate the tumor suppressor protein p53, which can further promote apoptosis by modulating the expression of Bcl-2 family proteins.[8]

G cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound p53 p53 This compound->p53 Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 p53->Bax p53->Bcl2 Mitochondrion_Bax Bax Bax->Mitochondrion_Bax Mitochondrion_Bcl2 Bcl-2 Bcl2->Mitochondrion_Bcl2 Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Mitochondrion_Cytochrome_c Cytochrome c Mitochondrion_Bax->Mitochondrion_Cytochrome_c release Mitochondrion_Bcl2->Mitochondrion_Bax Mitochondrion_Cytochrome_c->Cytochrome_c

Caption: this compound-induced Apoptosis Pathway.

Conclusion

This compound serves as a valuable chemical marker for the quality control and standardization of plant-based products. Its presence in various medicinal plants, coupled with its significant biological activities, makes it a compound of interest for phytochemical research and drug development. The protocols and data presented here provide a foundation for researchers to extract, quantify, and study the mechanisms of action of this compound, paving the way for its potential therapeutic applications. Further research is warranted to establish more specific quantitative data and detailed signaling pathways for this compound itself.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Friedelanol Extraction from Vismia guianensis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While Vismia guianensis is known to contain a variety of terpenoids, specific protocols for the high-yield extraction of Friedelanol from this plant are not extensively documented in publicly available literature. The following guides, protocols, and frequently asked questions are based on established methods for triterpenoid (B12794562) extraction from various plant sources and may require optimization for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Vismia guianensis?

A1: The optimal solvent for this compound extraction, a non-polar pentacyclic triterpenoid, typically includes apolar or weakly polar organic solvents.[1][2] Commonly used solvents for similar compounds are chloroform (B151607), dichloromethane, hexane, and ethanol (B145695).[1][2] For Vismia guianensis, polar solvents like methanol (B129727) and ethanol have been used to obtain extracts with antifungal properties.[3] It is advisable to conduct small-scale comparative extractions with different solvents to determine the most effective one for your specific plant material and target compound.

Q2: How can I improve the efficiency of my this compound extraction?

A2: To enhance extraction efficiency, consider optimizing several parameters. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are often more efficient than traditional methods like maceration or Soxhlet extraction.[4][5] Additionally, optimizing the solid-to-liquid ratio, extraction time, and temperature can significantly improve your yield. For instance, increasing the solvent volume can lead to better extraction, but there is a point of diminishing returns.[4]

Q3: What are the recommended operating conditions for advanced extraction techniques?

A3: Optimal conditions vary depending on the plant material and the specific technique. For example, in a Microwave-Assisted Extraction of triterpenoids from Lactuca indica, optimal conditions were found to be a solid-liquid ratio of 1:20 g/mL, a microwave power of 400 W, and an extraction time of 60 minutes.[6] For Ultrasound-Assisted Extraction of triterpenoids from loquat peel, optimal conditions were a 71% ethanol solvent, a solid-to-liquid ratio of 1:10 g/mL, a temperature of 30°C for 45 minutes with an ultrasonic power of 160 W.[4]

Q4: Can I use Supercritical Fluid Extraction (SFE) for this compound?

A4: Yes, Supercritical Fluid Extraction (SFE) with CO2 is a green and selective method for extracting triterpenoids like Friedelin (B1674157), a closely related compound.[1][7] The selectivity and yield of SFE can be enhanced by modifying the supercritical CO2 with a co-solvent such as ethanol.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inappropriate Solvent: The polarity of your solvent may not be suitable for this compound. 2. Suboptimal Extraction Parameters: Incorrect temperature, time, or solid-to-liquid ratio. 3. Inefficient Extraction Method: Traditional methods may be less effective. 4. Improper Sample Preparation: Large particle size of the plant material can reduce surface area for extraction.1. Solvent Screening: Test a range of solvents from non-polar (e.g., hexane, chloroform) to moderately polar (e.g., ethanol).[1][2] 2. Parameter Optimization: Systematically vary the temperature, extraction time, and solid-to-liquid ratio to find the optimal conditions.[4][6] 3. Method Selection: Consider using advanced techniques like UAE or MAE for higher efficiency.[4][5] 4. Sample Preparation: Ensure the plant material is thoroughly dried and finely ground to increase the surface area available for extraction.[8]
Co-extraction of Impurities 1. Solvent with Broad Selectivity: The chosen solvent may be dissolving a wide range of compounds. 2. Harsh Extraction Conditions: High temperatures or long extraction times can lead to the breakdown of other compounds, which are then co-extracted.1. Solvent Modification: Use a solvent system with higher selectivity for this compound. A step-wise extraction with solvents of increasing polarity can also be effective. 2. Milder Conditions: Optimize for the lowest effective temperature and shortest extraction time.
Emulsion Formation during Liquid-Liquid Extraction 1. Presence of Surfactant-like Molecules: High concentrations of fats, phospholipids, or proteins in the extract can cause emulsions.[9] 2. Vigorous Shaking: Excessive agitation during mixing of the two phases can lead to emulsion formation.[9]1. Break the Emulsion: Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, adding a small amount of a different organic solvent can help break the emulsion.[9] 2. Gentle Mixing: Gently swirl or invert the separatory funnel instead of vigorous shaking.[9]
No Crystal Formation After Extraction 1. Solution is Too Dilute: The concentration of this compound in the solvent may be below the saturation point. 2. Presence of Impurities: Impurities can inhibit crystallization.1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the target compound.[10] 2. Purification: Perform a preliminary purification step, such as column chromatography, to remove impurities before attempting crystallization.

Experimental Protocols

Protocol 1: Soxhlet Extraction (Conventional Method)
  • Sample Preparation: Dry the leaves of Vismia guianensis at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried leaves into a fine powder.

  • Extraction: Place approximately 50 g of the powdered plant material into a thimble. Extract with chloroform for 6 hours in a Soxhlet apparatus.[1]

  • Solvent Evaporation: After extraction, evaporate the solvent from the extract using a rotary evaporator under reduced pressure at a temperature of 45°C.

  • Drying: Dry the resulting crude extract in a vacuum oven to remove any residual solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE) (Modern Method)
  • Sample Preparation: Prepare the dried and powdered leaves of Vismia guianensis as described in Protocol 1.

  • Extraction: Mix the powdered leaves with 70% ethanol at a solid-to-liquid ratio of 1:10 (g/mL).[4] Place the mixture in an ultrasonic bath and perform the extraction at 50°C for 30 minutes.[11]

  • Separation: Centrifuge the mixture to separate the supernatant from the solid residue.

  • Solvent Evaporation: Concentrate the supernatant using a rotary evaporator.

  • Drying: Dry the crude extract under vacuum.

Data Presentation

Table 1: Comparison of Triterpenoid Yields using Different Extraction Methods

Extraction MethodPlant SourceSolventYieldReference
SoxhletMonteverdia aquifoliaEthanol8.3%[11]
Ultrasound-Assisted Extraction (UAE)Monteverdia aquifoliaEthanol6.6%[11]
Pressurized-Liquid Extraction (PLE)Monteverdia aquifoliaEthanol5.3%[11]
Microwave-Assisted Extraction (MAE)Lactuca indicaNot Specified29.17 mg/g[6]
Subcritical Dimethyl Ether Extraction (SDMEE)Cannabis sativa rootsDME with water (80:20 w/w)Higher than chloroform and ethanol-Soxhlet[12]

Table 2: Optimal Conditions for Triterpenoid Extraction using Advanced Methods

MethodPlant SourceOptimal ConditionsReference
Microwave-Assisted Extraction (MAE)Rosa laevigataEthanol concentration: 69%; Extraction time: 12 min; Liquid to raw material ratio: 26:1 mL/g; Microwave power: 528 W[5]
Ultrasound-Assisted Extraction (UAE)Vietnamese Ganoderma lucidumExtraction time: 55 minutes[4]
Supercritical Fluid Extraction (SFE)Quercus cerris corkTemperature: 50°C; Ethanol content: 5 wt%; CO2 flow rate: 11 g/min for selectivity[7]

Visualizations

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_processing Downstream Processing plant Vismia guianensis Leaves drying Drying (40-50°C) plant->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction (e.g., Chloroform, 6h) grinding->soxhlet Conventional uae Ultrasound-Assisted Extraction (e.g., 70% Ethanol, 50°C, 30 min) grinding->uae Modern mae Microwave-Assisted Extraction (Optimized Parameters) grinding->mae Modern filtration Filtration / Centrifugation soxhlet->filtration uae->filtration mae->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude this compound Extract evaporation->crude_extract purification Purification (e.g., Column Chromatography) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low this compound Yield solvent Inappropriate Solvent start->solvent params Suboptimal Parameters (T, t, ratio) start->params method Inefficient Method start->method solvent_screen Solvent Screening solvent->solvent_screen optimize Parameter Optimization params->optimize adv_method Use Advanced Method (UAE, MAE) method->adv_method

References

Technical Support Center: Overcoming Friedelanol Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with the triterpenoid (B12794562) friedelanol (B1674158) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a pentacyclic triterpenoid, a class of naturally occurring compounds with significant therapeutic potential, including anti-inflammatory and anti-cancer properties.[1] However, its large, nonpolar structure makes it highly hydrophobic (lipophilic), leading to extremely low solubility in water and aqueous buffers used in biological assays. This poor solubility can result in compound precipitation, inaccurate concentration measurements, and low bioavailability, thereby hindering experimental reproducibility and the development of effective therapeutic formulations.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is happening?

This is a common issue. You are likely exceeding the critical supersaturation concentration of this compound in the final aqueous medium. Even if this compound is dissolved in a water-miscible organic solvent like DMSO, rapid dilution into the aqueous phase can cause the hydrophobic this compound molecules to aggregate and precipitate out of the solution.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays?

The final concentration of Dimethyl Sulfoxide (B87167) (DMSO) should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. For most cell lines, a final DMSO concentration of less than 0.5% (v/v) is generally considered safe. However, sensitive or primary cell lines may require concentrations at or below 0.1% (v/v). It is crucial to perform a vehicle control experiment (treating cells with the same final concentration of DMSO without this compound) to ensure that the observed effects are due to the compound and not the solvent.

Q4: Are there alternatives to using DMSO as a primary solvent?

Yes, while DMSO is a common choice for initial solubilization, other organic solvents can be used. However, for biological assays, the key is to find a solvent that is miscible with the aqueous medium and has low toxicity at the final concentration. Ethanol (B145695) can be an alternative, but it is also cytotoxic at higher concentrations. The primary challenge remains the poor solubility of this compound in any aqueous-based system. Therefore, advanced formulation strategies are often necessary.

Troubleshooting Guides

Issue 1: Preparing a Stable Stock Solution

Problem: this compound powder is not dissolving in the chosen organic solvent, or the solution is cloudy.

Root Cause Analysis and Solutions:

  • Insufficient Solvent Power: this compound has limited solubility even in some organic solvents.

    • Solution: Use a strong, water-miscible organic solvent. DMSO is a highly effective choice. Commercial suppliers offer this compound pre-dissolved in DMSO at concentrations such as 10 mM.[2]

  • Low Temperature: Dissolution can be slow at room temperature.

    • Solution: Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution. Avoid excessive heat to prevent potential compound degradation.

  • Impure Compound: Impurities can affect solubility.

    • Solution: Ensure you are using high-purity this compound.

Issue 2: Precipitation in Aqueous Media During Experiments

Problem: A precipitate forms immediately or over time after diluting the this compound stock solution into an aqueous buffer or cell culture medium.

Root Cause Analysis and Solutions:

  • Exceeding Aqueous Solubility Limit: The final concentration of this compound is too high for the aqueous environment, causing it to crash out of solution.

    • Solution 1: Reduce Final Concentration: Lower the final working concentration of this compound in your assay.

    • Solution 2: Use a Carrier/Complexing Agent: Incorporate a solubilizing agent in your aqueous medium. Cyclodextrins are commonly used to form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.

    • Solution 3: Advanced Formulation: For in vivo studies or more demanding in vitro models, consider formulating this compound into nanoparticles or liposomes. These delivery systems encapsulate the hydrophobic compound, allowing for stable dispersion in aqueous solutions.

Quantitative Data: Solubility of this compound

The following table summarizes the available solubility information for this compound in common laboratory solvents. Quantitative data for this compound is not extensively published; therefore, qualitative descriptions are included where specific values are unavailable.

SolventMolecular FormulaSolubility (at approx. 25°C)Data TypeSource/Reference
Water H₂OPractically InsolubleQualitativeInferred from hydrophobic structure
Dimethyl Sulfoxide (DMSO) C₂H₆OSSoluble (e.g., 10 mM or ~4.29 mg/mL)Quantitative/QualitativeChemFaces[2]
Chloroform CHCl₃SolubleQualitativeChemicalBook, ChemFaces[2][3]
Dichloromethane CH₂Cl₂SolubleQualitativeChemicalBook, ChemFaces[2][3]
Ethyl Acetate C₄H₈O₂SolubleQualitativeChemicalBook, ChemFaces[2][3]
Acetone (B3395972) C₃H₆OSolubleQualitativeChemicalBook, ChemFaces[2][3]
Acetonitrile C₂H₃NSlightly SolubleQualitativeCayman Chemical[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 428.73 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Sterile-filtered pipette tips

Procedure:

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.29 mg of this compound powder.

  • Dissolution: Add the weighed this compound to a sterile microcentrifuge tube or vial.

  • Add 1 mL of sterile DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 2-3 minutes. If undissolved particles remain, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Visual Inspection: Ensure the solution is clear and free of any visible particles.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complexes (Freeze-Drying Method)

This method is suitable for preparing a solid, water-soluble powder of a this compound-cyclodextrin complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Magnetic stirrer and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2).

  • Dissolve this compound: Dissolve the calculated amount of this compound in a minimal volume of ethanol.

  • Dissolve Cyclodextrin: In a separate container, dissolve the corresponding molar amount of HP-β-CD in deionized water.

  • Mixing: Slowly add the ethanolic solution of this compound to the aqueous HP-β-CD solution while stirring continuously.

  • Stirring: Allow the mixture to stir at room temperature for 24-48 hours to facilitate complex formation.

  • Freeze-Drying: Freeze the resulting aqueous solution (e.g., at -80°C) and then lyophilize it until a dry powder is obtained.

  • Storage: Store the resulting powder in a desiccator at room temperature. The powder can be readily dissolved in aqueous buffers for experiments.

Protocol 3: Formulation of this compound-Loaded Nanoparticles (Nanoprecipitation Method)

This protocol describes a simple method for preparing polymeric nanoparticles encapsulating this compound.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

  • Magnetic stirrer and stir bar

  • Syringe pump (optional, for controlled addition)

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone (e.g., 5 mg this compound and 50 mg PLGA in 5 mL acetone).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, for example, 0.5% (w/v) PVA in deionized water.

  • Nanoprecipitation: While vigorously stirring the aqueous phase, add the organic phase dropwise. A syringe pump can be used for a controlled and consistent addition rate.

  • Solvent Evaporation: Continue stirring the resulting milky suspension in a fume hood for several hours (e.g., 4-6 hours) to allow the acetone to evaporate completely.

  • Purification: The nanoparticle suspension can be purified by centrifugation to remove unencapsulated this compound and excess surfactant. Resuspend the nanoparticle pellet in fresh deionized water.

  • Characterization: Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency before use.

Visualizations

Signaling Pathways

The structurally related triterpenoid, friedelin, has been shown to induce apoptosis and modulate inflammatory responses.[3][4][5][6][7][8][9][10][11][12] It is plausible that this compound, its corresponding alcohol, acts through similar mechanisms. The following diagrams illustrate the potential signaling pathways affected by this compound.

Friedelanol_Apoptosis_Pathway This compound This compound Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by this compound.

Friedelanol_NFkB_Pathway cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Complex IκBα-NF-κB (Inactive) Complex->IkB Complex->NFkB Transcription Gene Transcription (Pro-inflammatory cytokines) Nucleus->Transcription leads to This compound This compound This compound->IKK Inhibits

Caption: NF-κB signaling pathway potentially inhibited by this compound.

Experimental Workflow

Solubility_Enhancement_Workflow cluster_methods Solubilization Strategies Start Start: This compound Powder Problem Poor Aqueous Solubility Start->Problem Method1 1. Co-Solvent System (e.g., DMSO) Problem->Method1 Method2 2. Cyclodextrin Complexation Problem->Method2 Method3 3. Nanoparticle Formulation Problem->Method3 Method4 4. Liposomal Encapsulation Problem->Method4 Objective Goal: Stable Aqueous Solution for Assay Check1 Check: Precipitation? Toxicity? Method1->Check1 Check2 Check: Complex Stability? Method2->Check2 Check3 Check: Particle Size? Encapsulation? Method3->Check3 Method4->Check3 Check1->Objective No/Acceptable Check1->Method2 Yes/Unacceptable Check2->Objective Yes Check2->Method3 No Check3->Objective Optimal

Caption: Decision workflow for enhancing this compound's aqueous solubility.

References

Technical Support Center: Large-Scale Purification of Friedelanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the large-scale purification of Friedelanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound and the common impurities found in crude extracts?

A1: this compound is a pentacyclic triterpenoid (B12794562) alcohol typically extracted from the leaves and stems of various plants, most notably from the Celastraceae, Hippocrateaceae, and Euphorbiaceae families. Crude extracts are complex mixtures containing other structurally similar triterpenoids, such as friedelin (B1674157), epithis compound, and cerin, which often co-elute during chromatographic separation. Other impurities can include plant pigments, sterols, and fatty acids.

Q2: Which analytical techniques are recommended for monitoring the purity of this compound during purification?

A2: A combination of chromatographic and spectroscopic methods is recommended for effective purity monitoring. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) with UV or Diode Array Detection (DAD) are the most common methods for separation and quantification. For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable. Quantitative ¹H NMR (qHNMR) can also be employed as an orthogonal method for purity assessment without the need for a reference standard of every impurity.[][2][3]

Q3: What are the main challenges in scaling up the purification of this compound?

A3: The primary challenges in scaling up this compound purification include:

  • Low Yield: The concentration of this compound in natural sources can be low, leading to low overall yields after extraction and purification.[4][5][6]

  • Co-eluting Impurities: The presence of structurally similar triterpenoids makes chromatographic separation difficult, often requiring multiple purification steps.[7]

  • Solvent Consumption: Large-scale purification often requires significant volumes of organic solvents, which has cost and environmental implications.[4][5]

  • Crystallization Difficulties: this compound may be difficult to crystallize, sometimes "oiling out" or yielding amorphous solid instead of pure crystals.[8]

Troubleshooting Guides

Chromatographic Purification

Problem: Poor separation of this compound from other triterpenoids (e.g., friedelin).

Possible Cause Solution
Inappropriate Solvent System This compound is a non-polar compound.[9] Start with a non-polar solvent system like Hexane/Ethyl Acetate and gradually increase the polarity. For difficult separations, consider a three-component solvent system (e.g., Hexane/Ethyl Acetate/Dichloromethane) to fine-tune selectivity.[10][11]
Column Overloading Reduce the amount of crude extract loaded onto the column. Overloading leads to broad, overlapping peaks.[7]
Flow Rate is Too High Decrease the flow rate to allow for better equilibration between the mobile and stationary phases, which can improve resolution.[7]
Insufficient Column Efficiency Use a longer column or a column with a smaller particle size to increase the number of theoretical plates.[7]

Problem: Low recovery of this compound from the column.

Possible Cause Solution
Compound Irreversibly Adsorbed This compound may be strongly adsorbed to the silica (B1680970) gel. Ensure the chosen solvent system is strong enough to elute the compound. If the compound is suspected to be unstable on silica, consider alternative stationary phases like alumina (B75360) or reversed-phase C18 silica.[12]
Compound Degradation This compound may be sensitive to the acidic nature of silica gel. Deactivate the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase.[10][12]
Fractions are too Dilute The compound may have eluted, but at a low concentration. Concentrate the fractions and re-analyze using TLC or HPLC.[12]
Crystallization and Recrystallization

Problem: this compound fails to crystallize and "oils out" of solution.

Possible Cause Solution
Supersaturated Solution The solution may be too concentrated, or the cooling rate is too fast. Try adding a small amount of additional solvent and allow the solution to cool more slowly. Leaving the flask to cool on a surface with poor heat conduction (like a wooden block) can help.[8][13]
High Impurity Levels Significant impurities can inhibit crystal formation.[8] Consider an additional chromatographic step or treatment with activated charcoal to remove impurities before attempting recrystallization.[4][5]
Inappropriate Solvent The solvent may not be suitable for crystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., n-hexane, n-hexane:ethyl acetate).[4][5]

Problem: Low yield of purified crystals.

Possible Cause Solution
Too Much Solvent Used Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor.[8][13] If possible, concentrate the mother liquor and attempt a second crystallization.
Crystals Lost During Washing Washing the crystals with a solvent in which they are soluble will lead to product loss. Use ice-cold solvent for washing to minimize solubility.
Premature Crystallization If crystallization occurs too quickly at a high temperature, impurities can become trapped in the crystal lattice. Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling.[13]

Quantitative Data Summary

The following table summarizes yield and purity data from various purification processes for friedelin, a closely related triterpenoid, which can serve as a benchmark for this compound purification.

Purification Method Source Material Typical Yield Purity (HPLC) Reference
Solvent Extraction & CrystallizationCork Smoker Wash Solids1% - 3%87% - 101%[6][14]
Alkaline Wash, Solvent Extraction & RecrystallizationCork-derived materialsup to 2.9%up to 96%[4][5]

Experimental Protocols

Protocol 1: Large-Scale Extraction and Initial Purification

This protocol is adapted from established methods for triterpenoid extraction from natural sources.[4][5]

  • Preparation of Raw Material: Dry and grind the plant material to a fine powder.

  • Alkaline Wash: Wash the powdered material with an alkaline alcoholic solution (e.g., 3% potassium hydroxide (B78521) in methanol) under reflux for 3 hours. This step helps to remove acidic impurities.

  • Filtration and Drying: Cool the mixture to room temperature and filter under a vacuum. Dry the resulting solid residue.

  • Solvent Extraction: Extract the dried residue with an apolar solvent such as n-hexane or chloroform (B151607) at room temperature or under reflux for up to 24 hours.

  • Concentration: Evaporate the solvent from the extract to yield a this compound-rich solid.

Protocol 2: Purification by Recrystallization
  • Dissolution: Dissolve the this compound-rich extract in a minimal amount of a hot solvent mixture, such as n-hexane:ethyl acetate.

  • Decolorization (Optional): If the solution is colored, add activated charcoal and heat under reflux for 30 minutes.

  • Hot Filtration: Filter the hot solution to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collection and Washing: Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under a vacuum.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis raw_material Raw Plant Material alkaline_wash Alkaline Wash (e.g., KOH in MeOH) raw_material->alkaline_wash solvent_extraction Solvent Extraction (e.g., n-Hexane) alkaline_wash->solvent_extraction crude_extract Crude this compound Extract solvent_extraction->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography recrystallization Recrystallization (e.g., Hexane/EtOAc) chromatography->recrystallization pure_this compound Purified this compound recrystallization->pure_this compound hplc HPLC/UHPLC pure_this compound->hplc Purity Check lcms LC-MS pure_this compound->lcms Impurity ID qnmr qHNMR pure_this compound->qnmr Purity Assay troubleshooting_chromatography start Poor Chromatographic Separation cause1 Inappropriate Solvent System? start->cause1 cause2 Column Overloaded? cause1->cause2 No solution1 Optimize Solvent Polarity (e.g., use gradient or ternary system) cause1->solution1 Yes cause3 Flow Rate Too High? cause2->cause3 No solution2 Reduce Sample Load cause2->solution2 Yes solution3 Decrease Flow Rate cause3->solution3 Yes end Improved Resolution cause3->end No solution1->end solution2->end solution3->end

References

Technical Support Center: Optimizing HPLC Parameters for Friedelanol Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Friedelanol using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC analysis of this compound and other pentacyclic triterpenoids.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary Silanol (B1196071) Interactions: Active silanol groups on the silica-based column packing can interact with the hydroxyl group of this compound, causing peak tailing.[1]- Use a modern, high-purity, end-capped C18 or C30 column to minimize available silanol groups.- Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of silanol groups.[2]
Column Overload: Injecting too much sample can saturate the stationary phase.- Reduce the sample concentration or the injection volume.
Column Contamination/Void: Accumulation of particulate matter or strongly retained compounds on the column frit or a void at the column inlet can distort peak shape.[1]- Use a guard column to protect the analytical column.- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[3]- If a void is suspected, column replacement is often necessary.
Poor Resolution Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal elution strength to separate this compound from other closely related compounds.- Optimize the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to water.[4] For non-polar compounds like this compound, a higher percentage of organic solvent is generally required.[5]- Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities.
Inadequate Column Chemistry: The stationary phase may not provide sufficient selectivity for the separation.- Consider a C30 column, which can offer better shape selectivity for structurally similar triterpenoids compared to a standard C18 column.[6]
Suboptimal Temperature: Column temperature can influence viscosity and selectivity.- Systematically evaluate a range of column temperatures (e.g., 25-40°C). Higher temperatures can reduce viscosity and analysis time but may also affect resolution.
Low Sensitivity/No Peak Lack of a Strong Chromophore: this compound, like many triterpenoids, lacks a strong UV-absorbing chromophore, leading to poor sensitivity with UV detectors.[7]- Set the UV detector to a low wavelength (205-210 nm) where many organic molecules have some absorbance.[1] This requires the use of high-purity HPLC-grade solvents to minimize baseline noise.- Consider derivatization to introduce a chromophore if sensitivity is a major issue.[7]- Alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are more sensitive for such compounds.[6]
Insufficient Sample Concentration: The amount of this compound in the extract may be below the detection limit of the instrument.- Concentrate the sample extract before injection. Be aware that this may also concentrate interfering matrix components.[1]
Variable Retention Times Inconsistent Mobile Phase Composition: Poorly mixed mobile phase or issues with the HPLC pump's proportioning valves can lead to shifts in retention time.[8]- Ensure the mobile phase is thoroughly mixed and degassed.[3]- Prime the pump and check for leaks.
Temperature Fluctuations: Changes in ambient temperature can affect column temperature and, consequently, retention times.[8]- Use a column oven to maintain a constant temperature.
Column Equilibration: Insufficient equilibration time with the mobile phase before injection can cause retention time drift.- Equilibrate the column for a sufficient time (e.g., 10-15 column volumes) before starting the analytical run.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound separation?

A1: A reversed-phase C18 column is a common starting point for the separation of triterpenoids like this compound.[9] However, for improved resolution of structurally similar triterpenoids, a C30 column may provide better selectivity.[6] It is recommended to use a modern, high-purity, end-capped column to minimize peak tailing due to silanol interactions.[1]

Q2: What is a good starting mobile phase for this compound analysis?

A2: Due to the non-polar nature of this compound, a mobile phase consisting of a high percentage of organic solvent is required.[5] A good starting point would be a mixture of acetonitrile or methanol (B129727) and water. For example, an isocratic elution with 85-95% acetonitrile in water can be a good starting point. The addition of 0.1% formic acid to the mobile phase can help to improve peak shape.[2]

Q3: At what wavelength should I detect this compound?

A3: this compound does not have a strong UV chromophore.[7] For UV detection, a low wavelength in the range of 205-210 nm is often used to achieve adequate sensitivity.[1] However, this requires the use of high-purity solvents to minimize baseline noise. If available, more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS) are more suitable for sensitive detection.[6]

Q4: How should I prepare a plant extract sample for this compound analysis?

A4: this compound is a non-polar compound, so it should be extracted from the plant material using non-polar organic solvents like hexane (B92381), chloroform (B151607), or dichloromethane.[5] A common procedure involves:

  • Drying and grinding the plant material to a fine powder.[10]

  • Extraction using a suitable solvent via maceration, sonication, or Soxhlet extraction.[5][10]

  • Filtering the extract to remove solid particles.[10]

  • Evaporating the solvent to obtain a crude extract.[11]

  • Redissolving a known amount of the crude extract in a solvent compatible with the HPLC mobile phase (e.g., methanol or acetonitrile) and filtering through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

Q5: My peaks are fronting. What could be the cause?

A5: Peak fronting is often caused by sample overload, where too much sample is injected onto the column, or by injecting the sample in a solvent that is significantly stronger than the mobile phase.[1] To resolve this, try diluting your sample or reducing the injection volume. If possible, dissolve your sample in the mobile phase itself.

Experimental Protocols

The following is a general experimental protocol for the HPLC analysis of this compound. This should be considered a starting point, and optimization will likely be required for your specific sample and HPLC system.

Sample Preparation from Plant Material:

  • Air-dry the plant material at room temperature and grind it into a fine powder.

  • Accurately weigh 10 g of the powdered plant material.

  • Extract the powder with 100 mL of hexane or chloroform in a Soxhlet apparatus for 6 hours.[5]

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

  • Dissolve 1 mg of the dried extract in 1 mL of methanol (HPLC grade).

  • Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC.[3]

HPLC Method:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (90:10, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Typical Starting HPLC Parameters for this compound Analysis

ParameterRecommended ConditionRationale
Column C18 or C30, 5 µm, 4.6 x 250 mmC18 is a good starting point; C30 may offer better selectivity for isomers.[6]
Mobile Phase Acetonitrile/Water (90:10 v/v)This compound is non-polar and requires a high organic content mobile phase.[5]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30°CProvides stable retention times.
Detection UV at 210 nmMaximizes sensitivity for a compound with a weak chromophore.[1]
Injection Volume 10 µLA typical injection volume; may need adjustment based on sample concentration.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis SamplePrep Sample Preparation (Extraction, Filtration) Injector Injector SamplePrep->Injector MobilePhasePrep Mobile Phase Preparation (Mixing, Degassing) Pump Pump MobilePhasePrep->Pump Pump->Injector Column HPLC Column Injector->Column Detector Detector (UV/PDA) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Data Processing (Integration, Quantification) Chromatogram->Analysis

Caption: A general workflow for HPLC analysis.

Troubleshooting_Logic Start Problem with HPLC Separation PeakShape Poor Peak Shape? Start->PeakShape Resolution Poor Resolution? PeakShape->Resolution No Tailing Tailing PeakShape->Tailing Yes RetentionTime Retention Time Issues? Resolution->RetentionTime No OptimizeMP Optimize Mobile Phase Resolution->OptimizeMP Yes Sensitivity Low Sensitivity? RetentionTime->Sensitivity No CheckSystem Check System Stability (Temp, Flow Rate) RetentionTime->CheckSystem Yes Fronting Fronting Sensitivity->Fronting No ChangeDetector Adjust Detector Settings (e.g., Wavelength) Sensitivity->ChangeDetector Yes Tailing->CheckSystem Fronting->Start Check Sample Load ChangeColumn Change Column Type (e.g., C30) OptimizeMP->ChangeColumn

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Friedelanol Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of Friedelanol to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For long-term storage, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, its stereoisomer, Epithis compound, has been shown to be stable for at least four years.[1] For short-term use, refrigeration at 2-8°C is acceptable.

Q2: My this compound has been at room temperature for a few days. Is it still usable?

Short periods at room temperature (less than a week) are unlikely to cause significant degradation, especially if the compound is in solid form and protected from light. However, for quantitative experiments, it is advisable to re-analyze the purity of the compound before use.

Q3: I need to prepare a stock solution of this compound. What is the best practice for storage?

It is recommended to prepare stock solutions fresh for each experiment. If storage is necessary, solutions should be aliquoted into tightly sealed vials and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.[2] Before use, allow the solution to equilibrate to room temperature for at least 60 minutes before opening the vial.

Q4: What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of natural products like this compound are exposure to light, elevated temperatures, moisture, and oxygen.[3][4] These factors can induce chemical reactions such as oxidation and hydrolysis.[4][5]

Q5: What are the visible signs of this compound degradation?

Visual signs of degradation can include a change in color or the physical state of the compound.[6] However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for an accurate assessment of purity.

Q6: How can I check the purity of my this compound sample?

The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] These methods can separate and quantify this compound and any potential degradation products.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of this compound.1. Verify the storage conditions and handling of your this compound sample.2. Assess the purity of the sample using a suitable analytical method (e.g., HPLC, NMR).3. If degradation is confirmed, use a fresh, properly stored sample for subsequent experiments.
Precipitate observed in stock solution Poor solubility or degradation.1. Ensure the solvent is appropriate for this compound and the concentration is within its solubility limit.2. Gently warm the solution and sonicate to aid dissolution.3. If the precipitate persists, it may be a degradation product. Prepare a fresh solution from a new stock of this compound.
Discoloration of the solid compound Oxidation or contamination.1. Discontinue use of the discolored compound.2. Obtain a fresh sample of this compound.3. Review storage procedures to prevent future degradation. Ensure the container is tightly sealed and protected from light.

Experimental Protocols

Protocol 1: Stability Assessment of this compound under Accelerated Conditions

This protocol outlines a forced degradation study to identify potential degradation pathways and assess the stability of this compound under stress conditions.[8][9][10]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, DMSO) at a concentration of 1 mg/mL.[10]

2. Stress Conditions:

  • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid this compound in an oven at 70°C for 48 hours.

  • Photostability: Expose the solid this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples, including a control sample stored under recommended conditions, by a stability-indicating HPLC method.

4. Data Analysis:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify any degradation products.

  • Calculate the percentage of degradation for each condition.

Protocol 2: Long-Term Stability Testing of this compound

This protocol is for evaluating the stability of this compound under recommended storage conditions over an extended period.[6][12]

1. Sample Preparation and Storage:

  • Place multiple, tightly sealed vials of solid this compound in a stability chamber maintained at -20°C ± 2°C.

  • Prepare and store aliquots of a this compound stock solution (1 mg/mL) under the same conditions.

2. Testing Time Points:

  • Analyze the samples at predetermined time points, such as 0, 3, 6, 12, 24, and 36 months.[12]

3. Analytical Procedure:

  • At each time point, retrieve a vial of the solid compound and a vial of the stock solution.

  • Allow the samples to equilibrate to room temperature.

  • Analyze the purity and concentration of this compound using a validated HPLC method.

  • Perform a visual inspection for any changes in appearance.

4. Data Evaluation:

  • Tabulate the purity and concentration data for each time point.

  • Evaluate any trends in degradation over time.

  • The shelf-life is determined as the time point at which a significant change in purity or concentration is observed.

Data Presentation

Table 1: Example Data from Accelerated Stability Study of this compound

Stress ConditionIncubation Time (hours)Temperature (°C)This compound Purity (%)Major Degradation Product (%)
Control48-2099.8< 0.1
0.1 M HCl246095.24.5
0.1 M NaOH246098.11.7
3% H₂O₂242592.57.2
Thermal487097.32.5
Photolytic--96.83.0

Table 2: Example Data from Long-Term Stability Study of this compound at -20°C

Time Point (Months)Purity of Solid (%)Concentration of Solution (mg/mL)Appearance
099.91.01White crystalline solid
399.81.00No change
699.91.01No change
1299.70.99No change
2499.60.98No change
3699.50.98No change

Visualizations

Friedelanol_Degradation_Pathway This compound This compound Oxidation_Product Oxidized this compound (e.g., Friedelin) This compound->Oxidation_Product Oxidizing agents (e.g., H₂O₂), Light, Heat Hydrolysis_Product Hydrolysis Product (Hypothetical) This compound->Hydrolysis_Product Acidic/Basic conditions, Moisture Other_Degradants Other Minor Degradants This compound->Other_Degradants Extreme Stress Conditions

Caption: Hypothetical degradation pathways of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results Check_Storage Verify Storage Conditions and Handling Start->Check_Storage Assess_Purity Assess Purity (e.g., HPLC, NMR) Check_Storage->Assess_Purity Degradation_Confirmed Degradation Confirmed? Assess_Purity->Degradation_Confirmed Use_New_Sample Use Fresh, Properly Stored Sample Degradation_Confirmed->Use_New_Sample Yes Investigate_Other Investigate Other Experimental Variables Degradation_Confirmed->Investigate_Other No End Problem Resolved Use_New_Sample->End Investigate_Other->End

Caption: Troubleshooting workflow for unexpected experimental results.

Storage_Decision_Tree Start This compound Sample Storage_Duration Storage Duration? Start->Storage_Duration Long_Term Long-Term (> 1 month) Storage_Duration->Long_Term > 1 month Short_Term Short-Term (< 1 month) Storage_Duration->Short_Term < 1 month Store_Solid Store Solid at -20°C (Tightly sealed, protected from light) Long_Term->Store_Solid Is_Solution Is it a solution? Short_Term->Is_Solution Store_Solution Store Aliquoted Solution at -20°C (Tightly sealed, protected from light) Is_Solution->Store_Solid No Is_Solution->Store_Solution Yes

Caption: Decision tree for this compound storage.

References

Technical Support Center: Troubleshooting Friedelanol Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during the derivatization of Friedelanol for analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: My this compound derivatization reaction is incomplete, resulting in a low yield of the desired derivative. What are the common causes and how can I resolve this?

A1: Incomplete derivatization is a common issue when working with sterically hindered secondary alcohols like this compound. Several factors can contribute to this problem:

  • Suboptimal Reaction Conditions: The reaction time and temperature may not be sufficient for the derivatization to proceed to completion. It is crucial to optimize both the temperature and duration for your specific derivatizing agent.

  • Presence of Moisture: Many derivatizing reagents, especially silylating agents like BSTFA, are highly sensitive to moisture. Water in your sample or solvent will react with the reagent, rendering it inactive. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Reagent Degradation: Derivatizing reagents can degrade over time, particularly if not stored under anhydrous conditions. Use fresh or properly stored reagents for optimal results.

  • Insufficient Reagent Concentration: A significant molar excess of the derivatizing agent is typically required to drive the reaction to completion, especially for sterically hindered hydroxyl groups.

  • Sample Matrix Effects: Components in a complex sample matrix can interfere with the derivatization reaction. A sample cleanup or extraction step prior to derivatization may be necessary to remove interfering substances.

Q2: I am observing extraneous peaks in my chromatogram that interfere with the analysis of my this compound derivative. How can I minimize these?

A2: Extraneous peaks often arise from reagent byproducts or side reactions. Here are some strategies to minimize them:

  • Post-Derivatization Cleanup: A cleanup step after derivatization can be highly effective. For silyl (B83357) derivatives, a simple filtration through a small plug of silica (B1680970) gel or a solid-phase extraction (SPE) cartridge can remove excess reagent and byproducts. For acyl derivatives, a wash with a dilute aqueous base followed by extraction into an organic solvent can remove acidic byproducts and excess acylating agent.

  • Use of a Catalyst: For silylation reactions, the addition of a catalyst like Trimethylchlorosilane (TMCS) can increase the reactivity of the primary silylating agent (e.g., BSTFA) and allow for milder reaction conditions, potentially reducing byproduct formation.[1]

  • Optimize Reagent Ratio: Using a large excess of the derivatizing reagent can sometimes lead to the formation of more byproducts. While an excess is necessary, optimizing the ratio can help minimize extraneous peaks.

Q3: My this compound derivatives appear to be unstable and degrade before or during analysis. How can I improve their stability?

A3: The stability of derivatives, particularly silyl ethers, can be a concern. To enhance stability:

  • Analyze Samples Promptly: Analyze derivatized samples as soon as possible. If immediate analysis is not feasible, store the samples at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials to minimize degradation.

  • Ensure Anhydrous Conditions: Any residual moisture can lead to the hydrolysis of silyl ethers. Ensure the final derivatized sample is free of water.

  • Choice of Derivatizing Agent: For applications requiring higher stability, consider using a bulkier silylating agent, although this may require more forcing reaction conditions.

Experimental Protocols

The following are generalized protocols for the derivatization of this compound. These should be considered as starting points, and optimization of reaction conditions (temperature, time, and reagent ratios) is highly recommended for your specific application.

Protocol 1: Silylation of this compound for GC-MS Analysis

This protocol describes the formation of the trimethylsilyl (B98337) (TMS) ether of this compound using BSTFA and TMCS as a catalyst.

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Dry reaction vials with screw caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry. If the sample is in a solution, evaporate the solvent under a stream of dry nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add an anhydrous solvent (e.g., 100 µL of pyridine). Add a 50-fold molar excess of BSTFA containing 1% TMCS.

  • Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 60-80°C for 1-2 hours.[2]

  • Analysis: Cool the vial to room temperature before opening. The sample can be directly injected into the GC-MS system.

Protocol 2: Acylation of this compound for GC-MS or HPLC Analysis

This protocol describes the formation of an acetate (B1210297) ester of this compound.

Materials:

  • This compound sample (dried)

  • Acetic anhydride

  • Anhydrous pyridine

  • Dry reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry.

  • Reagent Addition: Dissolve the dried this compound in a minimal amount of anhydrous pyridine in a reaction vial. Add a 100-fold molar excess of acetic anhydride.

  • Reaction: Tightly cap the vial and vortex. Heat the mixture at 60-80°C for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Carefully add water to quench the excess acetic anhydride. Extract the this compound acetate into an organic solvent like ethyl acetate or diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: After filtration and evaporation of the solvent, the resulting this compound acetate can be reconstituted in a suitable solvent for GC-MS or HPLC analysis.

Data Presentation

The following tables summarize the recommended starting conditions for this compound derivatization.

Table 1: Silylation Reaction Parameters

ParameterRecommended ConditionNotes
Derivatizing Agent BSTFA + 1% TMCSTMCS acts as a catalyst to improve reaction efficiency.[1]
Solvent Anhydrous Pyridine, Acetonitrile, or DichloromethaneMust be anhydrous to prevent reagent decomposition.
Reagent Ratio >50:1 (Reagent:this compound)A significant excess is needed for the sterically hindered hydroxyl group.
Temperature 60 - 80°CHigher temperatures may be required for complete derivatization.
Time 1 - 2 hoursReaction time should be optimized by analyzing aliquots at different intervals.
Expected Yield Variable (to be optimized)Yield is highly dependent on reaction conditions and sample purity.

Table 2: Acylation Reaction Parameters

ParameterRecommended ConditionNotes
Derivatizing Agent Acetic AnhydrideOther anhydrides or acyl chlorides can also be used.
Solvent/Catalyst Anhydrous PyridineActs as both a solvent and a catalyst.
Reagent Ratio >100:1 (Reagent:this compound)A large excess drives the reaction towards completion.
Temperature 60 - 80°CGentle heating is typically sufficient.
Time 1 - 3 hoursMonitor by TLC for reaction completion.
Expected Yield Variable (to be optimized)Dependent on complete reaction and efficient work-up.

Visualizations

Experimental Workflows

Derivatization_Workflows cluster_silylation Silylation Workflow cluster_acylation Acylation Workflow s_start Dry this compound Sample s_reagents Add Anhydrous Solvent & BSTFA + TMCS s_start->s_reagents s_react Heat at 60-80°C (1-2 hours) s_reagents->s_react s_analyze GC-MS Analysis s_react->s_analyze a_start Dry this compound Sample a_reagents Add Anhydrous Pyridine & Acetic Anhydride a_start->a_reagents a_react Heat at 60-80°C (1-3 hours) a_reagents->a_react a_workup Aqueous Work-up & Extraction a_react->a_workup a_analyze GC-MS or HPLC Analysis a_workup->a_analyze

Caption: General experimental workflows for silylation and acylation of this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Derivative Yield q1 Is the sample completely dry? start->q1 s1 Dry sample thoroughly (e.g., under N2 stream) q1->s1 No q2 Are reagents fresh and stored properly? q1->q2 Yes s1->q2 s2 Use fresh, anhydrous reagents and solvents q2->s2 No q3 Is the reagent ratio sufficiently high? q2->q3 Yes s2->q3 s3 Increase molar excess of derivatizing agent q3->s3 No q4 Are reaction time and temperature optimized? q3->q4 Yes s3->q4 s4 Increase reaction time and/or temperature q4->s4 No end Re-run reaction and analyze results q4->end Yes s4->end

Caption: A logical workflow for troubleshooting low yields in this compound derivatization reactions.

Potential Signaling Pathway Interactions

This compound and its derivatives have been investigated for their anti-inflammatory and cytotoxic activities.[3] These effects are often mediated through key cellular signaling pathways such as NF-κB and MAPK.

Signaling_Pathways cluster_nfkb NF-κB Signaling Pathway cluster_mapk MAPK Signaling Pathway nfkb_stimulus Inflammatory Stimulus (e.g., LPS) ikk IKK Complex nfkb_stimulus->ikk friedelanol1 This compound Derivative friedelanol1->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb nucleus Nucleus nfkb->nucleus Translocates gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression mapk_stimulus Cellular Stress / Mitogens mapkkk MAPKKK mapk_stimulus->mapkkk friedelanol2 This compound Derivative friedelanol2->mapkkk Modulates mapkk MAPKK mapkkk->mapkk mapk MAPK (e.g., p38, JNK, ERK) mapkk->mapk transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors cellular_response Cellular Response (Inflammation, Apoptosis) transcription_factors->cellular_response

Caption: Potential interactions of this compound derivatives with the NF-κB and MAPK signaling pathways.

References

Technical Support Center: Enhancing the Bioavailability of Friedelanol for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with enhancing the in vivo bioavailability of Friedelanol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vivo bioavailability a concern?

A1: this compound is a pentacyclic triterpenoid (B12794562) with promising anti-inflammatory and anti-cancer properties.[1] However, its lipophilic nature and poor aqueous solubility lead to low oral bioavailability, which can limit its therapeutic efficacy in in vivo studies.[2][3]

Q2: What are the primary formulation strategies to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be employed to improve the bioavailability of poorly water-soluble compounds like this compound. The most common approaches include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a solid state can enhance its dissolution rate.[4][5][6]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve its solubilization and absorption.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, leading to faster dissolution.

  • Use of Bioenhancers: Co-administration with natural compounds that inhibit drug-metabolizing enzymes or efflux pumps can increase systemic exposure.

Q3: How do I choose the best formulation strategy for this compound?

A3: The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired pharmacokinetic profile, and the available laboratory equipment. A good starting point is to assess the solubility of this compound in various oils and polymers to guide the selection of excipients for lipid-based formulations or solid dispersions.

Q4: Are there any known signaling pathways affected by this compound?

A4: While specific research on this compound's signaling pathways is ongoing, many triterpenoids with anti-inflammatory properties are known to modulate key inflammatory pathways. These include the NF-κB signaling pathway , which plays a crucial role in the expression of pro-inflammatory cytokines, and the PI3K/Akt signaling pathway , which is involved in cell survival and proliferation.[7][8][9][10][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and in vivo evaluation of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low drug loading in the formulation Poor solubility of this compound in the chosen carrier (oil, polymer).Insufficient optimization of the formulation composition.Screen a wider range of carriers to find one with higher solubilizing capacity for this compound.Optimize the drug-to-carrier ratio and consider the use of co-solvents or surfactants.
Physical instability of the formulation (e.g., precipitation, phase separation) The formulation is thermodynamically unstable.Incompatible excipients.For solid dispersions, ensure the drug is in an amorphous state, which can be verified by DSC or XRD.[4][13]For nanoemulsions, optimize the surfactant and co-surfactant concentrations to achieve a stable droplet size.[14][15][16][17][18]
High variability in in vivo pharmacokinetic data Inconsistent dosing due to formulation inhomogeneity.Inter-individual differences in animal physiology.Issues with the analytical method for plasma concentration determination.Ensure the formulation is homogenous before each administration.Increase the number of animals per group to account for biological variability.Validate the LC-MS method for quantifying this compound in plasma for accuracy and precision.[19][20][21][22][23][24]
No significant improvement in bioavailability with the chosen formulation The formulation does not effectively enhance dissolution or absorption.Extensive first-pass metabolism of this compound.Try an alternative formulation strategy (e.g., switch from solid dispersion to a lipid-based system).Consider co-administration with a bioenhancer like piperine (B192125) to inhibit metabolic enzymes.[25]

Data Presentation: Bioavailability Enhancement of Triterpenoids

Since specific in vivo bioavailability data for this compound formulations is limited, the following table summarizes representative data for a structurally similar triterpenoid, Oleanolic Acid, to illustrate the potential improvements achievable with different formulation strategies.

Formulation Animal Model Dose (mg/kg) Cmax (ng/mL) AUC (ng·h/mL) Relative Bioavailability (%) Reference
Oleanolic Acid SuspensionRat50180 ± 40780 ± 150100(Hypothetical Data for Comparison)
Oleanolic Acid Solid DispersionRat50450 ± 902100 ± 420~270(Based on similar studies)
Oleanolic Acid NanoemulsionRat50950 ± 2004500 ± 950~580(Based on similar studies)

Note: This data is illustrative and based on studies with oleanolic acid, not this compound. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes a general method for preparing a solid dispersion of this compound to enhance its dissolution rate.[4][5][6][26]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188, or a Polyethylene Glycol (PEG) such as PEG 6000)

  • Organic solvent (e.g., Ethanol, Methanol, or a mixture of Dichloromethane and Ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Accurately weigh this compound and the chosen hydrophilic carrier (e.g., in a 1:5 drug-to-carrier ratio). Dissolve both components in a suitable organic solvent in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Drying: Scrape the solid film from the flask. Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Sieve the powder to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state of the drug).

Protocol 2: Preparation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion of this compound.[14][17][18]

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, oleic acid)

  • Surfactant (e.g., Tween 80, Cremophor EL)

  • Co-surfactant (e.g., Transcutol P, Ethanol)

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of Oil Phase: Dissolve this compound in the selected oil phase with the aid of gentle heating and stirring.

  • Preparation of Aqueous Phase: Prepare the aqueous phase by dissolving the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion: Add the oil phase to the aqueous phase dropwise under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Subject the coarse emulsion to high-pressure homogenization. The number of passes and the homogenization pressure should be optimized to achieve the desired droplet size (typically below 200 nm).

  • Characterization: Characterize the nanoemulsion for droplet size, polydispersity index (PDI), zeta potential, drug content, and physical stability.

Protocol 3: In Vivo Bioavailability Study in Rats

This protocol provides a general framework for conducting an in vivo bioavailability study of a this compound formulation in rats.[27][28][29]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose sodium)

  • Control formulation (pure this compound suspended in 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Heparinized tubes for blood collection

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization: Acclimate the rats for at least one week before the experiment under standard laboratory conditions.

  • Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Dosing: Divide the rats into groups (e.g., control and test formulation groups, n=6 per group). Administer the respective formulations orally via gavage at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using appropriate software. The relative bioavailability of the test formulation can be calculated as: (AUCtest / AUCcontrol) x 100.

Mandatory Visualizations

Signaling Pathways

Below are diagrams representing the potential modulation of NF-κB and PI3K/Akt signaling pathways by this compound, based on the known activities of similar anti-inflammatory triterpenoids.

NF_kB_Pathway cluster_nucleus This compound This compound IKK IKK Complex This compound->IKK Inhibition IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB:e->NFkB:w Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Modulation? PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival

Caption: Potential modulation of the PI3K/Akt signaling pathway by this compound.

Experimental Workflow

Bioavailability_Workflow Start Start: Poorly Soluble This compound Formulation Formulation Development (Solid Dispersion, Nanoemulsion, etc.) Start->Formulation InVitro In Vitro Characterization (Dissolution, Stability, Particle Size) Formulation->InVitro InVivo In Vivo Bioavailability Study (Rat Model) InVitro->InVivo PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) InVivo->PK_Analysis Data_Interpretation Data Interpretation & Comparison to Control PK_Analysis->Data_Interpretation End End: Enhanced Bioavailability Data Data_Interpretation->End

Caption: Workflow for enhancing and evaluating the bioavailability of this compound.

References

Technical Support Center: Quantification of Friedelanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing matrix effects in the quantification of Friedelanol. The following information is designed to troubleshoot common issues and answer frequently asked questions encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate quantification important?

This compound is a pentacyclic triterpenoid (B12794562) alcohol found in various plant species. Triterpenoids are known for a wide range of pharmacological activities, making them subjects of interest in drug discovery and development. Accurate quantification of this compound is essential for pharmacokinetic studies, quality control of herbal medicines, and pharmacological research to ensure the reliability and reproducibility of results.

Q2: What are matrix effects and how do they affect this compound quantification?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting compounds from the sample matrix.[1][2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which directly impacts the accuracy, precision, and sensitivity of the analytical method.[1][2] Given this compound's high lipophilicity (XLogP3 of 10.1) and large molecular weight (428.7 g/mol ), it is prone to co-extraction with other endogenous lipids and matrix components that can interfere with its ionization in the mass spectrometer source.[3]

Q3: What are the typical signs of matrix effects in the analysis of this compound?

Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q4: Which sample types are most susceptible to matrix effects when analyzing this compound?

Complex biological and botanical matrices are most likely to cause significant matrix effects. For this compound analysis, these include:

  • Biological fluids: Plasma, serum, and tissue homogenates. Triterpenoids are known to bind to serum albumin, which can complicate extraction.[4][5]

  • Plant extracts: Crude or partially purified extracts from botanical sources.[6]

  • Herbal formulations: Complex mixtures present in traditional medicines.

Q5: How can I minimize matrix effects during sample preparation for this compound analysis?

Improving sample preparation is one of the most effective ways to reduce matrix effects.[7] Common techniques include:

  • Protein Precipitation (PPT): Essential for plasma and serum samples to remove proteins.[7]

  • Liquid-Liquid Extraction (LLE): Effective for separating lipophilic compounds like this compound from the aqueous matrix.[7]

  • Solid-Phase Extraction (SPE): Offers selective extraction and concentration of the analyte.[7]

The choice of method will depend on the sample matrix, required sensitivity, and available resources. A comparison of these methods is provided in the data presentation section below.

Q6: Is a stable isotope-labeled internal standard necessary for this compound quantification?

While not strictly mandatory, using a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate compensation for any ionization suppression or enhancement.[2] This leads to improved precision and accuracy in quantification.[8][9]

Data Presentation: Comparison of Sample Preparation Methods

The following table summarizes hypothetical yet realistic performance data for three common sample preparation techniques for this compound quantification in human plasma. This data is intended to guide the user in selecting an appropriate method.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Relative Standard Deviation (RSD, %)Overall Performance
Protein Precipitation (PPT) 8565 (Suppression)< 15Simple and fast, but significant matrix effects observed.
Liquid-Liquid Extraction (LLE) 9288 (Minor Suppression)< 10Good recovery and significant reduction in matrix effects.
Solid-Phase Extraction (SPE) 9597 (Minimal Effect)< 5Excellent recovery and minimal matrix effects, but more complex.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition

Objective: To quantify the extent of matrix effects (ion suppression or enhancement) on this compound analysis.

Materials:

  • This compound standard solution of known concentration.

  • Blank matrix (e.g., plasma, plant extract without the analyte).

  • Solvents for extraction and reconstitution (e.g., methanol, acetonitrile).

  • LC-MS system.

Procedure:

  • Prepare Three Sample Sets:

    • Set A (Neat Solution): Spike this compound into the reconstitution solvent at three concentration levels (low, medium, high).

    • Set B (Post-Extraction Spike): Extract blank matrix samples using your chosen sample preparation protocol. Spike this compound into the extracted matrix at the same three concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike this compound into the blank matrix at the same three concentrations before the extraction process.

  • LC-MS Analysis: Analyze all prepared samples under the same conditions.

  • Data Analysis:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

Interpretation of Results:

ParameterValueInterpretation
Matrix Effect > 115%Significant ion enhancement.
85-115%Acceptable matrix effect.
< 85%Significant ion suppression.
Recovery > 85%Acceptable recovery.
< 85%Analyte loss during extraction.
Process Efficiency < 85%Indicates loss of analyte during sample preparation and/or ion suppression.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma

Objective: To extract this compound from plasma samples while minimizing matrix effects.

Materials:

  • Plasma sample (200 µL).

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound).

  • Protein precipitation solvent (e.g., acetonitrile).

  • Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Reconstitution solvent (e.g., 50:50 methanol:water).

Procedure:

  • Sample Aliquoting: Pipette 200 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution to the plasma sample.

  • Protein Precipitation: Add 600 µL of cold acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add 1 mL of ethyl acetate. Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes.

  • Organic Layer Collection: Transfer the upper organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • Analysis: Inject an aliquot into the LC-MS/MS system.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload.- Column contamination.- Inappropriate mobile phase pH.- Sample solvent incompatible with mobile phase.- Dilute the sample.- Use a guard column and/or implement a more rigorous sample cleanup.- Adjust mobile phase pH.- Ensure the reconstitution solvent is similar in strength to the initial mobile phase.
Low Signal Intensity/Sensitivity - Significant ion suppression.- Poor extraction recovery.- Suboptimal MS source conditions.- Analyte degradation.- Improve sample cleanup (e.g., switch from PPT to LLE or SPE).- Optimize extraction solvent and pH.- Optimize MS parameters (e.g., capillary voltage, gas flow, temperature).- Investigate sample stability.
High Variability in Results (Poor Precision) - Inconsistent sample preparation.- Matrix effects varying between samples.- Carryover from previous injections.- Automate sample preparation if possible.- Use a stable isotope-labeled internal standard.- Optimize the autosampler wash procedure.
Non-Linear Calibration Curve - Matrix effects at different concentrations.- Detector saturation at high concentrations.- Inappropriate calibration range.- Use matrix-matched calibrants.- Extend the calibration range or dilute high-concentration samples.- Narrow the calibration range.

Visualizations

Workflow_for_Minimizing_Matrix_Effects cluster_prep Sample Preparation cluster_analysis Analysis & Optimization cluster_eval Evaluation PPT Protein Precipitation (PPT) Chrom Chromatographic Separation Optimization PPT->Chrom LLE Liquid-Liquid Extraction (LLE) LLE->Chrom SPE Solid-Phase Extraction (SPE) SPE->Chrom MS Mass Spectrometry Optimization Chrom->MS IS Use of Stable Isotope-Labeled Internal Standard MS->IS Eval Matrix Effect Evaluation (Post-Extraction Spike) IS->Eval Quant Accurate Quantification Eval->Quant Sample Initial Sample (e.g., Plasma) Sample->PPT Choose Method Sample->LLE Choose Method Sample->SPE Choose Method

Caption: Workflow for minimizing matrix effects in this compound quantification.

Troubleshooting_Matrix_Effects cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions Problem Inaccurate or Irreproducible Results Signs Signs: - Poor Precision - Low Sensitivity - Non-Linearity Problem->Signs Cause_ME Matrix Effects Signs->Cause_ME Cause_Other Other Issues: - Instrument Malfunction - Analyte Instability Signs->Cause_Other Sol_SamplePrep Improve Sample Prep (LLE, SPE) Cause_ME->Sol_SamplePrep Sol_Chroma Optimize Chromatography Cause_ME->Sol_Chroma Sol_IS Use SIL-IS Cause_ME->Sol_IS Sol_Other Instrument Maintenance & Stability Checks Cause_Other->Sol_Other Result Reliable Quantification Sol_SamplePrep->Result Sol_Chroma->Result Sol_IS->Result Sol_Other->Result

Caption: Troubleshooting guide for matrix effects in this compound analysis.

References

Resolving co-eluting peaks in Friedelanol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic analysis of friedelanol (B1674158). Due to its structural similarity to other triterpenoids, co-elution is a common issue that can impede accurate quantification and isolation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its chromatographic analysis challenging?

A1: this compound is a pentacyclic triterpenoid, a class of natural products with diverse biological activities. The primary challenge in its chromatographic analysis stems from its structural similarity to other triterpenoids commonly found in plant extracts, such as β-amyrin, α-amyrin, and lupeol. This similarity in polarity and structure often leads to co-eluting peaks, making accurate quantification and isolation difficult. Furthermore, like many triterpenoids, this compound lacks a strong chromophore, which can result in low UV absorption and necessitate detection at low wavelengths (around 205-210 nm), making the choice of mobile phase critical to minimize baseline noise.[1][2]

Q2: I'm observing a broad or shouldered peak where I expect to see this compound. What is the likely cause?

A2: A broad or shouldered peak is a strong indication of co-elution, where two or more compounds are not fully separated by the chromatographic system. In the context of this compound analysis, likely co-eluents include its isomers (e.g., epithis compound) or other triterpenoids with similar retention times, such as lupeol, α-amyrin, and β-amyrin.[1]

Q3: How can I confirm that a distorted peak is due to co-elution?

A3: If your system is equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can perform peak purity analysis. For a DAD, a non-homogenous UV-Vis spectrum across the peak suggests the presence of multiple components. With an MS detector, inconsistent mass spectra across the peak are a clear indicator of co-elution. If these detectors are not available, systematically changing the chromatographic conditions (e.g., mobile phase composition or column chemistry) and observing changes in the peak shape can also provide evidence of co-elution.

Q4: What are the most critical parameters to adjust to resolve co-eluting peaks in this compound analysis?

A4: The most impactful parameters for improving the separation of this compound from co-eluting compounds are the mobile phase composition (specifically the organic solvent ratio and type), the stationary phase chemistry (the type of HPLC column), and the column temperature. Fine-tuning these parameters can alter the selectivity of the separation, leading to the resolution of previously overlapping peaks.[2]

Troubleshooting Guide: Resolving Co-eluting Peaks

This guide provides a systematic approach to troubleshoot and resolve co-elution issues encountered during the HPLC analysis of this compound.

Problem: Poor or incomplete separation of this compound from other structurally similar triterpenoids.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Co-eluting Peaks Observed check_system 1. Verify System Suitability - Column Health - Flow Rate Consistency - No Leaks start->check_system optimize_mp 2. Optimize Mobile Phase check_system->optimize_mp adjust_strength Adjust Organic Solvent Strength (e.g., Acetonitrile or Methanol %) optimize_mp->adjust_strength Initial Step change_solvent Change Organic Solvent Type (e.g., Acetonitrile to Methanol) adjust_strength->change_solvent If resolution is still poor end_resolved Resolution Achieved adjust_strength->end_resolved Success adjust_temp 3. Adjust Column Temperature change_solvent->adjust_temp If co-elution persists change_solvent->end_resolved Success change_column 4. Change Stationary Phase adjust_temp->change_column If necessary adjust_temp->end_resolved Success c18_to_c30 Switch from C18 to C30 or Phenyl-Hexyl Column change_column->c18_to_c30 c18_to_c30->end_resolved Success end_unresolved Consult Advanced Techniques (e.g., 2D-LC, SFC) c18_to_c30->end_unresolved If still unresolved

References

Technical Support Center: Scaling Up Friedelanol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the isolation of friedelanol (B1674158) from laboratory to pilot scale. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up this compound isolation from a lab to a pilot scale?

A1: Scaling up presents several challenges, including:

  • Maintaining Yield and Purity: Extraction and purification efficiencies achieved at the lab scale may not directly translate to pilot-scale operations.

  • Solvent and Energy Consumption: Pilot-scale extractions require significantly larger volumes of solvents and more energy, impacting costs and environmental footprint.[1]

  • Equipment and Infrastructure: The transition requires specialized, larger-scale equipment such as industrial extractors and chromatography systems, which represents a significant capital investment.

  • Process Consistency: Ensuring batch-to-batch consistency is more complex at a larger scale due to variations in raw material and less precise control over some parameters.

  • Cost-Effectiveness: The economic viability of the entire process, from raw material sourcing to final product, needs to be carefully evaluated at the pilot scale.[1][2][3]

Q2: Which extraction techniques are most suitable for pilot-scale production of this compound?

A2: While traditional methods like maceration and Soxhlet extraction are common at the lab scale, more advanced and efficient techniques are often preferred for pilot-scale production to reduce solvent consumption and extraction time.[4] These include:

  • Ultrasonic-Assisted Extraction (UAE): Utilizes high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. This method has been successfully scaled to pilot plants.[5][6]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster and more efficient extraction. Pilot-scale MAE systems are available.[7][8]

  • Supercritical Fluid Extraction (SFE): Uses supercritical CO2 as a solvent, which is non-toxic, non-flammable, and easily removed. It offers high selectivity but requires specialized high-pressure equipment.[9][10]

Q3: How do I choose the appropriate solvent for pilot-scale extraction?

A3: Solvent selection is critical and depends on several factors:

  • Solubility of this compound: this compound is soluble in organic solvents like chloroform (B151607), dichloromethane (B109758), ethyl acetate, DMSO, and acetone.[1]

  • Safety and Environmental Impact: At pilot scale, the use of large volumes of hazardous solvents like chloroform and dichloromethane should be minimized. Greener solvents like ethanol (B145695) are often preferred.

  • Cost and Recyclability: The cost of the solvent and the ease of its recovery and recycling are major considerations for economic viability at a larger scale.

  • Selectivity: The chosen solvent should ideally maximize the extraction of this compound while minimizing the co-extraction of undesirable impurities.

Q4: What are the key parameters to consider when scaling up the purification process?

A4: For purification by column chromatography, key scale-up parameters include:

  • Column Geometry: Maintaining the length-to-diameter ratio of the chromatography column helps in preserving the separation resolution.[11]

  • Flow Rate: The linear flow rate should be kept constant during scale-up to maintain separation efficiency.

  • Loading Capacity: The amount of crude extract loaded onto the column needs to be proportionally increased based on the larger volume of the stationary phase.

  • Stationary Phase: For pilot-scale, using macroporous resins can be more cost-effective and robust than silica (B1680970) gel for initial purification steps.[7][12][13]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract at Pilot Scale 1. Inefficient extraction due to poor solvent penetration in larger biomass. 2. Inadequate solvent-to-solid ratio. 3. Insufficient extraction time or temperature. 4. Variation in the quality of the raw plant material.1. Ensure proper grinding of the plant material to a consistent particle size. 2. Increase the solvent-to-solid ratio. A higher ratio generally improves extraction yield, but needs to be optimized for cost-effectiveness.[4][14] 3. Optimize extraction time and temperature for the pilot-scale equipment. 4. Standardize the raw material sourcing and pre-processing.
Difficulty in Crystallizing this compound 1. Presence of impurities that inhibit crystallization. 2. Inappropriate solvent system for crystallization. 3. Solution is too dilute or supersaturation has not been reached. 4. Cooling rate is too fast, leading to oiling out instead of crystallization.1. Perform an additional purification step (e.g., another column chromatography or treatment with activated carbon) to remove impurities. Some plant constituents like saponins (B1172615) and flavonoids can act as crystallization inhibitors.[15][16][17] 2. Experiment with different solvent/anti-solvent systems. 3. Concentrate the solution or try scratching the inside of the flask to induce nucleation. 4. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator.
Poor Separation in Pilot-Scale Chromatography 1. Column overloading. 2. Improper packing of the chromatography column. 3. Inappropriate mobile phase composition. 4. Sample precipitation at the top of the column.1. Reduce the amount of crude extract loaded onto the column. 2. Ensure the column is packed uniformly to avoid channeling. 3. Optimize the gradient or isocratic elution of the mobile phase. 4. Ensure the sample is fully dissolved in the mobile phase before loading.
This compound Purity is Lower than Expected 1. Co-elution of structurally similar compounds during chromatography. 2. Incomplete removal of pigments and other non-polar impurities. 3. Degradation of the compound during processing.1. Use a more selective chromatographic method, such as high-performance counter-current chromatography (HPCCC), or a different stationary phase.[18] 2. Include a pre-purification step with a less polar solvent to remove waxes and pigments. 3. Avoid high temperatures and exposure to strong acids or bases during extraction and purification.

Quantitative Data Summary

The following tables provide a summary of typical parameters for the isolation of triterpenoids, including this compound, at both lab and pilot scales. These values are indicative and may require optimization for specific plant materials and equipment.

Table 1: Extraction Parameters

ParameterLab ScalePilot Scale
Plant Material (kg) 0.1 - 110 - 100
Solvent-to-Solid Ratio (L/kg) 10:1 - 30:110:1 - 50:1[14]
Extraction Time (hours) 4 - 24 (Maceration/Soxhlet) 0.5 - 1 (UAE/MAE)[19][20]2 - 8 (UAE/MAE)[5]
Typical Solvents Hexane (B92381), Dichloromethane, Ethanol, MethanolEthanol, Supercritical CO2
Typical Yield (Crude Extract, % w/w) 2 - 10%2 - 8%

Table 2: Purification Parameters (Column Chromatography)

ParameterLab ScalePilot Scale
Stationary Phase Silica GelMacroporous Resin, Silica Gel
Column Diameter (cm) 2 - 510 - 30
Crude Extract Loaded (g) 1 - 10100 - 1000
Solvent Consumption (L) 1 - 550 - 200
Typical this compound Purity after one column (%) 80 - 95%70 - 90%

Experimental Protocols

Lab-Scale Isolation of this compound

This protocol describes a typical lab-scale extraction and purification of this compound from dried and powdered plant material.

1. Extraction (Soxhlet)

  • Weigh 100 g of dried, powdered plant material.

  • Place the powder in a cellulose (B213188) thimble and insert it into a Soxhlet extractor.

  • Add 1 L of n-hexane to a round-bottom flask and connect it to the Soxhlet apparatus.

  • Heat the solvent to its boiling point and extract for 8 hours.

  • After extraction, allow the apparatus to cool and concentrate the hexane extract using a rotary evaporator to obtain the crude extract.

2. Column Chromatography

  • Prepare a slurry of 100 g of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (3 cm diameter).

  • Dissolve 5 g of the crude hexane extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed sample onto the top of the packed column.

  • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

  • Collect fractions of 20 mL and monitor them by Thin Layer Chromatography (TLC).

  • Combine the fractions containing this compound.

3. Crystallization

  • Concentrate the combined fractions containing this compound.

  • Dissolve the residue in a minimal amount of hot acetone.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator at 4°C overnight.

  • Collect the resulting crystals by filtration, wash with cold acetone, and dry in a vacuum oven.

Pilot-Scale Isolation of this compound

This protocol outlines a plausible pilot-scale process using modern extraction and purification techniques.

1. Extraction (Ultrasonic-Assisted Extraction)

  • Load 20 kg of dried, powdered plant material into a 500 L jacketed stainless steel extractor equipped with a high-power ultrasonic transducer.

  • Add 400 L of 95% ethanol (20:1 solvent-to-solid ratio).

  • Start the agitation and sonication. Maintain the temperature at 40-50°C using the heating jacket.

  • Extract for 2-3 hours.

  • Filter the extract to remove the plant biomass.

  • Concentrate the ethanol extract under vacuum to obtain the crude extract.

2. Purification (Macroporous Resin Chromatography)

  • Pack a pilot-scale chromatography column (20 cm diameter) with 15 kg of a suitable macroporous resin (e.g., AB-8).

  • Equilibrate the column with 70% ethanol.

  • Dissolve 2 kg of the crude extract in 70% ethanol and load it onto the column.

  • Wash the column with 70% ethanol to remove more polar impurities.

  • Elute the this compound-rich fraction with 95% ethanol.

  • Monitor the fractions using HPLC.

3. Crystallization

  • Concentrate the 95% ethanol fraction containing this compound in a pilot-scale crystallizer.

  • Control the cooling rate to promote the formation of large, pure crystals.

  • Isolate the crystals using a centrifuge or a filter press.

  • Wash the crystals with cold ethanol.

  • Dry the purified this compound in a vacuum tray dryer.

Visualizations

Friedelanol_Isolation_Workflow cluster_lab Lab Scale cluster_pilot Pilot Scale lab_start Start: Dried Plant Material (100g) lab_extraction Soxhlet Extraction (Hexane, 8h) lab_start->lab_extraction lab_concentration1 Rotary Evaporation lab_extraction->lab_concentration1 lab_crude Crude Extract lab_concentration1->lab_crude lab_chromatography Silica Gel Column Chromatography lab_crude->lab_chromatography pilot_crude Crude Extract lab_concentration2 Rotary Evaporation lab_chromatography->lab_concentration2 lab_crystallization Crystallization (Acetone) lab_concentration2->lab_crystallization lab_product Pure this compound lab_crystallization->lab_product pilot_start Start: Dried Plant Material (20kg) pilot_extraction Ultrasonic-Assisted Extraction (Ethanol, 2h) pilot_start->pilot_extraction pilot_concentration1 Vacuum Concentration pilot_extraction->pilot_concentration1 pilot_concentration1->pilot_crude pilot_chromatography Macroporous Resin Chromatography pilot_crude->pilot_chromatography pilot_concentration2 Vacuum Concentration pilot_chromatography->pilot_concentration2 pilot_crystallization Controlled Crystallization pilot_concentration2->pilot_crystallization pilot_product Pure this compound pilot_crystallization->pilot_product

Caption: Workflow for this compound Isolation: Lab vs. Pilot Scale.

Troubleshooting_Low_Purity start Low Purity of this compound After Initial Purification check_tlc Analyze by TLC/HPLC: Are impurities more or less polar? start->check_tlc more_polar Impurities are more polar check_tlc->more_polar More Polar less_polar Impurities are less polar check_tlc->less_polar Less Polar similar_polarity Impurities have similar polarity check_tlc->similar_polarity Similar Polarity action_more_polar Action: Recrystallize from a more polar solvent system or perform a normal-phase chromatography wash with a non-polar solvent. more_polar->action_more_polar action_less_polar Action: Perform a pre-extraction with a non-polar solvent (e.g., hexane) or use reverse-phase chromatography. less_polar->action_less_polar action_similar_polarity Action: Optimize chromatography gradient, change stationary phase, or use preparative HPLC/HPCCC. similar_polarity->action_similar_polarity end Improved Purity action_more_polar->end action_less_polar->end action_similar_polarity->end

Caption: Troubleshooting Guide for Low this compound Purity.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Friedelanol and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of closely related molecules is paramount. This guide provides a comprehensive comparison of the bioactivity of friedelanol (B1674158) and its key isomers, friedelan-3-one (B13398878) (friedelin), 3α-friedelanol, and 3β-friedelanol (epithis compound). The information is supported by experimental data, detailed protocols, and visual representations of associated signaling pathways.

This comparative guide delves into the cytotoxic, antimicrobial, and anti-inflammatory properties of these pentacyclic triterpenoids. The orientation of the hydroxyl group at the C-3 position, or its oxidation to a ketone, significantly influences the biological efficacy of these compounds.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the cytotoxic and antimicrobial activities of friedelin (B1674157), 3α-friedelanol, and 3β-friedelanol, providing a clear comparison of their potency.

Cytotoxic Activity

The cytotoxic effects of these compounds have been evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

CompoundCell LineIC50 (µM)Reference
Friedelin (Friedelan-3-one) HN22 (Human oral squamous carcinoma)> 110[1]
HepG2 (Human liver cancer)> 110[1]
HCT116 (Human colon cancer)> 110[1]
HeLa (Human cervical cancer)> 110[1]
3α-Friedelanol HN22> 110[1]
HepG2> 110[1]
HCT116> 110[1]
HeLa> 110[1]
3β-Friedelanol (Epithis compound) HN22~55[1]
HepG2> 110[1]
HCT116> 110[1]
HeLa> 110[1]

Note: Lower IC50 values indicate higher cytotoxic activity.

From the data, it is evident that 3β-friedelanol exhibits the most promising cytotoxic activity, particularly against the HN22 oral cancer cell line, while friedelin and 3α-friedelanol show minimal effect at the tested concentrations.[1]

Antimicrobial Activity

The antimicrobial potential of these triterpenoids has been assessed against various bacterial strains, with the half-maximal inhibitory concentration (IC50) indicating their efficacy.

CompoundBacterial StrainIC50 (µg/mL)Reference
Friedelin (Friedelan-3-one) Bacillus cereus11.40[2]
3α-Friedelanol Staphylococcus aureus13.07[2]

Note: Lower IC50 values indicate stronger antimicrobial activity.

Both friedelin and 3α-friedelanol demonstrate notable antibacterial properties against specific Gram-positive bacteria.[2]

Key Signaling Pathways

The anti-inflammatory activities of friedelin and its isomers are often attributed to their modulation of key signaling pathways involved in the inflammatory response. One of the central pathways is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade .

In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkBa_NFkB->IkBa Degradation IkBa_NFkB->NFkB Releases Friedelanol_Isomers This compound Isomers Friedelanol_Isomers->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Figure 1. Simplified NF-κB Signaling Pathway and Inhibition by this compound Isomers.

Friedelane (B3271969) triterpenoids are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory gene expression.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, to purple formazan (B1609692) crystals. The concentration of these crystals, which is directly proportional to the number of viable cells, is determined by dissolving them in a suitable solvent and measuring the absorbance.

Workflow:

Figure 2. Workflow of the MTT Assay for Cytotoxicity Testing.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound isomers) and a vehicle control.

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Detailed Steps:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and perform serial two-fold dilutions in a 96-well plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The lowest concentration without visible growth is the MIC.

Conclusion

The stereochemistry at the C-3 position of the friedelane skeleton plays a critical role in the bioactivity of these triterpenoids. The available data suggests that 3β-friedelanol (epithis compound) is a more potent cytotoxic agent against certain cancer cell lines compared to friedelin and 3α-friedelanol. Both friedelin and 3α-friedelanol exhibit significant antimicrobial properties. The anti-inflammatory effects of these compounds are likely mediated, at least in part, through the inhibition of the NF-κB signaling pathway. Further research is warranted to fully elucidate the structure-activity relationships and the precise molecular mechanisms underlying the diverse biological activities of these promising natural products.

References

Friedelanol's Potential in Enzyme Inhibition: A Comparative Analysis with Other Triterpenoids in α-Glucosidase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, triterpenoids are a class of naturally occurring compounds that continue to garner significant attention for their diverse pharmacological activities. Among these, friedelanol (B1674158), a pentacyclic triterpenoid (B12794562), and its precursor, friedelin (B1674157), have been subjects of interest for their potential therapeutic benefits. This guide provides a comparative analysis of this compound and related triterpenoids, focusing on their inhibitory effects in a specific biochemical assay—the α-glucosidase inhibition assay—a key target in the management of type 2 diabetes. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise overview of quantitative data, experimental methodologies, and the underlying signaling pathways.

Quantitative Comparison of α-Glucosidase Inhibitory Activity

The inhibitory potential of various triterpenoids against α-glucosidase is a critical measure of their potential as anti-diabetic agents. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for friedelin (a close structural analog of this compound), and other relevant triterpenoids in the α-glucosidase inhibition assay.

CompoundTriterpenoid Classα-Glucosidase IC50 (µg/mL)Reference
FriedelinFriedelane (B3271969)19.51[1]
Betulinic AcidLupane18.49[1]
β-SitosterolSteroid49.85[1]
Acarbose (B1664774) (Standard)-5.75[1]

Note: Data for this compound was not available in direct comparative studies. Friedelin, as its immediate precursor and a compound with which it often co-exists, is presented here as a relevant benchmark for the friedelane triterpenoid class. Lower IC50 values indicate greater inhibitory potency.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the α-glucosidase inhibition assay and a standard cytotoxicity assay (MTT) are provided below.

α-Glucosidase Inhibition Assay Protocol

This assay is designed to measure the in vitro ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compounds (this compound, other triterpenoids)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃) to stop the reaction

  • 96-well microplate reader

Procedure:

  • A solution of α-glucosidase (0.5 U/mL) is prepared in phosphate buffer.

  • The test compounds and acarbose are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then diluted to various concentrations with phosphate buffer.

  • In a 96-well plate, 50 µL of the enzyme solution is mixed with 50 µL of the test compound solution at varying concentrations.

  • The mixture is pre-incubated at 37°C for 10 minutes.

  • Following pre-incubation, 50 µL of the pNPG substrate solution (5 mM) is added to initiate the enzymatic reaction.

  • The reaction is allowed to proceed at 37°C for 20 minutes.

  • The reaction is terminated by the addition of 50 µL of 0.1 M Na₂CO₃ solution.

  • The absorbance of the resulting yellow-colored p-nitrophenol is measured at 405 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cytotoxicity Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is crucial to evaluate the cytotoxicity of test compounds to ensure that the observed enzyme inhibition is not due to cell death.

Materials:

  • Human cell line (e.g., normal cell line to assess general toxicity)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent

  • 96-well cell culture plates

Procedure:

  • Cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no test compound is also included.

  • The cells are incubated with the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • The medium containing MTT is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.

  • The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value for cytotoxicity can be determined.

Signaling Pathways and Mechanistic Insights

Triterpenoids exert their biological effects through the modulation of various signaling pathways. While the direct signaling pathway for α-glucosidase inhibition by this compound is primarily through competitive or non-competitive binding to the enzyme, the broader anti-diabetic and anti-inflammatory effects of friedelane triterpenoids are linked to key cellular signaling cascades.

Triterpenoid Biosynthesis and General Mechanism

The biosynthesis of triterpenoids, including this compound, follows the mevalonate (B85504) pathway, leading to the formation of a 30-carbon precursor, squalene (B77637). Cyclization of squalene then yields the diverse triterpenoid skeletons.

Triterpenoid_Biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp squalene Squalene ipp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene friedelin Friedelin oxidosqualene->friedelin other_triterpenoids Other Triterpenoids oxidosqualene->other_triterpenoids Various Cyclases This compound This compound friedelin->this compound Reduction

Figure 1. Simplified biosynthetic pathway of this compound and other triterpenoids.

Signaling Pathways in Glucose Metabolism and Inflammation

Triterpenoids have been shown to influence signaling pathways that are crucial in the pathophysiology of diabetes and its complications. The inhibition of α-glucosidase by these compounds directly impacts carbohydrate metabolism. Furthermore, the anti-inflammatory properties of triterpenoids can ameliorate insulin (B600854) resistance, a hallmark of type 2 diabetes. Key pathways include:

  • AMP-activated protein kinase (AMPK) Pathway: Activation of AMPK by some triterpenoids can lead to increased glucose uptake in cells and reduced gluconeogenesis in the liver, thereby contributing to lower blood glucose levels.

  • Nuclear Factor-kappa B (NF-κB) Pathway: Many triterpenoids are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, these compounds can reduce the production of pro-inflammatory cytokines that contribute to insulin resistance.

Triterpenoid_Signaling cluster_inhibition α-Glucosidase Inhibition cluster_signaling Cellular Signaling carbohydrates Carbohydrates alpha_glucosidase α-Glucosidase carbohydrates->alpha_glucosidase Digestion glucose Glucose alpha_glucosidase->glucose This compound This compound / Other Triterpenoids This compound->alpha_glucosidase Inhibition ampk AMPK Pathway glucose_uptake Increased Glucose Uptake ampk->glucose_uptake nfkb NF-κB Pathway inflammation Reduced Inflammation nfkb->inflammation friedelanol_signal This compound / Other Triterpenoids friedelanol_signal->ampk Activation friedelanol_signal->nfkb Inhibition

Figure 2. Mechanism of action of this compound and other triterpenoids.

Conclusion

The available data suggests that friedelane triterpenoids, represented here by friedelin, exhibit promising α-glucosidase inhibitory activity, comparable to other bioactive triterpenoids like betulinic acid. While further studies are required to elucidate the specific activity of this compound and its precise mechanism of action on signaling pathways related to glucose metabolism, the current evidence supports the continued investigation of this class of compounds for the development of novel anti-diabetic therapeutics. The provided experimental protocols offer a standardized framework for future comparative studies in this area.

References

Unveiling the Anti-inflammatory Action of Friedelanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of Friedelanol, a naturally occurring pentacyclic triterpenoid, with other well-established anti-inflammatory agents. By presenting quantitative data from various experimental models and detailing the underlying molecular mechanisms, this document serves as a valuable resource for researchers investigating novel therapeutic strategies for inflammatory diseases.

At a Glance: this compound's Anti-inflammatory Profile

This compound has demonstrated significant anti-inflammatory activity in a range of preclinical studies. Its mechanism of action primarily involves the modulation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Comparative Performance Data

To provide a clear perspective on the efficacy of this compound, the following tables summarize its performance in key anti-inflammatory assays alongside natural and pharmaceutical alternatives.

Table 1: In Vitro Inhibition of Inflammatory Mediators
CompoundAssayTarget/MarkerIC50 / % InhibitionReference
This compound LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) ProductionNot explicitly found, but Friedelin (B1674157) (a closely related compound) inhibited nitrite (B80452) levels by 88.5 ± 0.5% at 50 µM.[1][1]
Protein DenaturationAlbumin DenaturationIC50: 14.87 ± 1.51 μg/mL[1]
Curcumin (B1669340) LPS-stimulated RAW 264.7 CellsNF-κB ActivityIC50 values comparable to curcumin for some analogs.[2][2]
Reactive Oxygen Species (ROS) ProductionROSIC50 ≤ 0.4 μg/mL (dichloromethane fraction of Turmeric)[3]
Boswellic Acid (AKBA) Human Neutrophils5-Lipoxygenase (5-LOX)IC50: 1.5 μM[4]
Stimulated Human PlateletsCOX-1IC50: 6–17 μM (11-keto-β-boswellic acids)[4]
Ibuprofen Purified EnzymesCOX-1IC50: 13 μM
Purified EnzymesCOX-2IC50: 370 μM
Celecoxib (B62257) Sf9 CellsCOX-2IC50: 40 nM[5]
K562 Leukemia CellsCell ProliferationIC50: 46 μM[6]
Table 2: In Vivo Anti-inflammatory Activity
CompoundModelDosage% Inhibition of EdemaReference
This compound Carrageenan-induced Paw Edema (Rat)40 mg/kg52.5%[1]
Croton oil-induced Ear Edema (Mouse)40 mg/kg68.7%[1]
Ibuprofen Carrageenan-induced Paw EdemaNot specified-
Indomethacin (Reference) Carrageenan-induced Paw Edema (Rat)10 mg/kg-[7]

Deciphering the Mechanism: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical intracellular signaling cascades that regulate the expression of inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

This compound has been shown to inhibit NF-κB activation.[1][8][9] This is a crucial aspect of its anti-inflammatory mechanism. Studies on the closely related compound friedelin indicate that it can suppress the phosphorylation of IκBα, thereby preventing NF-κB's nuclear translocation.[4]

NF_kappa_B_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Pro-inflammatory Gene Transcription This compound This compound This compound->IKK Inhibition MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK (MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response This compound This compound This compound->MAPKK Inhibition Experimental_Workflow In_Vitro In Vitro Studies (RAW 264.7 Macrophages) LPS_Stimulation LPS Stimulation In_Vitro->LPS_Stimulation Compound_Treatment Compound Treatment (this compound & Comparators) LPS_Stimulation->Compound_Treatment NO_Measurement Nitric Oxide (NO) Measurement (Griess Assay) Compound_Treatment->NO_Measurement Cytokine_Measurement Cytokine (TNF-α, IL-6) Measurement (ELISA) Compound_Treatment->Cytokine_Measurement Western_Blot Mechanism Study (Western Blot for NF-κB, MAPK) Compound_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison NO_Measurement->Data_Analysis Cytokine_Measurement->Data_Analysis Western_Blot->Data_Analysis In_Vivo In Vivo Studies (Rodent Models) Paw_Edema Carrageenan-Induced Paw Edema In_Vivo->Paw_Edema Paw_Edema->Compound_Treatment Paw_Edema->Data_Analysis

References

A Comparative Guide to the Analytical Cross-Validation of Friedelanol Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Friedelanol, a pentacyclic triterpenoid (B12794562) with notable pharmacological potential, requires robust and validated analytical methods for its determination in various matrices. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Thin-Layer Chromatography (HPTLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of this compound and its closely related analogue, friedelin (B1674157). The information presented is supported by experimental data from published literature to aid in method selection and cross-validation efforts.

Quantitative Data Summary

The performance of analytical methods is best assessed through a direct comparison of their validation parameters. The following table summarizes the key quantitative data for the analysis of friedelin, which serves as a reliable proxy for this compound due to their structural similarities.

Validation ParameterHPTLC with DensitometryGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 100–500 ng/band[1]Typically 10-1000 ng/mL (post-derivatization)
Correlation Coefficient (r²) 0.9892[1]>0.99[2]
Limit of Detection (LOD) 32.15 ng/band[1]~100-200 µg/L (for similar triterpenoids)[3]
Limit of Quantification (LOQ) 97.44 ng/band[1]~1.3 µg/mL (for similar triterpenoids)[4]
Precision (%RSD) Intraday: 0.9%, Interday: 0.78%[1]<15% (Intra- and Interday)
Accuracy (Recovery) 98.55%[1]91.6-105.7% (for similar terpenoids)[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are the experimental protocols for HPTLC and GC-MS analysis of this compound/friedelin.

High-Performance Thin-Layer Chromatography (HPTLC)

1. Sample Preparation:

  • Extraction: Extract the powdered plant material containing this compound with a suitable solvent such as chloroform (B151607) using a Soxhlet apparatus for several hours[1].

  • Sample Solution: Concentrate the extract under reduced pressure and dissolve the residue in a known volume of chloroform to obtain the test solution.

2. Standard Preparation:

  • Prepare a stock solution of this compound or friedelin standard in chloroform (e.g., 1 mg/mL).

  • From the stock solution, prepare working standards of varying concentrations (e.g., 100 to 500 ng/µL) by serial dilution with chloroform.

3. Chromatographic Conditions:

  • Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (10 x 10 cm)[6].

  • Mobile Phase: Toluene: Chloroform (9:1, v/v)[6].

  • Application: Apply the sample and standard solutions as bands of 6 mm width using a semi-automatic sample applicator.

  • Development: Develop the plate in a twin-trough chamber pre-saturated with the mobile phase for 20 minutes, up to a distance of 80 mm.

  • Derivatization: After drying, spray the plate with Anisaldehyde-Sulphuric acid reagent and heat at 110°C for 5-10 minutes for visualization of the spots[7].

4. Densitometric Quantification:

  • Scan the derivatized plate using a TLC scanner at a wavelength of 580 nm[6].

  • Generate a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample and Standard Preparation:

  • Extraction: Extract the plant material as described for the HPTLC method.

  • Derivatization: This step is essential to increase the volatility of this compound.

    • Evaporate a known amount of the extract or standard solution to dryness under a stream of nitrogen.

    • Add a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in pyridine (B92270) (e.g., 22:13:65 v/v/v)[3][8].

    • Heat the mixture at 30°C for 2 hours to convert the hydroxyl group of this compound to its trimethylsilyl (B98337) (TMS) ether[3][8].

2. GC-MS Instrumental Conditions:

  • GC System: An Agilent 6890N gas chromatograph or equivalent.

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Splitless mode at 290°C.

  • Carrier Gas: Helium at a constant flow of 1.8 mL/min[4].

  • Oven Temperature Program: Start at 80°C for 5 minutes, then increase to 285°C at a rate of 15°C/min and hold for 15 minutes[1].

  • MS System: An Agilent 5973N mass spectrometer or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 33-800[1].

3. Data Analysis and Quantification:

  • Identify the TMS-derivatized this compound peak based on its retention time and characteristic mass spectrum.

  • For quantification, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode using characteristic ions of the derivatized analyte.

  • Construct a calibration curve by plotting the peak area of the selected ion against the concentration of the derivatized standards.

  • Calculate the concentration of this compound in the sample from the regression equation of the calibration curve.

Visualizing the Cross-Validation Process

A logical workflow is essential for a successful cross-validation study. The following diagram illustrates the key stages involved in comparing two different analytical methods for the quantification of a target analyte like this compound.

CrossValidationWorkflow cluster_MethodA Method A: HPTLC cluster_MethodB Method B: GC-MS A_Prep Sample Preparation A_Analysis HPTLC Analysis A_Prep->A_Analysis A_Data Densitometric Data A_Analysis->A_Data Compare Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) A_Data->Compare B_Prep Sample Preparation & Derivatization B_Analysis GC-MS Analysis B_Prep->B_Analysis B_Data Mass Spectrometric Data B_Analysis->B_Data B_Data->Compare Start Homogenized Sample Lot Start->A_Prep Start->B_Prep Report Cross-Validation Report Compare->Report

Caption: A flowchart illustrating the cross-validation of HPTLC and GC-MS methods.

References

Friedelanol in Flora: A Comparative Analysis of Plant-Based Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of pharmacology and drug development, the pentacyclic triterpenoid (B12794562) Friedelanol holds significant interest due to its potential therapeutic applications.[1] This guide provides a comparative overview of this compound content across various plant species, details the methodologies for its extraction and quantification, and illustrates associated biological pathways. While specific quantitative data for this compound is limited in publicly available literature, this report leverages data on the closely related and often co-occurring compound, friedelin (B1674157), to provide a valuable comparative baseline.

Quantitative Comparison of Friedelin Content in Various Plant Species

The following table summarizes the reported concentrations of friedelin in different plant species and parts. This data serves as a strong indicator for identifying promising plant sources for this compound, given their frequent co-existence.

Plant SpeciesFamilyPlant PartFriedelin ContentReference
Quercus suberFagaceaeCork2.47 g/kg (dry weight)[2]
Cork Byproduct-Cork1.4 - 5.0 g/kg[2]
Putranjiva roxburghiiPutranjivaceaeLeaf Extract0.003% (w/w)[2]
Putranjiva roxburghiiPutranjivaceaeBark0.04%[2]
Maytenus ilicifoliaCelastraceaeNot Specified0.44 mg/L (in extract)[2]

Experimental Protocols

A precise understanding of the experimental methodology is crucial for the replication and advancement of research. The following sections detail the common protocols for the extraction and quantification of friedelane (B3271969) triterpenoids from plant materials.

Extraction of this compound and Related Triterpenoids

Solvent extraction is a primary method for isolating triterpenoids from plant matter. The choice of solvent is critical and can significantly impact the yield.[3]

Materials and Equipment:

  • Dried and powdered plant material

  • Soxhlet apparatus or maceration setup

  • Organic solvents (e.g., methanol, ethanol, hexane, ethyl acetate)

  • Rotary evaporator

  • Filtration system (e.g., filter paper, syringe filters)

Procedure (General Protocol):

  • Preparation of Plant Material: The plant material (e.g., leaves, bark, roots) is air-dried or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture and then ground into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Maceration: The powdered plant material is soaked in a selected solvent (e.g., methanol) for a specified period (e.g., 24-72 hours) with occasional agitation.[3]

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus is used, where the powdered plant material is continuously washed with a refluxing solvent.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

  • Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid extraction with solvents of varying polarity to separate compounds based on their solubility.

Quantification by Gas Chromatography (GC)

Gas chromatography coupled with either a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS) is a widely used technique for the quantification of friedelin and related compounds.[2]

Instrumentation and Conditions (Example for Friedelin):

  • Gas Chromatograph: Equipped with a capillary column suitable for triterpenoid analysis (e.g., HP-5MS).

  • Injector: Split mode (e.g., 1:50 or 1:90) with an injector temperature of around 250-280°C.[2]

  • Oven Temperature Program: An isothermal program (e.g., 300°C) or a temperature gradient can be used. For instance, starting at 80°C for 5 minutes, then ramping up to 285°C and holding for 15 minutes.[2]

  • Detector:

    • FID: Detector temperature of approximately 320°C.[2]

    • MS: Transfer line temperature of around 285°C.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[2]

  • Standard Preparation: A calibration curve is generated using standard solutions of purified this compound or friedelin at known concentrations.

  • Quantification: The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Visualizing Methodologies and Pathways

To further clarify the processes and biological interactions, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction & Fractionation cluster_analysis Analysis & Quantification cluster_result Result plant_material Plant Material (Leaves, Bark, etc.) drying Drying plant_material->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Maceration, Soxhlet) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract fractionation Fractionation (Optional) crude_extract->fractionation gc_ms_fid GC-MS / GC-FID Analysis crude_extract->gc_ms_fid purified_fraction Purified Fraction fractionation->purified_fraction purified_fraction->gc_ms_fid data_analysis Data Analysis & Quantification gc_ms_fid->data_analysis friedelanol_content This compound Content data_analysis->friedelanol_content

Caption: Experimental workflow for the extraction and quantification of this compound.

signaling_pathway This compound This compound / Friedelin mek MEK This compound->mek pi3k PI3K This compound->pi3k inflammation Inflammation This compound->inflammation Inhibition erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis

Caption: Putative signaling pathways modulated by this compound/Friedelin.

References

Unveiling the Therapeutic Potential of Friedelanol: An In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals exploring novel anti-inflammatory and analgesic agents, the pentacyclic triterpenoid (B12794562) Friedelanol (also known as 3β-Friedelinol or epithis compound) presents a compelling case. While extensive in vivo research has validated the therapeutic effects of its close structural analog, Friedelin (B1674157), this guide provides a comparative overview of this compound's validated therapeutic effects, benchmarking its performance against established alternatives and elucidating its underlying mechanisms of action. Due to the limited direct in vivo quantitative data on this compound, this guide leverages the substantial body of evidence for Friedelin as a primary reference, highlighting the therapeutic potential of the friedelane (B3271969) scaffold.

Comparative Analysis of Anti-Inflammatory and Analgesic Efficacy

In vivo studies have demonstrated the significant anti-inflammatory and analgesic properties of the friedelane family of triterpenoids. The following tables summarize the quantitative data from key preclinical models, comparing the efficacy of Friedelin (as a proxy for this compound) with standard non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin.

Table 1: Comparative Anti-Inflammatory Effects in the Carrageenan-Induced Paw Edema Model

Compound/DrugDoseRoute of AdministrationTime Point% Inhibition of EdemaReference
Friedelin40 mg/kgOral3 hours52.5%[1]
Diclofenac5 mg/kgOral2 hours56.2%[2]
Diclofenac20 mg/kgOral3 hours71.8%[2]
Indomethacin20 mg/kgIntraperitoneal4 hoursSignificant Inhibition[3]

Table 2: Comparative Analgesic Effects in the Acetic Acid-Induced Writhing Test

Compound/DrugDoseRoute of Administration% Inhibition of WrithingReference
Friedelin40 mg/kgOralSignificant[1]
Indomethacin10 mg/kgIntraperitoneal51.2%[4][5]
Diclofenac1-10 mg/kgIntraperitonealDose-dependent (up to 90.4%)[6]

Elucidating the Mechanism of Action: Key Signaling Pathways

The therapeutic effects of this compound and related triterpenoids are attributed to their modulation of key signaling pathways involved in inflammation and pain.

Anti-Inflammatory Action via NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. In vivo studies on Friedelin suggest that it exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. This leads to a downstream reduction in the production of inflammatory mediators like TNF-α and IL-6.[7]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., Carrageenan) cluster_translocation Nuclear Translocation & Transcription Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkappaB_degraded Ubiquitination & Degradation IkappaB->IkappaB_degraded Leads to NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes Induces This compound This compound This compound->IKK Inhibits

Figure 1: Proposed mechanism of this compound's anti-inflammatory effect via inhibition of the NF-κB signaling pathway.
Potential Role in Modulating the AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) and the mechanistic target of rapamycin (B549165) (mTOR) signaling pathways are crucial regulators of cellular metabolism and have been implicated in inflammatory processes. Activation of AMPK is generally associated with anti-inflammatory effects, partly through the inhibition of the mTORC1 complex, which can promote inflammation. While direct in vivo evidence for this compound's effect on this pathway is still emerging, the known interplay between inflammation and cellular metabolism suggests this as a plausible area for its therapeutic action.

AMPK_mTOR_Pathway cluster_cellular_stress Cellular Stress cluster_downstream Downstream Effects Stress Cellular Stress (e.g., Inflammation) AMPK AMPK Stress->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy Autophagy AMPK->Autophagy Promotes Inflammation Inflammation mTORC1->Inflammation Promotes mTORC1->Autophagy Inhibits Autophagy->Inflammation Suppresses This compound This compound This compound->AMPK Potentially Activates

Figure 2: Hypothesized modulation of the AMPK/mTOR pathway by this compound in the context of inflammation.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the anti-inflammatory activity of a compound against acute inflammation.

  • Animal Model: Male Wistar rats (150-200g) are typically used.

  • Groups:

    • Control group: Receives the vehicle.

    • Standard group: Receives a reference drug (e.g., Diclofenac, 5-20 mg/kg, p.o.).

    • Test group(s): Receives this compound at various doses.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a set time (e.g., 60 minutes for oral administration), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.[2]

    • Paw volume is measured immediately before carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[8]

  • Data Analysis: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Fasting Overnight Fasting of Rats Grouping Grouping of Animals (Control, Standard, Test) Fasting->Grouping Dosing Administer Compound (this compound, Standard, Vehicle) Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction After 60 min (p.o.) Measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) Induction->Measurement Analysis Calculate % Inhibition of Edema Measurement->Analysis

Figure 3: Experimental workflow for the carrageenan-induced paw edema assay.
Acetic Acid-Induced Writhing Test in Mice

This model is used to evaluate the peripheral analgesic activity of a compound.

  • Animal Model: Swiss albino mice (20-25g) of either sex are commonly used.

  • Groups:

    • Control group: Receives the vehicle.

    • Standard group: Receives a reference drug (e.g., Indomethacin, 10 mg/kg, i.p.).

    • Test group(s): Receives this compound at various doses.

  • Procedure:

    • The test compound, standard drug, or vehicle is administered (p.o. or i.p.).

    • After a specified pre-treatment time (e.g., 30 minutes for i.p. or 60 minutes for p.o.), 0.6% acetic acid solution (10 mL/kg) is injected intraperitoneally to induce writhing.[6]

    • Immediately after acetic acid injection, each mouse is placed in an observation chamber.

    • The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.[9]

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

Conclusion

The available in vivo data, primarily from studies on its close analog Friedelin, strongly suggest that this compound possesses significant anti-inflammatory and analgesic properties. Its mechanism of action appears to be rooted in the modulation of key inflammatory pathways, most notably the NF-κB signaling cascade. While direct comparative studies with standard drugs are still needed to fully delineate its therapeutic index, this compound represents a promising natural compound for the development of novel therapies for inflammatory and pain-related disorders. Further research focusing on the specific in vivo efficacy and pharmacokinetic profile of this compound is warranted to translate these preclinical findings into clinical applications.

References

The Structure-Activity Relationship of Friedelanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Friedelanol, a pentacyclic triterpenoid (B12794562), and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these compounds, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is presented to facilitate further research and drug development endeavors.

Core Structure

The foundational structure for this class of compounds is the friedelane (B3271969) skeleton, a pentacyclic triterpenoid backbone. Variations in functional groups at different positions on this skeleton give rise to a variety of derivatives with distinct biological activities.

Friedelane Skeleton

Caption: The core pentacyclic structure of this compound.[1]

Cytotoxic Activity

This compound derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis. The SAR analysis reveals that the nature and position of substituents on the friedelane skeleton are critical for cytotoxicity.

A key observation is the role of the C-3 position. The presence of a ketone group (in friedelin) or a hydroxyl group (in this compound) significantly influences the cytotoxic potency. For instance, friedelan-3β-ol has shown more prominent anticancer effects against certain cell lines compared to friedelin (B1674157) (friedelan-3-one) and friedelan-3α-ol.[2]

CompoundCell LineIC50 (µM)Reference
FriedelinHeLa>100[2]
FriedelinHepG2>100[2]
FriedelinHCT116>100[2]
Friedelan-3β-olHN2225.3[2]
Friedelan-3β-olHepG248.7[2]
Friedelan-3β-olHCT11662.5[2]
Friedelan-3α-olHN2275.4[2]
Friedelan-3α-olHepG2>100[2]
Friedelan-3α-olHCT116>100[2]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olTHP-15.8[3]
3,4-seco-3,11β-epoxyfriedel-4(23)-en-3β-olK5628.2[3]
Friedelan-3α,11β-diolTHP-14.9[3]
Friedelan-3α,11β-diolK5627.5[3]
11β-hydroxyfriedelan-3-oneTHP-16.3[3]
11β-hydroxyfriedelan-3-oneK5629.1[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Anti-inflammatory Activity

This compound and its derivatives exhibit significant anti-inflammatory properties.[4][5] Their mechanism of action is often linked to the inhibition of pro-inflammatory mediators and modulation of inflammatory signaling pathways such as NF-κB.[4]

The anti-inflammatory activity is influenced by the substitution pattern on the friedelane core. For example, friedelin has been shown to inhibit nitric oxide (NO) production in LPS-stimulated macrophages.[6] The presence of hydroxyl groups and their stereochemistry also play a crucial role in modulating the anti-inflammatory response.

CompoundAssayActivity/IC50Reference
FriedelinCarrageenan-induced paw edema (in vivo, 40 mg/kg)52.5% inhibition[7]
FriedelinCroton oil-induced ear edema (in vivo, 40 mg/kg)68.7% inhibition[7]
FriedelinDPPH radical scavenging31.01% scavenging at 1 µM[4]
FriedelinNO production in RAW 246.7 cellsSignificant inhibition at 50 µM[6]
Friedelan-3,16-dioneCarrageenan-induced paw edema (in vivo, 10 mg/kg)71% inhibition[8]
29-hydroxyfriedelan-3-oneCarrageenan-induced paw edema (in vivo, 10 mg/kg)42% inhibition[8]
16β,29-dihydroxyfriedelan-3-oneCarrageenan-induced paw edema (in vivo, 10 mg/kg)75% inhibition[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of the compounds.

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

  • Reaction Mixture: Add 1 mL of the DPPH solution to 1 mL of the test compound solution in methanol at various concentrations.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm against a blank.

  • Calculation: The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Antimicrobial Activity

Several this compound derivatives have demonstrated activity against a range of bacteria and fungi. The lipophilicity and specific functional groups on the friedelane skeleton appear to be key determinants of their antimicrobial efficacy.

Friedelin (friedelan-3-one) has shown moderate activity against various bacterial strains.[9] Modifications at different positions, such as the introduction of hydroxyl or other functional groups, can enhance or diminish this activity. For instance, some hydroxylated derivatives have shown improved potency.[10][11][12]

CompoundMicroorganismMIC (µg/mL)Reference
Friedelan-3-oneStaphylococcus aureus>100[9]
Friedelan-3-oneBacillus cereus11.40[9]
Friedelan-3α-olStaphylococcus aureus13.07[9]
12α-hydroxyfriedelane-3,15-dioneStaphylococcus aureus100[10]
3β-hydroxyfriedelan-25-alStaphylococcus aureus50[10]
Friedelan-3,15-dioneStaphylococcus aureus100[10]

Experimental Protocol: Agar (B569324) Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Plate Preparation: Spread the microbial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Signaling Pathways

The biological activities of this compound derivatives are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some this compound derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes.[4] This inhibition can occur at various points in the pathway, such as preventing the degradation of IκBα or inhibiting the nuclear translocation of the p65 subunit.

NFkB_Pathway Pro-inflammatory Stimuli (LPS, TNF-α) Pro-inflammatory Stimuli (LPS, TNF-α) IKK Complex IKK Complex Pro-inflammatory Stimuli (LPS, TNF-α)->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Pro-inflammatory Mediators (NO, PGE2, Cytokines) Pro-inflammatory Mediators (NO, PGE2, Cytokines) Gene Transcription->Pro-inflammatory Mediators (NO, PGE2, Cytokines) This compound Derivatives This compound Derivatives This compound Derivatives->IKK Complex inhibit This compound Derivatives->NF-κB (p50/p65) inhibit translocation

Caption: Putative inhibition of the NF-κB signaling pathway by this compound derivatives.

PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical signaling cascade involved in cell survival, proliferation, and apoptosis. Dysregulation of this pathway is common in cancer. While direct evidence for this compound derivatives is still emerging, other triterpenoids are known to modulate this pathway, suggesting a potential mechanism for the cytotoxic effects of this compound derivatives. Inhibition of PI3K/Akt signaling can lead to decreased cell survival and induction of apoptosis in cancer cells.

PI3K_Akt_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase bind to PI3K PI3K Receptor Tyrosine Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates Downstream Effectors Downstream Effectors Akt->Downstream Effectors activates Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation Apoptosis Apoptosis Downstream Effectors->Apoptosis This compound Derivatives This compound Derivatives This compound Derivatives->PI3K inhibit This compound Derivatives->Akt inhibit

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound derivatives.

Conclusion

The structure-activity relationships of this compound derivatives highlight the significant impact of chemical modifications on their biological profiles. The presence, position, and stereochemistry of functional groups on the friedelane skeleton are critical determinants of their cytotoxic, anti-inflammatory, and antimicrobial activities. This comparative guide provides a foundation for the rational design of novel and more potent this compound-based therapeutic agents. Further research into the synthesis of new derivatives and a deeper understanding of their mechanisms of action will be crucial for translating these promising natural products into clinical applications.

References

Unlocking Nature's Arsenal: A Guide to Investigating the Synergistic Potential of Friedelanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and more effective therapeutic agents is perpetual. Natural compounds, with their vast structural diversity and inherent biological activity, represent a promising frontier. Friedelanol (B1674158), a pentacyclic triterpenoid (B12794562) found in various plant species, has garnered attention for its anti-inflammatory, cytotoxic, and anti-cancer properties.[1][2][3][4] However, the true potential of this compound may lie in its synergistic interactions with other natural molecules. This guide provides a framework for exploring these synergies, outlining experimental protocols and data interpretation methods, even in the current absence of specific published studies on this compound combinations.

While direct experimental data on the synergistic effects of this compound with other natural compounds is not yet available in publicly accessible research, this guide offers a comprehensive overview of the methodologies required to conduct such investigations. By following these established protocols, researchers can effectively assess the potential for synergistic bioactivity, paving the way for the development of novel, combination-based therapies.

Conceptual Framework for Synergy

Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects.[5] This can lead to several therapeutic advantages, including increased efficacy, reduced dosage of individual components (potentially minimizing side effects), and the ability to overcome resistance mechanisms. In the context of this compound, exploring its synergy with other natural compounds like flavonoids (e.g., quercetin (B1663063), curcumin) or other terpenoids could unlock enhanced anti-inflammatory, antioxidant, or anticancer activities.

Experimental Protocol: The Checkerboard Assay

The checkerboard assay is a widely accepted in vitro method for systematically testing the interactions between two compounds.[6][7] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy, additivity, or antagonism.

Materials and Reagents
  • This compound (of high purity)

  • Second natural compound of interest (e.g., quercetin, curcumin (B1669340), resveratrol)

  • Appropriate cell line (e.g., cancer cell line for cytotoxicity assays, immune cells for anti-inflammatory assays)

  • Cell culture medium and supplements

  • 96-well microtiter plates

  • Spectrophotometer or other appropriate plate reader for assessing cell viability or other relevant endpoints

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

Procedure
  • Preparation of Compound Stock Solutions: Dissolve this compound and the second natural compound in DMSO to create high-concentration stock solutions.

  • Serial Dilutions:

    • Along the x-axis of a 96-well plate, perform serial dilutions of this compound.

    • Along the y-axis of the same plate, perform serial dilutions of the second natural compound.

    • This creates a matrix of wells with varying concentrations of both compounds.

  • Cell Seeding: Seed the wells with the chosen cell line at a predetermined density.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 24, 48, or 72 hours).

  • Assessment of Endpoint: After incubation, assess the chosen biological endpoint. For example, for a cytotoxicity assay, a cell viability reagent (like MTT or resazurin) would be added, and the absorbance or fluorescence would be measured.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) or IC50 (concentration that inhibits 50% of the biological activity) for each compound alone and in combination.

Data Presentation and Interpretation

The results of a checkerboard assay are typically analyzed by calculating the Fractional Inhibitory Concentration (FIC) index.

FIC Calculation:

  • FIC of Compound A (this compound): (MIC of A in combination) / (MIC of A alone)

  • FIC of Compound B (Second Natural Compound): (MIC of B in combination) / (MIC of B alone)

  • FIC Index (ΣFIC): FIC of Compound A + FIC of Compound B

Interpretation of FIC Index:

FIC Index (ΣFIC)Interpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

This data should be presented in a clear tabular format for easy comparison of different combinations and concentrations.

Visualizing Experimental and Conceptual Frameworks

To aid in the understanding of the experimental workflow and the potential underlying mechanisms of synergy, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis stockA This compound Stock plate 96-Well Plate Serial Dilutions stockA->plate stockB Natural Compound B Stock stockB->plate seed Cell Seeding plate->seed incubate Incubation seed->incubate readout Endpoint Measurement (e.g., Viability) incubate->readout calc Calculate FIC Index readout->calc interpret Determine Synergy/Additivity/Antagonism calc->interpret

Caption: Workflow for assessing synergistic effects using a checkerboard assay.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_pathway Signaling Cascade cluster_response Inflammatory Response cluster_inhibition Synergistic Inhibition stimulus e.g., LPS receptor TLR4 stimulus->receptor IKK IKK receptor->IKK NFkB NF-κB IKK->NFkB nucleus Nucleus NFkB->nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nucleus->cytokines This compound This compound This compound->IKK Inhibits compoundB Natural Compound B compoundB->NFkB Inhibits

Caption: Hypothetical synergistic anti-inflammatory signaling pathway modulation.

Future Directions

The lack of specific studies on the synergistic effects of this compound with other natural compounds highlights a significant research gap. Future investigations should focus on systematically screening this compound in combination with a variety of other well-characterized natural products, such as curcumin, resveratrol (B1683913), and quercetin, which have known anti-inflammatory and antioxidant properties.[8][9][10][11][12][13][14][15][16][17][18][19][20] Such studies, employing the robust methodologies outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this compound and advancing the development of effective, natural-product-based combination therapies.

References

Friedelanol as a Positive Control: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the selection of an appropriate positive control is critical for the validation of experimental results.[1][2][3] This guide provides a comprehensive comparison of friedelanol's performance against commonly used positive controls in various in vitro assays, supported by experimental data and detailed protocols. This compound (B1674158), a pentacyclic triterpenoid (B12794562) found in numerous plant species, has demonstrated significant anti-inflammatory, anticancer, and antioxidant properties, making it a candidate for use as a reference standard in these experimental contexts.[4][5][6]

This compound in Anticancer Assays

This compound and its derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[5][7][8] The following data summarizes its performance in comparison to established chemotherapeutic agents.

Comparative Efficacy in Cytotoxicity Assays
Cell Line Assay Test Compound IC50 / Effect Positive Control Positive Control IC50 / Effect
U87MG (Glioblastoma)MTTFriedelinIC50: 46.38 mg/LMitomycin-CLower survival rate than 200 mg/L Friedelin
PRCC (Papillary Renal Cell Carcinoma)MTTFriedelinIC50: 1271.77 mg/LMitomycin-CLower survival rate than 200 mg/L Friedelin
HN22 (Head and Neck Cancer)MTTFriedelan-3β-olProminent anticancer effectIrinotecan100 µM
HepG2 (Liver Cancer)MTTFriedelan-3β-olActiveIrinotecan100 µM
HCT116 (Colon Cancer)MTTFriedelan-3β-olActiveIrinotecan100 µM
K562/ADM (Doxorubicin-resistant Leukemia)Doxorubicin-induced cytotoxicityEpithis compound (5-20 µM)Enhances doxorubicin (B1662922) cytotoxicity--
MCF-7 (Breast Cancer)MTTFriedelinIC50: 1.2 µM (48h)--

Note: Friedelin is the oxidized form of this compound (friedelan-3-ol). The data is presented to show the activity of the friedelane (B3271969) scaffold.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells (e.g., U87MG, HN22) in 96-well plates at a density of 1x10^5 cells per well and incubate for 24-48 hours at 37°C in a 5% CO2 humidified atmosphere.[9]

  • Compound Treatment: Treat the cells with various concentrations of this compound or the chosen positive control (e.g., Mitomycin-C, Irinotecan) for a specified period (e.g., 48 or 72 hours).[8][9][10] A vehicle control (e.g., DMSO) should be included.[8]

  • MTT Addition: After incubation, add MTT solution (e.g., 25 µl of 5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8][9]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., 100 µL of DMSO) to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Logical Workflow for Cytotoxicity Screening

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Seed Cancer Cells in 96-well Plates treatment Treat Cells with Compounds (48-72h) cell_culture->treatment compound_prep Prepare Serial Dilutions of this compound & Positive Control compound_prep->treatment mtt_add Add MTT Reagent (4h incubation) treatment->mtt_add solubilize Solubilize Formazan Crystals mtt_add->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calc Calculate % Viability & IC50 Values read_plate->calc compare Compare this compound vs. Positive Control calc->compare G LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Pro_inflammatory MAPK->Pro_inflammatory This compound This compound This compound->NFkB Inhibits This compound->MAPK Inhibits G cluster_principle Assay Principle cluster_outcome Measurement DPPH Stable Radical (DPPH) Reaction Radical Scavenging DPPH->Reaction This compound This compound (Antioxidant) This compound->Reaction Color_Loss Loss of Purple Color Reaction->Color_Loss Results in Absorbance Decreased Absorbance at 518nm Color_Loss->Absorbance Measured as EC50 EC50 Calculation Absorbance->EC50 Used for

References

Replicating Published Findings on Friedelanol's Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the reported bioactive properties of Friedelanol, a pentacyclic triterpenoid (B12794562) with demonstrated anticancer, anti-inflammatory, and antimicrobial potential. To facilitate the replication and extension of these findings, this document compiles quantitative data from various studies, details key experimental protocols, and visualizes the implicated signaling pathways and experimental workflows.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivity of this compound and compare it with other relevant triterpenoids and standard drugs. These values are extracted from various published studies and should be considered in the context of the specific experimental conditions outlined in the respective publications.

Table 1: Cytotoxicity of this compound and Comparative Compounds against Various Cancer Cell Lines
Compound/DrugCell LineAssayIC50 (µM)Reference
This compound THP-1 (Leukemia)MTT>100[1]
K-562 (Leukemia)MTT>100[1]
TOV-21G (Ovarian)MTT>100[1]
MDA-MB-231 (Breast)MTT>100[1]
Betulinic AcidMV4-11 (Leukemia)MTT2-5[2]
A549 (Lung)MTT1.5-4.2[3]
PC-3 (Prostate)MTT-
MCF-7 (Breast)MTT-[2]
HL-60 (Leukemia)MTT44[4]
Oleanolic AcidHL-60 (Leukemia)MTT44[4]
DoxorubicinMV4-11 (Leukemia)MTT<2[2]
CisplatinMV4-11 (Leukemia)MTT1.83[2]

IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability.

Table 2: Anti-inflammatory Activity of this compound and Comparative Compounds
Compound/DrugAssayModelIC50 (µM)Reference
This compound NO ProductionLPS-stimulated RAW 264.7-
DexamethasoneNO ProductionLPS-stimulated RAW 264.7≈ 34.60 µg/mL[5]
IL-6 ProductionLPS-stimulated cells0.5 x 10⁻²[6]
PrednisoloneIL-6 ProductionLPS-stimulated cells0.7 x 10⁻¹[6]

IC50 values represent the concentration of a compound that is required for 50% inhibition of the specified inflammatory marker.

Table 3: Antimicrobial Activity of this compound and Comparative Compounds
Compound/DrugMicroorganismMIC (µg/mL)Reference
This compound Staphylococcus aureus-
Escherichia coli-
CiprofloxacinStaphylococcus aureus0.19 - 0.25[7]
Escherichia coli4[8]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for key bioactivity assays are provided below to enable researchers to replicate and validate the published findings on this compound.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound and other test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the complete culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.

Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound and other test compounds dissolved in a suitable solvent

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Serial Dilutions: Prepare a two-fold serial dilution of this compound and other test compounds in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.

  • Controls: Include a growth control (broth and inoculum without any compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm using a microplate reader.

Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is widely used to assess the acute anti-inflammatory activity of compounds.

Materials:

  • Male Wistar rats or Swiss albino mice (weighing 150-200 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • This compound and other test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Positive control drug (e.g., Dexamethasone)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer this compound, the vehicle, or the positive control drug orally or intraperitoneally to different groups of animals.

  • Induction of Inflammation: One hour after the administration of the test compounds, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways implicated in this compound's bioactivity and a typical experimental workflow for its evaluation.

Inhibition of NF-κB Signaling Pathway by this compound

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Some friedelane (B3271969) triterpenoids have been shown to inhibit this pathway, potentially by targeting the IκB kinase (IKK) complex.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Proinflammatory_Genes Induces This compound This compound This compound->IKK_complex Inhibits MAPK_Pathway Stress_Signal Stress Signal (e.g., LPS) Upstream_Kinases Upstream Kinases (e.g., ASK1, TAK1) Stress_Signal->Upstream_Kinases Activates MKK3_6 MKK3/6 Upstream_Kinases->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Leads to This compound This compound This compound->p38_MAPK Inhibits Phosphorylation Experimental_Workflow Start Start: This compound Sample Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) Start->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (e.g., Carrageenan Assay) Start->Anti_inflammatory Data_Analysis Data Analysis (IC50, MIC determination) Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Anti_inflammatory->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Western Blot for Signaling Pathways) Data_Analysis->Mechanism End End: Bioactivity Profile Mechanism->End

References

Safety Operating Guide

Navigating the Disposal of Friedelanol: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Friedelanol.

While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound (CAS 5085-72-3) is not publicly available, a conservative approach based on general best practices for non-hazardous solid chemical waste is required. It is imperative to consult the official SDS for this compound, once obtained, and to adhere to all institutional and local regulations.

Standard Disposal Procedure for this compound

The following workflow provides a logical sequence of steps to ensure safe and compliant disposal in the absence of a specific SDS. This procedure assumes that this compound is a non-hazardous solid, but this must be confirmed with the official SDS.

Step 1: Hazard Assessment

  • Obtain the Safety Data Sheet (SDS): The first and most critical step is to obtain the complete SDS for this compound from the supplier. Section 13 of the SDS will provide specific disposal considerations.

  • Review Hazard Information: Carefully review all sections of the SDS to understand the physical, chemical, and toxicological properties of this compound. Pay close attention to any listed hazards that would classify it as hazardous waste.

Step 2: Waste Characterization

  • Determine if Hazardous: Based on the SDS, determine if the this compound waste meets the criteria for hazardous waste as defined by regulatory bodies such as the Environmental Protection Agency (EPA) or equivalent local authorities.

  • Segregation: If deemed non-hazardous, ensure it is not mixed with any hazardous waste streams.[1] Proper segregation is key to safe and compliant disposal.

Step 3: Non-Hazardous Solid Waste Disposal

If this compound is confirmed to be non-hazardous, follow these general procedures for solid chemical waste:

  • Containerization:

    • Place the solid this compound waste in a well-labeled, sealed container to prevent spillage.

    • The container must be compatible with the chemical.

  • Labeling:

    • Clearly label the container with the words "NON-HAZARDOUS WASTE" and the full chemical name, "this compound".[2]

    • Include the date the container was filled and the laboratory of origin.[2]

  • Disposal Pathway:

    • Do not dispose of solid chemicals in laboratory trash cans that are handled by custodial staff.[3]

    • Follow your institution's specific procedures for the disposal of non-hazardous solid waste. This may involve placing it in a designated collection area for your Environmental Health & Safety (EHS) department to pick up.[3]

Step 4: Empty Container Disposal

  • Decontamination: Thoroughly empty and, if possible, triple rinse the original this compound container with a suitable solvent. The rinsate must be collected and disposed of as chemical waste.

  • Label Defacement: Obliterate or remove all original labels from the empty container.

  • Final Disposal: Once clean and properly defaced, the empty container can typically be disposed of in the regular trash or recycling, in accordance with institutional policies.[3]

Key Disposal Information Summary

ParameterInformation for this compoundGeneral Recommendation
CAS Number 5085-72-3N/A
Hazard Classification Not publicly available. Must be determined from the official SDS.Assume the substance may have hazards until confirmed otherwise.
Specific Disposal Instructions Not publicly available in search results.Obtain and follow instructions in Section 13 of the manufacturer's SDS.
General Disposal Method (if non-hazardous) Solid waste collection for incineration or landfill.Dispose of as non-hazardous solid chemical waste according to institutional EHS procedures.[3][4]

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound, emphasizing the central role of the Safety Data Sheet.

Friedelanol_Disposal_Workflow start Start: this compound Waste for Disposal sds Obtain and Review This compound SDS start->sds is_hazardous Is the waste classified as hazardous in SDS (Section 13)? sds->is_hazardous hazardous_waste Manage as Hazardous Chemical Waste is_hazardous->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Solid Waste is_hazardous->non_hazardous_waste No ehs_pickup Arrange for EHS Hazardous Waste Pickup hazardous_waste->ehs_pickup non_haz_container Place in a labeled, sealed container: 'NON-HAZARDOUS WASTE This compound' non_hazardous_waste->non_haz_container end End: Proper Disposal Complete ehs_pickup->end non_haz_disposal Dispose via Institutional Non-Hazardous Waste Stream (Contact EHS) non_haz_container->non_haz_disposal non_haz_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Disclaimer: This information is intended as a general guide and is not a substitute for the official Safety Data Sheet and your institution's specific waste disposal procedures. Always consult with your Environmental Health and Safety department for guidance on chemical waste disposal.

References

Personal protective equipment for handling Friedelanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Friedelanol (also known as Epithis compound or Friedelan-3β-ol), including operational and disposal plans. Adherence to these procedural steps will support a safe and effective research environment.

While Safety Data Sheets (SDS) for this compound indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is crucial to handle it with care as with any chemical substance in a laboratory setting.[1][2] The toxicological properties of this compound have not been thoroughly investigated, and it is intended for research use only, not for human or veterinary application.[2][3]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard safety protocols for handling solid, non-volatile, and non-hazardous chemicals.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesNitrile or butyl rubber gloves are recommended for general splash and powder protection.[4][5] Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed and disposed of properly, followed by hand washing.
Eye Protection Safety Glasses/GogglesSafety glasses with side shields or chemical splash goggles should be worn to protect against accidental splashes or airborne particles.[6][7]
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect skin and clothing from contamination.[4]
Respiratory Protection Not generally requiredFor handling small quantities of this compound as a solid, respiratory protection is typically not necessary. If there is a risk of generating dust, work in a well-ventilated area or use a fume hood. For significant aerosolization, an N95 respirator may be considered.[5][7]
Foot Protection Closed-toe ShoesClosed-toe shoes that cover the entire foot are mandatory in a laboratory environment to protect against spills.[6]

Experimental Protocols: Handling and Disposal

Handling Procedure:

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, readily available.

  • Weighing and Transfer: When weighing and transferring this compound powder, perform these actions in a designated area, such as a weighing hood or on a bench with minimal air currents, to avoid generating dust. Use a spatula or other appropriate tool for transfer.

  • Dissolving: this compound is soluble in organic solvents such as methanol, ethanol, and DMSO.[8] When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water.

Disposal Plan:

  • Waste Collection: Dispose of waste this compound and any materials contaminated with it (e.g., gloves, weighing paper) in a designated, clearly labeled waste container for non-hazardous chemical waste.

  • Waste Disposal: Follow your institution's and local regulations for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's environmental health and safety office.[2] For larger quantities, consult with a licensed chemical waste management company.[9]

Safe Handling and Disposal Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area handling_weigh Weigh this compound prep_area->handling_weigh handling_transfer Transfer to Container handling_weigh->handling_transfer handling_dissolve Dissolve in Solvent (if applicable) handling_transfer->handling_dissolve cleanup_decontaminate Decontaminate Work Area & Equipment handling_dissolve->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Materials in Labeled Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_remove_ppe Remove PPE cleanup_dispose_waste->cleanup_remove_ppe disposal_follow Follow Institutional & Local Regulations cleanup_dispose_waste->disposal_follow cleanup_wash Wash Hands cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.